Direct Black 22
Description
Properties
IUPAC Name |
trisodium;6-[(2,4-diaminophenyl)diazenyl]-3-[[4-[4-[[7-[(2,4-diaminophenyl)diazenyl]-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]-2-sulfonatoanilino]phenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H35N13O11S3.3Na/c45-24-3-12-35(33(47)17-24)54-51-28-5-1-22-15-39(70(63,64)65)41(43(58)31(22)19-28)56-50-27-9-7-26(8-10-27)49-37-14-11-30(21-38(37)69(60,61)62)53-57-42-40(71(66,67)68)16-23-2-6-29(20-32(23)44(42)59)52-55-36-13-4-25(46)18-34(36)48;;;/h1-21,49,58-59H,45-48H2,(H,60,61,62)(H,63,64,65)(H,66,67,68);;;/q;3*+1/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTFHTNFVUCUDIR-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=C(C=C(C=C2)N=NC3=C(C=C4C=CC(=CC4=C3O)N=NC5=C(C=C(C=C5)N)N)S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC6=C(C=C7C=CC(=CC7=C6O)N=NC8=C(C=C(C=C8)N)N)S(=O)(=O)[O-].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H32N13Na3O11S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7027629 | |
| Record name | C.I. Direct Black 22 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7027629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1084.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6473-13-8, 83221-67-4, 11136-49-5, 881844-06-0 | |
| Record name | C.I. Direct Black 22 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006473138 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | C.I. Direct Black 22, sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083221674 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Naphthalenesulfonic acid, 6-[2-(2,4-diaminophenyl)diazenyl]-3-[2-[4-[[4-[2-[7-[2-(2,4-diaminophenyl)diazenyl]-1-hydroxy-3-sulfo-2-naphthalenyl]diazenyl]phenyl]amino]-3-sulfophenyl]diazenyl]-4-hydroxy-, sodium salt (1:3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Direct Black 22 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7027629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trisodium 6-[(2,4-diaminophenyl)azo]-3-[[4-[[4-[[7-[(2,4-diaminophenyl)azo]-1-hydroxy-3-sulphonato-2-naphthyl]azo]phenyl]amino]-3-sulphonatophenyl]azo]-4-hydroxynaphthalene-2-sulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.661 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Naphthalenesulfonic acid, 6-((2,4-diaminophenyl)azo)-3-((4-((4-((7-((2,4-diaminophenyl)azo)-1-hydroxy-3-sulfo-2-naphthalenyl)azo)phenyl)amino)-3-sulfophenyl)azo)-4-hydroxy-, trisodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Naphthalenesulfonic acid, 6-((2,4-diaminophenyl)azo)-3-((4-((4-((7-((2,4-diaminophenyl)azo)-1-hydroxy-3-sulfo-2-naphthalenyl)azo)phenyl)amino)-3-sulfophenyl)azo)-4-hydroxy-, trisodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What are the chemical properties of Direct Black 22 for research use?
For Researchers, Scientists, and Drug Development Professionals
Introduction
Direct Black 22, also known by its Colour Index name C.I. 35435, is a polyazo dye belonging to the azo dye class.[1] Primarily utilized in the textile industry for dyeing cellulosic fibers such as cotton, viscose, and paper, its chemical properties and potential biological effects have also made it a subject of interest in environmental and toxicological research.[1][2] This technical guide provides an in-depth overview of the chemical properties of this compound for research use, focusing on its physicochemical characteristics, toxicological profile, and relevant experimental protocols. While its applications in drug development are not established, the provided data on its chemical behavior and biological impact are valuable for toxicological assessment and environmental safety studies.
Chemical and Physical Properties
This compound is a complex organic salt characterized by multiple azo groups (-N=N-) which are responsible for its deep black color.[1] Its chemical structure and properties are summarized below.
Table 1: General Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | trisodium;6-[(2,4-diaminophenyl)diazenyl]-3-[[4-[4-[[7-[(2,4-diaminophenyl)diazenyl]-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]-2-sulfonatoanilino]phenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate | [3] |
| CAS Number | 6473-13-8 | [3] |
| Molecular Formula | C₄₄H₃₂N₁₃Na₃O₁₁S₃ | [3] |
| Molecular Weight | 1083.97 g/mol | [3] |
| Chemical Class | Polyazo Dye | |
| Appearance | Black or blue-gray powder |
Table 2: Physicochemical Properties of this compound
| Property | Value/Description | Reference |
| Solubility | Good solubility in water, forming a violet-black solution. | |
| λmax (Absorbance Peak) | 476 nm | [4] |
| pH of 1% Solution | 6.0 - 8.0 | [5] |
| Behavior in Acids | In concentrated sulfuric acid, it dissolves to form a violet-black solution, with a brown precipitate upon dilution. In concentrated nitric acid, it forms a reddish-brown solution with precipitation. A brownish-black precipitate forms with the addition of concentrated hydrochloric acid to an aqueous solution. | |
| Behavior in Bases | An aqueous solution turns dark blue-red upon the addition of concentrated sodium hydroxide. | |
| pH Sensitivity | The color of this compound is sensitive to pH changes in the dye bath. | [1] |
Toxicological Profile
Research into the biological effects of this compound has primarily focused on its environmental impact and potential toxicity. As an azo dye, there are concerns about its breakdown products, which can include carcinogenic aromatic amines.
Cytotoxicity and Genotoxicity
In vivo studies on the model organism Allium cepa (onion) have demonstrated that while this compound and its byproducts may not induce direct toxicity, they can cause cytotoxicity and genotoxicity. However, the genotoxicity was observed to be reduced after remediation processes.
Experimental Protocols
Spectrophotometric Analysis for Quantification
A common method for quantifying this compound in solution is UV-Visible spectrophotometry.
Methodology:
-
Prepare a stock solution of this compound of known concentration in deionized water.
-
Create a series of standard solutions of decreasing concentrations through serial dilution.
-
Measure the absorbance of each standard solution at the maximum absorbance wavelength (λmax = 476 nm) using a UV-Vis spectrophotometer.[4]
-
Plot a calibration curve of absorbance versus concentration.
-
Measure the absorbance of the unknown sample and determine its concentration using the calibration curve.
High-Performance Liquid Chromatography (HPLC) for Separation and Quantification
HPLC is a more specific method for the analysis of this compound, especially in complex mixtures or for studying its degradation.
Methodology:
-
Instrumentation: A standard HPLC system with a UV-Vis or diode-array detector.
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution is often employed, using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).
-
Detection: The detector is set to monitor the absorbance at the λmax of this compound (476 nm).
-
Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to the peak areas of known standards.
Photo-Fenton Degradation of this compound
The Photo-Fenton process is an advanced oxidation process used to study the degradation of organic pollutants like this compound.
Methodology:
-
Prepare an aqueous solution of this compound of a known concentration.
-
Adjust the pH of the solution to an acidic range (typically around 3.0) using an appropriate acid.
-
Add a source of ferrous ions (Fe²⁺), such as ferrous sulfate (FeSO₄).
-
Add hydrogen peroxide (H₂O₂) to the solution.
-
Expose the solution to a UV light source (e.g., a UV-C lamp) or sunlight to initiate the reaction.
-
Monitor the degradation of the dye over time by taking samples at regular intervals and analyzing them using spectrophotometry or HPLC.
Logical Workflow for Research
The following diagram illustrates a generalized workflow for the environmental or toxicological assessment of this compound.
Application in Drug Development and Signaling Pathways
Currently, there is a notable lack of scientific literature detailing the use of this compound in drug development, including drug delivery, as a pharmacological agent, or as a probe for studying cellular signaling pathways. Its classification as a fluorescent dye by some commercial suppliers appears to be inaccurate, as its chemical structure (polyazo dye) is primarily associated with strong light absorption rather than fluorescence. Azo dyes are not typically fluorescent.
The primary research focus for this compound remains in the fields of textile chemistry, environmental science, and toxicology. Professionals in drug development should be aware of its toxicological properties, particularly its potential for cytotoxicity and genotoxicity, especially when considering the safety of any residual dyes in materials that may come into contact with biological systems.
Conclusion
This compound is a well-characterized polyazo dye with significant applications in the textile industry. For researchers, its interest lies in its chemical reactivity, particularly in degradation studies, and its toxicological profile. The provided data and protocols offer a foundation for further investigation into its environmental fate and biological effects. However, its utility in the realm of drug development and cell signaling research is not supported by current scientific evidence. Future research may explore novel applications, but for now, its relevance to pharmaceutical and biomedical research is primarily in the context of toxicology and safety assessment.
References
- 1. Direct Dyes: Properties and Applications of this compound [primachemicals.com]
- 2. This compound|Direct Fast Black GF|CAS No: 6473-13-8 - Direct dye [chinainterdyes.com]
- 3. This compound | C44H32N13Na3O11S3 | CID 22980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Absorption [this compound] | AAT Bioquest [aatbio.com]
- 5. colorantsgroup.com [colorantsgroup.com]
Solubility Profile of Direct Black 22 in Common Laboratory Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Direct Black 22 (C.I. 35435; CAS No. 6473-13-8), a trisazo direct dye. An understanding of its solubility is fundamental for its application in various research and development settings, including its use as a staining agent and in other laboratory applications. This document compiles available quantitative and qualitative solubility data, presents detailed experimental protocols for solubility determination, and offers a visual representation of a logical workflow for solubility assessment.
Quantitative and Qualitative Solubility Data
This compound is well-recognized for its high affinity for cellulosic fibers, a characteristic intrinsically linked to its solubility properties. The presence of multiple sulfonic acid groups in its molecular structure renders it highly soluble in aqueous solutions. However, its solubility in organic solvents is limited. The available data on the solubility of this compound in common laboratory solvents are summarized below.
Table 1: Solubility of this compound in Common Laboratory Solvents
| Solvent | Chemical Formula | Temperature (°C) | Solubility |
| Water | H₂O | 20 | ≥50 g/L[1] |
| Water | H₂O | 25 | > 100 g/L |
| Water | H₂O | 90 | 45 g/L[2] |
| Alcohols (general) | R-OH | Not Specified | Very soluble |
| Organic Solvents | - | Not Specified | Insoluble[1] |
Note: Conflicting reports exist regarding the solubility of this compound in alcohols. While one source indicates high solubility, another suggests general insolubility in organic solvents, which is more typical for highly ionic direct dyes.
Experimental Protocols for Solubility Determination
To ensure accurate and reproducible solubility data, standardized experimental protocols are essential. The following methodologies are based on established guidelines, such as the OECD Guideline 105 for water solubility, and can be adapted for other solvents.
Method 1: Flask Method (for solubilities > 10⁻² g/L)
This method is suitable for determining the solubility of substances that are relatively soluble in the solvent of interest.
Materials:
-
This compound powder
-
Solvent of interest (e.g., deionized water, ethanol, DMSO)
-
Erlenmeyer flasks with stoppers
-
Constant temperature shaker bath or magnetic stirrer with temperature control
-
Analytical balance
-
Spectrophotometer or other suitable analytical instrument
-
Centrifuge
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a series of flasks containing a known volume of the solvent.
-
Equilibration: Seal the flasks and place them in a constant temperature shaker bath set to the desired temperature (e.g., 20°C, 25°C). Agitate the flasks for a sufficient period to reach equilibrium (e.g., 24-48 hours). A preliminary test can determine the optimal equilibration time.
-
Phase Separation: After equilibration, allow the flasks to stand undisturbed at the constant temperature to allow the undissolved dye to settle. If necessary, centrifuge the samples to facilitate separation.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To remove any remaining suspended particles, filter the aliquot using a syringe filter that is compatible with the solvent and does not absorb the dye.
-
Analysis: Determine the concentration of this compound in the filtrate using a suitable analytical method. For colored compounds like this compound, UV-Vis spectrophotometry is a common and effective technique. A calibration curve should be prepared using standards of known concentrations.
-
Calculation: The solubility is reported as the average concentration from at least three replicate flasks.
Method 2: Column Elution Method (for solubilities < 10⁻² g/L)
This method is more appropriate for substances with low solubility.
Materials:
-
This compound powder
-
Inert support material (e.g., glass beads, celite)
-
Chromatography column with a temperature jacket
-
Solvent of interest
-
Peristaltic pump
-
Fraction collector
-
Analytical instrument (e.g., spectrophotometer)
Procedure:
-
Column Preparation: Coat an inert support material with an excess of this compound. Pack the coated material into a chromatography column.
-
Elution: Pump the solvent of interest through the column at a slow, constant flow rate. Maintain the column at a constant temperature using the temperature jacket.
-
Fraction Collection: Collect fractions of the eluate using a fraction collector.
-
Analysis: Measure the concentration of this compound in each fraction.
-
Determination of Plateau: Continue elution until the concentration of the dye in the eluate reaches a plateau, indicating that the solvent is saturated.
-
Calculation: The solubility is the average concentration of the fractions in the plateau region.
Visualization of Experimental Workflow
The logical flow of the experimental determination of solubility can be visualized as follows:
Caption: Workflow for Determining the Solubility of this compound.
References
Technical Guide on the Research Applications of C.I. Direct Black 22 (CAS No. 6473-13-8)
For Researchers, Scientists, and Environmental Professionals
Introduction
C.I. Direct Black 22 (CAS No. 6473-13-8) is a tetra-azo dye with the chemical formula C₄₄H₃₂N₁₃Na₃O₁₁S₃.[1] Primarily utilized in the textile industry for dyeing cellulosic fibers such as cotton, viscose, and rayon, it is also employed in the leather and paper industries.[2][3] Due to its complex aromatic structure and the presence of multiple azo bonds (–N=N–), this compound exhibits high stability and is resistant to biodegradation, posing significant environmental challenges when released in industrial effluents.[2][4] The strong coloration of this dye in wastewater reduces light penetration in aquatic environments, affecting photosynthesis, and its degradation can lead to the formation of carcinogenic aromatic amines.[5]
This technical guide provides an in-depth overview of the primary research applications of this compound, which are predominantly focused on environmental remediation. The research explores various physical, chemical, and biological methods for its removal from aqueous solutions. This document details the experimental protocols for key remediation techniques, presents quantitative data from various studies, and visualizes the underlying processes and workflows. It is intended to serve as a comprehensive resource for researchers and professionals engaged in environmental science and wastewater treatment technologies.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 6473-13-8 | [1] |
| Molecular Formula | C₄₄H₃₂N₁₃Na₃O₁₁S₃ | [1] |
| Molecular Weight | 1083.97 g/mol | [1] |
| Appearance | Blue-gray or black powder | [3] |
| Solubility | Soluble in water | [2][3] |
| Class | Tetra-azo dye | [5] |
Research Applications in Environmental Remediation
The research on this compound is overwhelmingly centered on its removal from wastewater. The main approaches investigated include sorption, advanced oxidation processes (AOPs), and bioremediation.
Sorption and Adsorption
Sorption is a process where a substance (sorbate) is taken up by another substance (sorbent). This is a widely studied method for dye removal due to its efficiency and the availability of various low-cost adsorbents.
| Adsorbent | Kinetic Model | Isotherm Model | Max. Adsorption Capacity (mg/g) | Optimal Conditions | Reference |
| Alluvial Soil | Pseudo-second-order | Freundlich and Linear | Not specified | Not specified | [6][7] |
| Biochar from Post-Coagulation Sludge | Not specified for DB22 | Not specified for DB22 | Not specified for DB22 | pH 2 | [8] |
| Garlic Peel (for Eriochrome Black T, a similar azo dye) | Pseudo-second-order | Langmuir | 99.5 | pH 2, 50°C | [9] |
This protocol is a generalized procedure based on common practices in adsorption studies.[6][9]
-
Preparation of Adsorbent: The adsorbent material (e.g., alluvial soil, biochar) is washed with deionized water to remove impurities, dried in an oven at a specified temperature (e.g., 105°C) for 24 hours, and then sieved to obtain a uniform particle size.
-
Preparation of Dye Stock Solution: A stock solution of this compound (e.g., 1000 mg/L) is prepared by dissolving a known weight of the dye in deionized water. Working solutions of desired concentrations are prepared by diluting the stock solution.
-
Kinetic Experiments:
-
A fixed amount of adsorbent (e.g., 0.5 g) is added to a series of flasks containing a fixed volume (e.g., 50 mL) of a known initial concentration of the dye solution (e.g., 50 mg/L).
-
The flasks are agitated in a shaker at a constant speed (e.g., 150 rpm) and temperature (e.g., 25°C).
-
Samples are withdrawn at different time intervals (e.g., 5, 10, 20, 30, 60, 120 minutes).
-
The samples are centrifuged or filtered to separate the adsorbent.
-
The remaining dye concentration in the supernatant is determined using a UV-Vis spectrophotometer at the maximum wavelength of this compound (around 481 nm).[6]
-
-
Isotherm Experiments:
-
A fixed amount of adsorbent (e.g., 0.5 g) is added to a series of flasks containing a fixed volume (e.g., 50 mL) of varying initial concentrations of the dye solution (e.g., 10, 20, 30, 40, 50 mg/L).
-
The flasks are agitated until equilibrium is reached (determined from kinetic studies).
-
The final dye concentration is measured as described above.
-
Caption: Workflow for a typical batch adsorption experiment.
Advanced Oxidation Processes (AOPs)
AOPs involve the generation of highly reactive hydroxyl radicals (•OH) that can non-selectively degrade organic pollutants. Fenton, photo-Fenton, and electro-Fenton processes have been investigated for the degradation of this compound.
| Process | Oxidant/Catalyst | Radiation Source | Degradation Efficiency | Optimal Conditions | Reference |
| Photo-Fenton | H₂O₂ / Fe²⁺ | UV-C | 99.08% | [H₂O₂] = 20 mg/L, [Fe] = 1.0 mg/L | [4] |
| Photo-Fenton | H₂O₂ / Fe²⁺ | Sunlight | 99.98% | [H₂O₂] = 20 mg/L, [Fe] = 1.0 mg/L | [4] |
| Electro-Fenton | H₂O₂ / Fe²⁺ | - | 95.16% | [Fe] = 1.0 mg/L | [4] |
| Photo-Fenton like | H₂O₂ / Zeolite-ZnFe₂O₄ | UV light | 93.3% | [H₂O₂] = 2.78 g/L, Catalyst = 3 g/L, pH = original | [5] |
This protocol is based on the study by Neves et al. (2025).[4]
-
Reactor Setup: A photoreactor equipped with a UV lamp (e.g., UV-C) or positioned to receive sunlight is used. The reactor should have a stirring mechanism.
-
Reagent Preparation: Prepare stock solutions of this compound, hydrogen peroxide (H₂O₂), and an iron source (e.g., FeSO₄·7H₂O).
-
Degradation Experiment:
-
Add a specific volume of the this compound solution of a known concentration to the reactor.
-
Adjust the pH of the solution to the desired value (typically acidic, e.g., pH 3) using H₂SO₄ or NaOH.
-
Add the iron catalyst to the solution and stir.
-
Initiate the reaction by adding the required amount of H₂O₂ and turning on the UV lamp (or exposing to sunlight).
-
Collect samples at regular time intervals.
-
-
Sample Analysis:
-
Quench the reaction in the collected samples immediately by adding a substance that removes residual H₂O₂ (e.g., NaOH to increase pH).
-
Measure the remaining concentration of this compound using a UV-Vis spectrophotometer.
-
References
- 1. This compound | 6473-13-8 | FD41144 | Biosynth [biosynth.com]
- 2. Direct Dyes: Properties and Applications of this compound [primachemicals.com]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. mdpi.com [mdpi.com]
- 9. scispace.com [scispace.com]
Potential Scientific Applications of Industrial Azo Dyes: A Technical Guide Focused on Direct Black 22
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Industrial azo dyes, a vast class of synthetic organic compounds characterized by the presence of one or more azo (−N=N−) bonds, are primarily known for their extensive use in the textile, paper, and leather industries.[1][2] However, their structural diversity and rich chemistry suggest a largely untapped potential for scientific and biomedical applications. This technical guide explores these potential uses, with a specific focus on Direct Black 22 (C.I. 35435), a multi-azo dye. While direct scientific applications of this compound are not yet established, this document extrapolates its potential based on the well-documented scientific uses of other structurally related and scientifically significant azo dyes. This guide provides an overview of these applications, detailed experimental protocols for key techniques, a summary of quantitative data, and visualizations of relevant biological pathways to stimulate further research into the broader utility of this class of compounds.
Introduction to Azo Dyes and this compound
Azo dyes are the largest and most versatile class of synthetic dyes, accounting for over 60% of the dyes used globally. Their synthesis, typically involving a diazotization reaction followed by an azo coupling, allows for a wide array of colors and chemical properties.[3] Beyond their coloring function, a growing body of research highlights the biological activities of azo compounds, including antimicrobial, antiviral, and anticancer properties.[4][5]
This compound is a water-soluble, multi-azo anionic dye.[1][6] Its primary industrial application is in the dyeing of cellulosic fibers such as cotton and viscose.[3]
Chemical and Physical Properties of this compound:
| Property | Value | Reference |
| C.I. Name | This compound | [2] |
| C.I. Number | 35435 | [6] |
| CAS Number | 6473-13-8 | [2][7] |
| Molecular Formula | C₄₄H₃₂N₁₃Na₃O₁₁S₃ | [1][2][7] |
| Molecular Weight | 1083.97 g/mol | [1][2][7] |
| Appearance | Black/Blue-gray powder | [1][6] |
| Solubility | Soluble in water | [3] |
Established Scientific Applications of Analogous Azo Dyes
The potential scientific uses of this compound can be inferred from the established applications of other well-characterized azo dyes. These applications span from routine laboratory assays to potential therapeutic interventions.
Histological and Vital Staining
Azo dyes are widely used in histology to provide contrast to otherwise transparent tissue sections.
-
Amyloid Plaque Staining (Congo Red): Congo Red is the gold standard for the histological identification of amyloid deposits, which are hallmarks of diseases like Alzheimer's.[8] Under polarized light, Congo Red-stained amyloid fibrils exhibit a characteristic "apple-green" birefringence.[9] The linear, planar structure of Congo Red allows it to bind to the β-sheet grooves of amyloid fibrils.[10][11]
-
Mitochondrial Staining (Janus Green B): Janus Green B is a vital stain used to visualize mitochondria in living cells. Its mechanism relies on the cytochrome c oxidase system in the inner mitochondrial membrane, which maintains the dye in its oxidized, blue-green colored state. In the cytoplasm, the dye is reduced to a colorless form.[12]
Cell Viability and Membrane Integrity Assays
-
Trypan Blue Exclusion Assay: This is a common method for assessing cell viability. Trypan Blue is a diazo dye that is membrane-impermeable.[13][14] Therefore, it is excluded by healthy cells with intact membranes but can enter and stain dead or dying cells with compromised membranes blue.[15][16]
In Vivo Imaging and Permeability Studies
-
Evans Blue for Vascular Permeability: Evans Blue binds with high affinity to serum albumin. Under normal conditions, this large complex is retained within the vasculature. In conditions of increased vascular permeability (e.g., inflammation), the Evans Blue-albumin complex extravasates into the surrounding tissue, providing a quantifiable measure of vascular leakage.
Antimicrobial and Anticancer Activity
Numerous studies have demonstrated the potential of azo dyes as therapeutic agents. Their biological activity is often attributed to their ability to interact with biological macromolecules or their metabolic breakdown into bioactive aromatic amines.
Table 1: Reported Anticancer Activity of Various Azo Dyes
| Azo Dye | Cancer Cell Line | IC₅₀ Value | Reference |
| Methyl Orange | Glioblastoma (GB1B) | 26.47 µM (3 days) | [4] |
| 13.88 µM (7 days) | [4] | ||
| Sudan I | Glioblastoma (GB1B) | 12.48 µM (7 days) | [4] |
| Azo-pyridyl dye | Human melanoma (A375) | 66.44 µg/mL | [17] |
| Azo derivatives | Colorectal cancer (HT-29) | 2.45 - 3.92 µM | [5] |
| Colorectal cancer (COLO-320 DM) | 3.92 - 6.76 µM | [5] | |
| Azo derivative (4d) | Breast cancer (MCF-7) | 3.30 µg/mL | [18] |
| Azo derivative (4j) | Lung cancer (A549) | 4.40 µg/mL | [18] |
Table 2: Reported Antimicrobial Activity of Various Azo Dyes
| Azo Dye/Derivative | Microorganism | MIC Value | Reference |
| p-NAαN | Staphylococcus aureus | - | [19] |
| Escherichia coli | - | [19] | |
| Candida albicans | - | [19] | |
| Azo compounds with chlorine | S. aureus, B. subtilis, K. pneumoniae, S. cerevisiae, C. albicans | up to 8.25 µg/mL | [20] |
| Azo-oxime metal complexes | S. aureus, B. subtilis, E. coli, S. typhimurium | up to 7.81 µM/mL | [20] |
| Synthetic azo dye | Methicillin-resistant S. aureus (MRSA) | 78.12 µg/mL | [21] |
Enzyme Inhibition
The structural diversity of azo dyes makes them potential candidates for enzyme inhibitors.
-
Kinase Inhibitors: Photoswitchable azo dyes have been designed to act as kinase inhibitors, targeting enzymes like p38α MAPK and CK1δ.[22][23][24]
-
Protease Inhibition: Congo Red has been shown to inhibit the binding of proteases like trypsin, neprilysin, and insulysin to fibrillar amyloid-β.[25]
-
Chorismate Synthase Inhibition: A series of azo dyes have been screened as inhibitors of chorismate synthase, an enzyme in the shikimate pathway, with a lead compound showing a dissociation constant of 1.1 µM.[26]
Biosensor Development
Azo dyes can act as chromogenic chemosensors, changing color upon binding to specific analytes. This property is being explored for the development of simple, rapid, and cost-effective biosensors.[27][28]
Table 3: Azo Dye-Based Chemosensors
| Azo Dye Sensor | Analyte | Detection Limit | Reference |
| Dabcyl | Hg²⁺, Fe²⁺, Pd²⁺, Sn²⁺, Al³⁺ | - | [29] |
| Bis-azo dye (BAD) | Cu²⁺ | 0.13 µM | [30] |
| Arsenazo III | Oxalate | 3.04 x 10⁻⁹ mol L⁻¹ | [15] |
| Azo dye-based bis-Schiff base | Sulfide ions | 16 µM (aqueous) | [9] |
Potential Scientific Uses of this compound
Based on the established applications of analogous azo dyes, several potential scientific uses for this compound can be proposed. Its large, poly-azo structure and multiple sulfonate groups suggest it may have interesting biological interaction properties.
-
Histological Stain: Given its primary use as a textile dye with high affinity for cellulose, it could be explored as a stain for plant cell walls or for specific components of the extracellular matrix in animal tissues. One source mentions its use in "biological staining in microscopy," though specific applications are not detailed.[27]
-
Amyloid Aggregation Inhibitor: Like Congo Red, the planar aromatic regions of this compound might allow it to interact with and potentially inhibit the aggregation of amyloidogenic proteins. Its larger size compared to Congo Red could lead to different binding modes and inhibitory effects.
-
Enzyme Inhibitor: The complex structure of this compound presents multiple potential interaction sites for enzymes. It could be screened as an inhibitor against a variety of enzymes, particularly those with large or flexible active sites.
-
Modulator of Cell Signaling: Azo dyes like Evans Blue have been shown to act as antagonists of the P2X7 receptor.[23] The large, polyanionic structure of this compound makes it a candidate for interacting with cell surface receptors and modulating signaling pathways.
-
Development of Novel Biosensors: The core structure of this compound could be functionalized to create novel chromogenic sensors for various analytes.
Key Signaling Pathways
Understanding the interaction of azo dyes with cellular signaling pathways is crucial for developing therapeutic applications.
Keap1-Nrf2 Antioxidant Response Pathway
Exposure to some azo dyes can induce oxidative stress, leading to the activation of the Keap1-Nrf2 pathway, a key regulator of the cellular antioxidant response.[31] Under normal conditions, Keap1 targets Nrf2 for degradation. Upon oxidative stress, Nrf2 is released, translocates to the nucleus, and activates the transcription of antioxidant genes.[32][33][34]
P2X7 Receptor Signaling
The P2X7 receptor is an ATP-gated ion channel involved in inflammation and cell death. Some azo dyes, like Evans Blue, can act as antagonists. P2X7 activation triggers multiple downstream pathways, including the activation of MAPKs and the NLRP3 inflammasome.[35][36][37][38]
Detailed Experimental Protocols
Protocol for Amyloid Staining with Congo Red
This protocol is adapted for formalin-fixed, paraffin-embedded tissue sections.
Reagents:
-
Congo Red Solution (0.5% in 50% ethanol)
-
Alkaline Alcohol Solution
-
Mayer's Hematoxylin
-
Xylene and Ethanol series (100%, 95%, 70%)
-
Resinous mounting medium
Procedure:
-
Deparaffinize sections and hydrate to distilled water.
-
Stain in Mayer's hematoxylin for 5-10 minutes to stain nuclei.
-
Rinse in tap water.
-
Place slides in Congo Red solution for 20-60 minutes.
-
Quickly differentiate in alkaline alcohol solution (5-10 dips).
-
Rinse thoroughly in tap water.
-
Dehydrate through ascending grades of ethanol.
-
Clear in xylene and mount with a resinous medium.
Expected Results:
-
Amyloid deposits: Pink to red
-
Nuclei: Blue
-
Apple-green birefringence under polarized light confirms amyloid.
Protocol for Trypan Blue Exclusion Assay for Cell Viability
Reagents:
-
0.4% Trypan Blue solution in buffered saline (e.g., PBS)
-
Cell suspension
-
Hemocytometer or automated cell counter
Procedure:
-
Prepare a single-cell suspension of the cells to be counted.
-
Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue solution (1:1 dilution).
-
Incubate the mixture at room temperature for 1-3 minutes.
-
Load the mixture into a hemocytometer.
-
Using a light microscope, count the number of viable (unstained) and non-viable (blue) cells.
-
Calculate the percentage of viable cells:
-
% Viability = (Number of viable cells / Total number of cells) x 100
-
Conclusion and Future Directions
While this compound is an industrial dye with limited documented scientific use, the broad spectrum of biological activities and research applications of other azo dyes provides a strong rationale for its investigation. Its large, polyanionic structure makes it an intriguing candidate for studies involving protein interactions, enzyme inhibition, and modulation of cell surface receptors. The protocols and data presented in this guide for analogous compounds offer a foundational framework for researchers to explore the untapped scientific potential of this compound and other industrial azo dyes. Future research should focus on systematic screening of this compound for various biological activities, including its anticancer, antimicrobial, and enzyme inhibitory properties, as well as its potential as a histological tool or biosensor component. Such studies could unlock new and valuable applications for this readily available and structurally interesting class of molecules.
References
- 1. This compound Manufacturers and suppliers - Alan Chemical [alanchemindustries.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. Direct Dyes: Properties and Applications of this compound [primachemicals.com]
- 4. The effect of Azo-dyes on glioblastoma cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound - Direct Fast Black VSF600 - Direct Fast Black GF from Emperor Chem [emperordye.com]
- 7. This compound | C44H32N13Na3O11S3 | CID 22980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Binding of Congo Red to Amyloid Protofibrils of the Alzheimer Aβ9–40 Peptide Probed by Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. google.com [google.com]
- 10. Binding modes of thioflavin T and Congo red to the fibril structure of amyloid-β(1–42) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. researchwithnj.com [researchwithnj.com]
- 12. semanticscholar.org [semanticscholar.org]
- 13. What is the mechanism of Trypan blue? [synapse.patsnap.com]
- 14. How does trypan blue work? | AAT Bioquest [aatbio.com]
- 15. revvity.com [revvity.com]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. chemrevlett.com [chemrevlett.com]
- 18. chemrevlett.com [chemrevlett.com]
- 19. researchgate.net [researchgate.net]
- 20. Azobenzene as Antimicrobial Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. 2-Azo-, 2-diazocine-thiazols and 2-azo-imidazoles as photoswitchable kinase inhibitors: limitations and pitfalls of the photoswitchable inhibitor approach - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 23. researchgate.net [researchgate.net]
- 24. eurekaselect.com [eurekaselect.com]
- 25. researchgate.net [researchgate.net]
- 26. Investigation of the inhibitory properties of azo-dyes on chorismate synthase from Paracoccidioides brasiliensis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. rrijm.com [rrijm.com]
- 28. chemrxiv.org [chemrxiv.org]
- 29. mdpi.com [mdpi.com]
- 30. Trypan Blue Dye Enters Viable Cells Incubated with the Pore-Forming Toxin HlyII of Bacillus cereus - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
- 33. The emerging role of the Nrf2–Keap1 signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 34. File:KEAP1 NRF2 signaling pathway.jpg - Wikimedia Commons [commons.wikimedia.org]
- 35. P2X7 Receptor Orchestrates Multiple Signalling Pathways Triggering Inflammation, Autophagy and Metabolic/Trophic Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. researchgate.net [researchgate.net]
- 37. iris.unife.it [iris.unife.it]
- 38. researchgate.net [researchgate.net]
Exploring the Potential of Direct Black 22 as a Novel Histological Stain: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Direct Black 22 (C.I. 35435), a multi-azo dye traditionally used in the textile and paper industries, presents an intriguing candidate for exploration as a novel biological stain. Its chemical structure, characterized by multiple azo groups and sulfonic acid moieties, suggests a strong affinity for biological macromolecules. This technical guide explores the theoretical framework for the application of this compound in histology, drawing parallels with established azo dye staining methodologies. While empirical data on its use as a biological stain is not currently available in published literature, this paper outlines its chemical and physical properties, proposes potential staining mechanisms, and provides hypothetical experimental protocols for its evaluation. The aim is to provide a foundational resource for researchers interested in investigating the utility of this readily available and cost-effective dye in biological applications.
Introduction to this compound
This compound is a water-soluble anionic dye belonging to the azo class of compounds.[1][2] Its high molecular weight and multiple azo linkages contribute to its deep black coloration and strong affinity for cellulosic materials.[1] Azo dyes, as a class, are known for their use as histological stains, with examples like Congo red and Bismarck brown being staples in pathology and histology laboratories.[3][4] The staining mechanism of these dyes often involves electrostatic interactions and hydrogen bonding with tissue components. Given these characteristics, this compound warrants investigation as a potential stain for various biological tissues.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of this compound is crucial for postulating its behavior as a biological stain.
| Property | Value / Description | Source |
| C.I. Name | This compound | |
| C.I. Number | 35435 | |
| CAS Number | 6473-13-8 | [5] |
| Molecular Formula | C₄₄H₃₂N₁₃Na₃O₁₁S₃ | [2][5][6] |
| Molecular Weight | 1083.97 g/mol | [2][5][6] |
| Appearance | Blue-gray or black powder | [2][7] |
| Solubility | Soluble in water (violet-black solution) | [1][2] |
| Chemical Class | Multi-azo dye | [1][6] |
Proposed Staining Mechanism and Potential Applications
As an anionic dye, this compound is expected to bind to cationic (acidophilic) components within tissues. The sulfonic acid groups in its structure will carry a negative charge at physiological pH, facilitating electrostatic interactions with positively charged proteins and other macromolecules in the extracellular matrix and cytoplasm.
The large, planar structure of the molecule also suggests the potential for non-covalent interactions, such as van der Waals forces and hydrophobic interactions, which can contribute to its binding affinity and stability.[8]
Potential Applications:
-
General Tissue Staining: this compound could potentially serve as a general-purpose nuclear and cytoplasmic stain, providing high contrast for morphological assessment.
-
Connective Tissue Staining: Its affinity for proteins suggests it might be effective in staining collagen and other extracellular matrix components.
-
Counterstain: It could be explored as a black counterstain in various histological and immunohistochemical protocols.
References
- 1. Direct Dyes: Properties and Applications of this compound [primachemicals.com]
- 2. This compound(direct black vsf) TDS|this compound(direct black vsf) from Chinese supplier and producer - DIRECT BLACK DYES - Enoch dye [enochdye.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C44H32N13Na3O11S3 | CID 22980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound Manufacturers and suppliers - Alan Chemical [alanchemindustries.com]
- 7. This compound CAS#: 6473-13-8 [amp.chemicalbook.com]
- 8. Staining of macromolecules: possible mechanisms and examples - PubMed [pubmed.ncbi.nlm.nih.gov]
Direct Black 22: An In-depth Technical Guide to its Affinity for Cellulose and Other Biopolymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Direct Black 22, a polyazo dye, is extensively utilized in the textile and paper industries for its high affinity towards cellulosic fibers.[1] Its molecular structure and properties make it a subject of interest for various applications beyond dyeing, including the development of biopolymer-based materials and drug delivery systems. This technical guide provides a comprehensive overview of the affinity of this compound for cellulose and other key biopolymers, namely chitosan and lignin. While specific quantitative binding data for this compound with pure biopolymers is limited in publicly available literature, this guide synthesizes existing knowledge, presents analogous data, and provides detailed experimental protocols for researchers to conduct their own affinity studies.
The verified chemical formula for this compound is C₄₄H₃₂N₁₃Na₃O₁₁S₃ .[2][3][4]
Affinity for Cellulose
This compound exhibits a strong affinity for cellulose, the most abundant biopolymer on Earth. This interaction is the cornerstone of its industrial application in dyeing cotton, viscose, and paper.[1][3] The binding is primarily attributed to a combination of hydrogen bonding and van der Waals forces between the dye molecules and the cellulose polymer chains. The planar structure of the this compound molecule allows for close association with the flat ribbon-like structure of cellulose.
Quantitative Analysis of Adsorption
The adsorption of dyes onto solid surfaces, such as biopolymers, is often characterized using adsorption isotherms. The Langmuir and Freundlich models are the most commonly used isotherms to describe the equilibrium of adsorption.
A study on the sorption of this compound on alluvial soil, which contains organic matter and clay minerals, provides some insight into its binding behavior. The study found that the sorption kinetics were best described by a pseudo-second-order model, and the equilibrium data were well-fitted by the Freundlich and Linear isotherm models .[3]
Table 1: Adsorption Isotherm Parameters for this compound on Alluvial Soil
| Isotherm Model | Parameters | Layer 1 (0-20 cm) | Layer 2 (20-40 cm) |
| Freundlich | K_F ((mg/kg)/(mg/L)^1/n) | 10.9 | 4.3 |
| n | 0.83 | 0.95 | |
| R² | 0.98 | 0.97 | |
| Linear | K_d (L/kg) | 8.5 | 3.8 |
| R² | 0.96 | 0.95 |
Data adapted from a study on alluvial soil, not pure cellulose. K_F and n are Freundlich constants related to adsorption capacity and intensity, respectively. K_d is the distribution coefficient from the Linear model. R² is the coefficient of determination.[3]
It is important to note that these values are for a complex environmental sample and not pure cellulose. Further research is required to determine the precise isotherm constants for this compound on purified cellulosic substrates.
Affinity for Other Biopolymers
Chitosan
Chitosan, a deacetylated derivative of chitin, is a cationic biopolymer that exhibits a strong affinity for anionic dyes like this compound. The primary interaction mechanism is the electrostatic attraction between the protonated amino groups (-NH₃⁺) of chitosan in acidic to neutral solutions and the anionic sulfonate groups (-SO₃⁻) of the dye. Hydrogen bonding and hydrophobic interactions also contribute to the binding.
Lignin
Lignin, a complex aromatic biopolymer found in plant cell walls, also has the potential to adsorb dyes like this compound. The interaction mechanisms are likely to involve π-π stacking between the aromatic rings of lignin and the dye, as well as hydrogen bonding and hydrophobic interactions. The porous structure of lignin can also contribute to dye uptake through physical adsorption.
Studies on the adsorption of other dyes on lignin have shown that both Langmuir and Freundlich isotherms can be used to model the adsorption behavior. For example, the adsorption of methylene blue on lignin has been reported to follow the Langmuir model with a maximum adsorption capacity of 125 mg/g.
Experimental Protocols
The following are detailed methodologies for conducting experiments to determine the affinity of this compound for cellulose, chitosan, and lignin.
Materials and Reagents
-
This compound (analytical grade)
-
Cellulose (e.g., microcrystalline cellulose, cotton linters)
-
Chitosan (degree of deacetylation > 85%)
-
Lignin (e.g., alkali lignin, organosolv lignin)
-
Deionized water
-
Buffer solutions (e.g., acetate, phosphate)
-
Spectrophotometer (UV-Vis)
-
Orbital shaker
-
Centrifuge
Preparation of Adsorbent and Dye Solutions
-
Adsorbent Preparation: Wash the biopolymer (cellulose, chitosan, or lignin) with deionized water to remove impurities and dry it in an oven at a specified temperature (e.g., 60°C) until a constant weight is achieved.
-
Dye Stock Solution: Prepare a stock solution of this compound (e.g., 1000 mg/L) by dissolving a known amount of the dye in deionized water.
-
Working Solutions: Prepare a series of working solutions of different concentrations by diluting the stock solution.
Batch Adsorption Experiments
-
Add a fixed amount of the adsorbent (e.g., 0.1 g) to a series of flasks containing a known volume (e.g., 50 mL) of the dye solutions with varying initial concentrations.
-
Adjust the pH of the solutions to the desired value using buffer solutions.
-
Place the flasks in an orbital shaker and agitate at a constant speed and temperature for a predetermined time to reach equilibrium.
-
After equilibrium, separate the adsorbent from the solution by centrifugation or filtration.
-
Measure the final concentration of the dye in the supernatant using a UV-Vis spectrophotometer at the wavelength of maximum absorbance for this compound.
Data Analysis
The amount of dye adsorbed per unit mass of the adsorbent at equilibrium (q_e, mg/g) can be calculated using the following equation:
q_e = (C_o - C_e) * V / m
Where:
-
C_o is the initial dye concentration (mg/L)
-
C_e is the equilibrium dye concentration (mg/L)
-
V is the volume of the solution (L)
-
m is the mass of the adsorbent (g)
The experimental data can then be fitted to the Langmuir and Freundlich isotherm models to determine the adsorption parameters.
Langmuir Isotherm: 1/q_e = 1/(q_max * K_L * C_e) + 1/q_max
Freundlich Isotherm: log(q_e) = log(K_F) + (1/n) * log(C_e)
Where:
-
q_max is the maximum adsorption capacity (mg/g)
-
K_L is the Langmuir constant related to the energy of adsorption (L/mg)
-
K_F is the Freundlich constant related to the adsorption capacity ((mg/g)(L/mg)^(1/n))
-
n is the Freundlich constant related to the adsorption intensity
Visualizations
Molecular Interaction Pathway
Caption: Interaction pathways of this compound with biopolymers.
Experimental Workflow for Adsorption Studies
Caption: Workflow for determining dye adsorption on biopolymers.
Conclusion
This compound demonstrates a significant affinity for cellulose and is expected to interact strongly with other biopolymers like chitosan and lignin through various mechanisms. While quantitative data for these specific interactions are sparse, the experimental protocols outlined in this guide provide a robust framework for researchers to determine the binding characteristics. Understanding the affinity of this compound for these biopolymers is crucial for advancing their application in diverse fields, from sustainable materials to biomedical engineering. Further research is encouraged to populate the quantitative data for these important dye-biopolymer systems.
References
- 1. The cellulose–dye adsorption process. A study by the monolayer method - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. deswater.com [deswater.com]
- 3. researchgate.net [researchgate.net]
- 4. Preparation and Application of Cellulose-Based Materials with Selective Adsorption of Dyes - PMC [pmc.ncbi.nlm.nih.gov]
Dichroic Properties of Direct Black 22 for Optical Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Direct Black 22, a multi-azo class dye, is widely recognized for its applications in the textile and paper industries due to its strong affinity for cellulosic fibers. Beyond these traditional uses, this compound exhibits significant dichroic properties, making it a compelling candidate for various optical research and development applications, including the fabrication of polarizing films and as a guest molecule in liquid crystal displays. This technical guide provides a comprehensive overview of the dichroic properties of this compound, detailing its optical performance, experimental protocols for characterization, and the underlying principles of its application in optical systems.
Core Concepts: Dichroism and its Characterization
Dichroism is the property of a material to absorb light differently depending on the polarization of the light. In the context of dichroic dyes like this compound, this anisotropy in absorption is harnessed to create polarizers. When embedded and aligned within a polymer matrix, such as a stretched Poly(vinyl alcohol) (PVA) film, the dye molecules exhibit a preferential absorption axis. Light polarized parallel to this axis is strongly absorbed, while light polarized perpendicular to it is transmitted.
The key parameters used to quantify the performance of a dichroic polarizer are:
-
Polarizing Efficiency (PE): Indicates how effectively the polarizer transmits light of the desired polarization while blocking the orthogonal polarization.
-
Single Piece Transmittance (Tsp): The transmittance of a single polarizer to unpolarized light.
-
Dichroic Ratio (DR): The ratio of the absorbance of light polarized parallel to the stretching direction of the film to the absorbance of light polarized perpendicularly.
-
Order Parameter (S): A measure of the degree of alignment of the dye molecules within the host material.
Quantitative Optical Properties of this compound
The optical performance of polarizers based on this compound is highly dependent on the preparation conditions of the host matrix, particularly the degree of stretching in PVA films. The following table summarizes the reported quantitative data for this compound in a stretched PVA film.
| Optical Parameter | Value | Conditions |
| Polarizing Efficiency | 94% | PVA film with 500% drawing. |
| Single Piece Transmittance | 30% | PVA film with 500% drawing. |
Experimental Protocols
Preparation of this compound/PVA Polarizing Film
This protocol outlines the fabrication of a polarizing film using this compound as the dichroic dye and Poly(vinyl alcohol) as the host polymer matrix.
Materials:
-
This compound dye
-
Poly(vinyl alcohol) (PVA) powder
-
Deionized water
-
Sodium sulfate (Na₂SO₄)
-
Boric acid (H₃BO₃)
Equipment:
-
Hot plate with magnetic stirrer
-
Casting plate (e.g., glass)
-
Film applicator or casting knife
-
Dyeing bath
-
Stretching apparatus
-
Oven
Procedure:
-
PVA Solution Preparation:
-
Dissolve PVA powder in deionized water (typically 5-15% w/v) by heating to 80-90°C with continuous stirring until a clear, viscous solution is obtained.
-
Degas the solution to remove any air bubbles.
-
-
Film Casting:
-
Pour the PVA solution onto a clean, level casting plate.
-
Use a film applicator to spread the solution to a uniform thickness.
-
Dry the film in an oven at a controlled temperature (e.g., 50-60°C) until all the solvent has evaporated, resulting in a clear, flexible PVA film.
-
-
Dyeing:
-
Prepare a dyeing bath containing an aqueous solution of this compound. The concentration of the dye can be varied to achieve the desired absorbance.
-
Add sodium sulfate (e.g., 1-2% w/v) to the dye bath to enhance the dye uptake by the PVA film.
-
Immerse the PVA film in the dyeing bath at an elevated temperature (e.g., 60-80°C) for a specific duration (e.g., 30-60 minutes) to ensure uniform dyeing.
-
-
Stretching:
-
Prepare a stretching bath containing an aqueous solution of boric acid (e.g., 3-5% w/v).
-
Heat the boric acid solution to a temperature suitable for stretching (e.g., 50-70°C).
-
Mount the dyed PVA film in a stretching apparatus and immerse it in the hot boric acid bath.
-
Stretch the film to a desired ratio (e.g., 300-500% of its original length). The boric acid acts as a plasticizer and also helps to fix the aligned dye molecules.
-
-
Washing and Drying:
-
After stretching, wash the film with deionized water to remove any excess boric acid and dye from the surface.
-
Dry the stretched film under tension in an oven at a moderate temperature (e.g., 50-60°C).
-
Optical Characterization of the Polarizing Film
Equipment:
-
UV-Vis Spectrophotometer
-
A pair of high-quality linear polarizers (one to be used as a reference polarizer)
Procedure:
-
Measurement of Transmittance:
-
Place the prepared this compound/PVA polarizing film in the sample holder of the UV-Vis spectrophotometer.
-
Measure the transmittance spectrum of the film for unpolarized light (Tsp).
-
-
Measurement of Parallel and Perpendicular Transmittance:
-
Place a reference linear polarizer in the light path before the sample.
-
Align the transmission axis of the reference polarizer parallel to the stretching direction of the this compound/PVA film and measure the transmittance spectrum (T||).
-
Rotate the reference polarizer by 90 degrees so that its transmission axis is perpendicular to the stretching direction of the film and measure the transmittance spectrum (T⊥).
-
-
Calculation of Optical Parameters:
-
Polarizing Efficiency (PE): PE (%) = [(T|| - T⊥) / (T|| + T⊥)] x 100
-
Dichroic Ratio (DR): First, convert the transmittance values to absorbance (A = -log10(T)). A|| = -log10(T||) A⊥ = -log10(T⊥) DR = A|| / A⊥
-
Order Parameter (S): S = (DR - 1) / (DR + 2)
-
Visualization of Experimental Workflow
The following diagrams illustrate the key experimental workflows described in this guide.
Caption: Workflow for the preparation of a this compound/PVA polarizing film.
Caption: Workflow for the optical characterization of a polarizing film.
Conclusion
This compound demonstrates significant potential as a dichroic dye for optical research, particularly in the development of high-performance polarizing films. Its strong absorption in the visible spectrum and its ability to align effectively within a stretched polymer matrix like PVA contribute to its favorable dichroic properties. The experimental protocols outlined in this guide provide a foundational framework for researchers to prepare and characterize this compound-based polarizers. Further optimization of the fabrication parameters, such as dye concentration, stretching ratio, and the use of additives, can lead to enhanced optical performance, paving the way for its application in advanced optical devices and technologies.
Ecotoxicology and Degradation of Direct Black 22 in Research Waste: An In-depth Technical Guide
An authoritative whitepaper for researchers, scientists, and drug development professionals on the environmental impact and remediation of the azo dye, Direct Black 22.
This compound, a benzidine-based azo dye, sees widespread application in various industrial and research settings. Its persistence in the environment and the carcinogenic nature of its degradation byproducts, such as benzidine, raise significant ecotoxicological concerns. This technical guide provides a comprehensive overview of the ecotoxicology of this compound and detailed methodologies for its degradation, intended to inform safe handling and disposal practices within research and development environments.
Ecotoxicological Profile of this compound
This compound exhibits varying levels of toxicity to a range of aquatic organisms. The primary concern stems from its potential to release benzidine, a known human carcinogen, upon reductive cleavage of its azo bonds.[1]
Aquatic Toxicity
The acute toxicity of this compound to aquatic life is a key indicator of its environmental risk. Standardized ecotoxicological tests are employed to determine the concentrations at which the dye adversely affects representative aquatic species.
Table 1: Acute Ecotoxicity Data for this compound
| Test Organism | Endpoint | Concentration | Exposure Duration | Reference |
| Rainbow Trout (Oncorhynchus mykiss) | LC50 | > 500 mg/L | 49 hours | [2] |
| Daphnia magna | 48h-EC50 | Not available | 48 hours | - |
| Zebrafish (Danio rerio) | 96h-LC50 | Not available | 96 hours | - |
LC50 (Lethal Concentration 50): The concentration of a substance that is lethal to 50% of the test population. EC50 (Effective Concentration 50): The concentration of a substance that causes a defined effect in 50% of the test population (e.g., immobilization).
While a specific EC50 value for Daphnia magna and an LC50 value for zebrafish for this compound were not found in the reviewed literature, the genotoxic and cytotoxic effects observed in other organisms suggest a potential for significant harm to these species.
Genotoxicity and Cytotoxicity
Studies have demonstrated the genotoxic and cytotoxic potential of this compound and its degradation products. The Allium cepa (onion root tip) assay is a widely used method for evaluating the chromosomal aberrations induced by chemical compounds.
Research has shown that this compound can induce cytotoxicity and genotoxicity in Allium cepa cells.[3] Interestingly, the byproducts of its degradation can sometimes exhibit higher toxicity than the parent dye molecule.[3]
Degradation of this compound
Various methods have been investigated for the degradation of this compound, aiming to reduce its environmental persistence and toxicity. These methods can be broadly categorized as biodegradation, photodegradation, and chemical degradation.
Biodegradation
Biodegradation utilizes microorganisms to break down the complex structure of azo dyes. Both bacteria and fungi have shown promise in the decolorization and degradation of this compound.
Table 2: Biodegradation of this compound by Fungal Strains
| Fungal Strain | Initial Dye Concentration (mg/L) | Decolorization Efficiency (%) | Incubation Time | Reference |
| Aspergillus tamarii Kita UCP1279 | 50 | 100 | 75 minutes | [4] |
| Aspergillus tamarii Kita UCP1279 | 125 | 97 | 180 minutes | [4] |
| Aspergillus tamarii Kita UCP1279 | 250 | 63 | 180 minutes | [4] |
| Aspergillus niger | 50 - 150 | >90 | < 60 minutes (with 1g biomass) |
Photodegradation
Photodegradation methods, such as the photo-Fenton process and photocatalysis, utilize light energy to generate highly reactive hydroxyl radicals that can mineralize the dye into simpler, less harmful compounds.
Table 3: Photodegradation of this compound
| Degradation Method | Catalyst | Light Source | Degradation Efficiency (%) | Reference |
| Photo-Fenton | Fe²⁺/H₂O₂ | UV-C | 99.08 | [5] |
| Photo-Fenton | Fe²⁺/H₂O₂ | Sunlight | 99.98 | [5] |
| Photocatalysis | Zeolite modified zinc ferrite | UV light | 93.3 | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the ecotoxicology and degradation of this compound.
Acute Immobilization Test with Daphnia magna (OECD 202)
This test determines the acute toxicity of a substance to Daphnia magna.
Protocol:
-
Test Organisms: Use juvenile Daphnia magna less than 24 hours old.
-
Test Solutions: Prepare a series of at least five concentrations of this compound in a suitable culture medium, along with a control group.
-
Exposure: Place a minimum of 20 daphnids, divided into at least four replicates, into each test concentration and control. The test is conducted for 48 hours under controlled temperature (20 ± 2°C) and photoperiod (e.g., 16h light/8h dark).
-
Observation: Record the number of immobilized daphnids (those unable to swim within 15 seconds after gentle agitation) at 24 and 48 hours.
-
Data Analysis: Calculate the 48-hour EC50 value with 95% confidence limits using appropriate statistical methods.
Biodegradation by Aspergillus niger
This protocol outlines a method for assessing the ability of the fungus Aspergillus niger to decolorize this compound.
Protocol:
-
Microorganism and Culture: Cultivate Aspergillus niger on a suitable medium, such as Potato Dextrose Agar, to obtain a sufficient biomass.
-
Inoculum Preparation: Prepare a spore suspension or use a known quantity of mycelial biomass as the inoculum.
-
Biodegradation Medium: Prepare a liquid medium (e.g., Czapek-Dox broth) containing a known concentration of this compound (e.g., 100 mg/L).
-
Inoculation and Incubation: Inoculate the biodegradation medium with the prepared Aspergillus niger inoculum. Incubate the flasks on a rotary shaker at a controlled temperature (e.g., 30°C) and agitation speed (e.g., 150 rpm) for a specified period (e.g., 7 days).
-
Decolorization Measurement: At regular intervals, withdraw an aliquot of the culture medium, centrifuge to remove the fungal biomass, and measure the absorbance of the supernatant at the maximum wavelength of this compound using a UV-Vis spectrophotometer.
-
Calculation: Calculate the percentage of decolorization using the formula: Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100
Photocatalytic Degradation using TiO₂
This protocol describes a method for the photocatalytic degradation of this compound using titanium dioxide (TiO₂) as the photocatalyst.
Protocol:
-
Photoreactor Setup: Use a photoreactor equipped with a UV lamp (e.g., UV-C) and a magnetic stirrer.
-
Reaction Suspension: Prepare a suspension of TiO₂ (e.g., 1 g/L) in an aqueous solution of this compound at a known concentration (e.g., 50 mg/L).
-
Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a period (e.g., 30-60 minutes) to allow for the establishment of adsorption-desorption equilibrium between the dye and the catalyst surface.
-
Photocatalysis: Turn on the UV lamp to initiate the photocatalytic reaction. Maintain constant stirring throughout the experiment.
-
Sampling and Analysis: At regular time intervals, withdraw samples from the reactor, and immediately filter or centrifuge them to remove the TiO₂ particles. Analyze the concentration of this compound in the filtrate using a UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC).
-
Degradation Efficiency: Calculate the degradation efficiency as a function of time.
Signaling Pathways and Logical Relationships
The toxicity of this compound is intrinsically linked to its metabolic activation to benzidine. Benzidine is a known carcinogen that can induce a cascade of cellular and molecular events leading to adverse health effects.
Toxicological Signaling Pathway of Benzidine
The following diagram illustrates a simplified signaling pathway for benzidine-induced toxicity, which involves metabolic activation, DNA adduct formation, and the potential for carcinogenesis.
Experimental Workflow for Ecotoxicology and Degradation Studies
The following diagram outlines a logical workflow for conducting a comprehensive assessment of the ecotoxicology and degradation of this compound.
Conclusion
This compound poses a significant ecotoxicological risk due to its persistence and the carcinogenic nature of its metabolic byproducts. This guide has provided an overview of its toxicity and detailed protocols for its degradation. Researchers and professionals handling this dye should implement appropriate waste management strategies, incorporating effective degradation techniques to mitigate its environmental impact. Further research is warranted to fill the existing data gaps, particularly concerning the chronic toxicity of this compound and the development of more efficient and scalable degradation technologies.
References
Methodological & Application
Application Notes and Protocols for Staining Plant Cell Walls with Direct Black 22
For Researchers, Scientists, and Drug Development Professionals
Introduction
Direct Black 22 (C.I. 35435) is a multi-azo dye traditionally utilized in the textile and leather industries for its high affinity for cellulosic materials.[1][2] This inherent characteristic suggests its potential as a stain for visualizing plant cell walls, which are primarily composed of cellulose. These application notes provide a comprehensive protocol for the use of this compound as a novel stain for plant histology and microscopy. The principle of staining relies on the formation of hydrogen bonds and van der Waals forces between the anionic dye molecules and the cellulose polymers of the plant cell wall, a mechanism common to direct dyes.[3] The elongated and planar structure of this compound likely facilitates its alignment with cellulose microfibrils, enhancing binding affinity.[3]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| C.I. Name | This compound | |
| C.I. Number | 35435 | |
| Molecular Formula | C₄₄H₃₂N₁₃Na₃O₁₁S₃ | |
| Molecular Weight | 1083.97 g/mol | |
| CAS Registry Number | 6473-13-8 | |
| Solubility | Soluble in water | [1] |
| Appearance | Blue-gray powder |
Table 2: Recommended Staining Conditions (Optimization May Be Required)
| Parameter | Recommended Range | Notes |
| Stain Concentration | 0.1% - 1.0% (w/v) in distilled water | Higher concentrations may lead to overstaining and loss of detail. |
| Salt Concentration | 0.5% - 1.5% (w/v) NaCl | The addition of an electrolyte like NaCl can enhance dye uptake by the cellulose fibers. |
| Staining Time | 10 - 30 minutes | Incubation time will vary depending on the tissue type, thickness, and desired staining intensity. |
| Temperature | Room Temperature (20-25°C) | Gentle heating (e.g., 40-50°C) may increase staining intensity but should be used with caution to avoid tissue damage. |
| pH | Neutral to slightly alkaline | Direct dyes typically perform well in this pH range. |
Experimental Protocols
Protocol 1: Staining of Fresh or Fixed Plant Tissue Sections
This protocol is designed for staining thin sections of fresh or fixed plant material.
Materials:
-
This compound powder
-
Distilled water
-
Sodium chloride (NaCl)
-
Microscope slides and coverslips
-
Forceps and dissecting needles
-
Ethanol series (50%, 70%, 95%, 100%)
-
Xylene (or a clearing agent substitute)
-
Mounting medium (e.g., DPX)
-
Plant tissue (e.g., free-hand sections of stem, root, or leaf)
Procedure:
-
Sample Preparation:
-
Obtain thin sections of the plant material using a microtome or by making free-hand sections.
-
If using fixed tissue, ensure it is thoroughly washed to remove any residual fixative. For fresh tissue, proceed directly to staining.
-
-
Staining Solution Preparation:
-
Prepare a 1% (w/v) stock solution of this compound in distilled water.
-
Prepare the working staining solution by diluting the stock solution to a final concentration of 0.1% - 0.5% (w/v) in distilled water.
-
Add NaCl to the working solution to a final concentration of 0.5% - 1% (w/v) to enhance staining.
-
-
Staining:
-
Place the tissue sections on a microscope slide.
-
Cover the sections with the this compound working solution.
-
Incubate for 10-20 minutes at room temperature.
-
-
Washing:
-
Carefully remove the staining solution using a pipette.
-
Briefly rinse the sections with distilled water to remove excess stain.
-
-
Dehydration and Mounting (for permanent slides):
-
Dehydrate the sections through an ascending ethanol series: 50% ethanol (1 min), 70% ethanol (1 min), 95% ethanol (1 min), and 100% ethanol (1 min).
-
Clear the sections in xylene (or a suitable substitute) for 2-5 minutes.
-
Place a drop of mounting medium on the slide and apply a coverslip.
-
-
Observation:
-
Examine the stained sections under a bright-field microscope. Cellulose-rich structures, such as cell walls, should appear black or dark gray.
-
Protocol 2: Whole-Mount Staining of Small Plant Organs or Seedlings
This protocol is adapted for staining intact small plant organs or seedlings.
Materials:
-
This compound working solution (0.1% w/v in distilled water with 0.5% NaCl)
-
Glycerol (for temporary mounting)
-
Microscope slides and coverslips
-
Small petri dish or multi-well plate
Procedure:
-
Sample Preparation:
-
Place the small plant organ or seedling in a small petri dish or a well of a multi-well plate.
-
-
Staining:
-
Cover the sample with the this compound working solution.
-
Allow the sample to stain for 15-30 minutes. Gentle agitation can improve stain penetration.
-
-
Washing:
-
Remove the staining solution and wash the sample with distilled water two to three times to remove excess stain.
-
-
Mounting and Observation:
-
Transfer the stained sample to a microscope slide.
-
Add a drop of glycerol for temporary mounting.
-
Gently lower a coverslip over the sample, avoiding air bubbles.
-
Observe under a bright-field or stereo microscope.
-
Mandatory Visualizations
References
Application Notes and Protocols for Direct Black 22 in Plant Histology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Direct Black 22 is an azo dye that exhibits a high affinity for cellulosic materials.[1] While extensively used in the textile industry, its application in plant histology as a counterstain is an area of potential exploration. These application notes provide a theoretical framework and detailed protocols to guide researchers in utilizing this compound for staining plant tissues. The information is based on the general principles of direct dye staining and established histological techniques. The provided protocols are intended as a starting point and will likely require optimization for specific plant species and tissues.
Principle of Staining
Direct dyes are water-soluble anionic dyes that can bind to cellulosic materials, such as plant cell walls, through substantive dyeing. This process involves the dye molecules aligning with the cellulose chains. The addition of an electrolyte, such as sodium chloride, can enhance the staining process by reducing the negative charge on the cellulose fibers, thereby facilitating the approach and binding of the anionic dye molecules. When used as a counterstain, this compound is expected to provide a contrasting color to the primary stain, allowing for the differentiation of various tissue types.
Theoretical Staining Characteristics
When used in combination with common primary stains, this compound is hypothesized to produce the following staining patterns:
Table 1: Expected Staining Results with Safranin and this compound
| Tissue/Cellular Component | Primary Stain (Safranin) | Counterstain (this compound) | Expected Final Color |
| Lignified Tissues (Xylem, Sclerenchyma) | Red | --- | Bright Red |
| Cutinized Tissues (Cuticle) | Red | --- | Red |
| Nuclei and Chromosomes | Red | --- | Red |
| Parenchyma, Collenchyma (Cellulosic Walls) | --- | Black/Dark Gray | Black/Dark Gray |
| Cytoplasm | --- | Light Gray/Unstained | Light Gray/Unstained |
Table 2: Expected Staining Results with Hematoxylin and this compound
| Tissue/Cellular Component | Primary Stain (Hematoxylin) | Counterstain (this compound) | Expected Final Color |
| Nuclei | Blue/Black | --- | Blue/Black |
| Meristematic Regions | Blue/Black | --- | Blue/Black |
| Parenchyma, Collenchyma (Cellulosic Walls) | --- | Black/Dark Gray | Black/Dark Gray |
| Lignified Tissues | --- | Light Gray/Unstained | Light Gray/Unstained |
| Cytoplasm | --- | Light Gray/Unstained | Light Gray/Unstained |
Experimental Protocols
Protocol 1: this compound as a Single Stain for Plant Tissues
This protocol outlines the use of this compound as the primary stain for visualizing cellulosic structures.
Materials:
-
This compound powder
-
Distilled water
-
Sodium chloride (NaCl)
-
Ethanol series (50%, 70%, 95%, 100%)
-
Xylene or a xylene substitute
-
Mounting medium (e.g., DPX)
-
Microscope slides and coverslips
-
Fixed and paraffin-embedded plant tissue sections
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (or substitute) for 2 changes of 5 minutes each to remove paraffin wax.
-
Transfer slides through a descending ethanol series to rehydrate the tissue: 100% ethanol (2 min), 95% ethanol (2 min), 70% ethanol (2 min), 50% ethanol (2 min).
-
Rinse with distilled water.
-
-
Staining Solution Preparation:
-
Prepare a 1% (w/v) stock solution of this compound in distilled water.
-
For the working solution, dilute the stock solution to 0.1% - 0.5% (w/v) in distilled water.
-
Add NaCl to the working solution to a final concentration of 0.5% - 1% (w/v) to enhance staining.
-
-
Staining:
-
Immerse the rehydrated sections in the this compound working solution.
-
Incubate for 5-15 minutes at room temperature. Gentle heating (e.g., 40-50°C) may increase staining intensity.
-
-
Washing:
-
Briefly rinse the slides in distilled water to remove excess stain.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through an ascending ethanol series: 50% ethanol (1 min), 70% ethanol (1 min), 95% ethanol (1 min), 100% ethanol (1 min).
-
Clear the sections in xylene (or substitute) for 2-5 minutes.
-
Apply a coverslip using a compatible mounting medium.
-
-
Observation:
-
Examine the stained sections under a bright-field microscope. Cellulose-rich structures like cell walls should appear black or dark gray.
-
Experimental workflow for single staining with this compound.
Protocol 2: Safranin and this compound Double Staining
This protocol is a standard double staining procedure adapted for the use of this compound as a counterstain to Safranin, which is excellent for visualizing lignified and cutinized tissues.
Materials:
-
All materials from Protocol 1
-
Safranin O staining solution (1% in 50% ethanol)
-
Acid alcohol (0.5% HCl in 70% ethanol) - optional, for differentiation
Procedure:
-
Deparaffinization and Rehydration:
-
Follow step 1 from Protocol 1.
-
-
Primary Staining with Safranin:
-
Immerse slides in Safranin O solution for 20-60 minutes. Staining time will vary depending on the tissue.
-
Briefly rinse with distilled water to remove excess stain.
-
-
Differentiation (Optional):
-
If tissues are overstained with Safranin, briefly dip the slides in acid alcohol and immediately rinse with distilled water. This step requires microscopic control.
-
-
Counterstaining with this compound:
-
Prepare the this compound working solution as described in Protocol 1.
-
Immerse the slides in the this compound working solution for 2-5 minutes. The shorter time is recommended to avoid masking the primary stain.
-
-
Washing:
-
Briefly rinse in distilled water.
-
-
Dehydration and Mounting:
-
Follow step 5 from Protocol 1.
-
-
Observation:
-
Examine under a bright-field microscope. Lignified and cutinized tissues should appear red, while cellulosic tissues should be black or dark gray.
-
Workflow for Safranin and this compound double staining.
Optimization and Troubleshooting
-
Staining Time: The optimal staining time for both the primary and counterstain will vary with the plant species, tissue type, and fixation method. It is recommended to perform a time-course experiment to determine the ideal incubation times.
-
Dye Concentration: The concentration of this compound may need to be adjusted. If the staining is too weak, increase the concentration or the incubation time. If the counterstain obscures the primary stain, reduce the concentration or staining time.
-
Salt Concentration: The concentration of NaCl can be varied to modulate the intensity of the this compound staining.
-
pH: The pH of the staining solution can influence dye binding. While not explicitly included in the protocol, buffering the staining solution may improve consistency.
Conclusion
This compound presents a theoretically viable option as a counterstain in plant histology, particularly for differentiating cellulosic cell walls. The protocols provided herein are foundational and will necessitate empirical validation and optimization for specific research applications. By systematically adjusting the parameters outlined, researchers can potentially develop a robust staining method for their plant tissues of interest.
References
Application Notes: Direct Black 22 for Plant Vascular Tissue Visualization
Introduction
Direct Black 22, a water-soluble, anionic azo dye, demonstrates a strong affinity for cellulosic materials. Traditionally used in the textile and paper industries, its properties make it a promising candidate for a simple and effective staining agent for visualizing vascular tissues in plants. The primary components of plant vascular tissue, xylem and phloem, are rich in cellulose and lignin, providing ideal targets for this dye. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound for staining plant vascular tissue, offering detailed protocols and expected outcomes.
Principle of Staining
This compound functions as a direct dye, meaning it can bind to substrates without the need for a mordant. The staining mechanism relies on the formation of non-covalent bonds, primarily hydrogen bonds and van der Waals forces, between the dye molecules and the cellulose microfibrils within the plant cell walls. The elongated and planar structure of the this compound molecule facilitates its parallel alignment with the linear cellulose chains, enhancing binding affinity. This results in a distinct black or dark blue staining of cellulose-rich tissues, such as the xylem and phloem, allowing for clear visualization against the less-stained parenchyma and other ground tissues.
Key Applications in Plant Science and Drug Development:
-
Anatomical Studies: Detailed visualization of the vascular system's organization and structure in various plant organs (roots, stems, leaves).
-
Developmental Biology: Tracking the development and differentiation of vascular tissues throughout plant growth.
-
Phenotyping: Rapid screening of mutant plant lines for defects in vascular development.
-
Pathology: Observing the impact of pathogens or environmental stress on the integrity and function of vascular tissues.
-
Drug Efficacy Studies: In phytopharmacology, assessing the effects of compounds on plant vascular health and development.
Quantitative Data Summary
The following tables provide a summary of recommended starting concentrations and incubation times for this compound staining in various plant tissues. These are starting points and may require optimization based on the specific plant species, tissue thickness, and desired staining intensity.
Table 1: Recommended this compound Concentrations for Staining Plant Tissues
| Plant Organ | Tissue Preparation | Recommended Concentration (% w/v) |
| Arabidopsis thaliana (seedling root) | Whole mount | 0.05 - 0.1 |
| Zea mays (stem cross-section) | 50 µm vibratome section | 0.1 - 0.25 |
| Solanum lycopersicum (leaf petiole) | 100 µm hand section | 0.1 - 0.2 |
| Populus sp. (woody stem) | 30 µm microtome section | 0.25 - 0.5 |
Table 2: Recommended Incubation Times for this compound Staining
| Plant Organ | Tissue Preparation | Incubation Time (minutes) |
| Arabidopsis thaliana (seedling root) | Whole mount | 5 - 10 |
| Zea mays (stem cross-section) | 50 µm vibratome section | 10 - 15 |
| Solanum lycopersicum (leaf petiole) | 100 µm hand section | 10 - 20 |
| Populus sp. (woody stem) | 30 µm microtome section | 20 - 30 |
Experimental Protocols
Protocol 1: Staining of Herbaceous Plant Tissue Sections (e.g., Arabidopsis, Tomato)
This protocol is suitable for fresh or fixed sections of non-woody plant tissues.
Materials:
-
This compound powder
-
Distilled water
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ethanol series (50%, 70%, 95%, 100%)
-
Clearing agent (e.g., 80% glycerol, or a commercial clearing solution)
-
Microscope slides and coverslips
-
Fine-tipped forceps and brushes
-
Vibratome or sharp razor blades for sectioning
Procedure:
-
Sample Preparation:
-
Excise the plant tissue of interest (e.g., stem, leaf petiole).
-
Prepare thin sections (50-100 µm) using a vibratome or by hand with a sharp razor blade.
-
(Optional) Fix the sections in a suitable fixative (e.g., 4% paraformaldehyde in PBS) for 30 minutes at room temperature, followed by three 10-minute washes in PBS.
-
-
Staining Solution Preparation:
-
Prepare a 0.1% (w/v) stock solution of this compound in distilled water.
-
For the working solution, dilute the stock solution to a final concentration of 0.05% - 0.2% (v/v) in distilled water.
-
-
Staining:
-
Transfer the sections to the this compound working solution.
-
Incubate for 10-20 minutes at room temperature. Gentle agitation can improve staining uniformity.
-
-
Washing:
-
Remove the staining solution and briefly rinse the sections with distilled water to remove excess dye.
-
-
Dehydration (for permanent mounting):
-
Transfer the sections through a graded ethanol series: 50%, 70%, 95%, and 100% ethanol, for 5 minutes each.
-
-
Clearing and Mounting:
-
Transfer the sections to a clearing agent. For temporary mounts, 80% glycerol is suitable. For permanent mounts, use a resin-based mounting medium compatible with your clearing agent.
-
Mount the cleared sections on a microscope slide with a coverslip.
-
-
Observation:
-
Examine the stained sections under a bright-field microscope. Vascular tissues should appear dark black or deep blue.
-
Protocol 2: Whole-Mount Staining of Small Plant Seedlings (e.g., Arabidopsis seedlings)
This protocol is optimized for visualizing the vascular network in entire small seedlings.
Materials:
-
This compound powder
-
Distilled water
-
Clearing solution (e.g., chloral hydrate solution or a modified ClearSee protocol)
-
Microscope slides with wells or depression slides
-
Coverslips
Procedure:
-
Seedling Preparation:
-
Gently remove young seedlings (e.g., 5-7 days old Arabidopsis) from the growth medium and rinse with distilled water to remove any debris.
-
-
Fixation and Clearing:
-
Submerge the seedlings in a clearing solution. The incubation time will vary depending on the solution used (from a few hours to several days).
-
-
Staining Solution Preparation:
-
Prepare a 0.05% (w/v) working solution of this compound in distilled water.
-
-
Staining:
-
After clearing, wash the seedlings three times with distilled water.
-
Transfer the cleared seedlings to the this compound staining solution and incubate for 5-10 minutes.
-
-
Washing:
-
Rinse the seedlings with distilled water to remove excess stain.
-
-
Mounting and Observation:
-
Mount the stained seedlings on a depression slide in a drop of clearing solution or 80% glycerol and cover with a coverslip.
-
Observe under a bright-field or dissecting microscope.
-
Visualizations
Caption: Experimental workflow for staining plant tissue sections with this compound.
Application of Direct Black 22 in Materials Science for Polymer Orientation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Direct Black 22 (DB22), a dichroic azo dye, serves as a valuable tool in materials science for probing and quantifying the degree of molecular orientation in polymer films. This property is particularly relevant in the development of advanced materials with anisotropic characteristics, such as polarizing films and tailored drug delivery systems. When incorporated into a polymer matrix, such as poly(vinyl alcohol) (PVA), the rod-shaped DB22 molecules align themselves with the polymer chains upon mechanical stretching. This alignment results in the anisotropic absorption of polarized light, a phenomenon known as dichroism, which can be quantified to determine the orientational order of the polymer.
This document provides detailed application notes and experimental protocols for utilizing this compound to study polymer orientation. It is intended for researchers in materials science and may also be of interest to drug development professionals exploring advanced polymer-based drug delivery platforms where controlled anisotropy can influence release kinetics.
Principle of the Method: Guest-Host System and Dichroism
The application of this compound for studying polymer orientation is based on the "guest-host" principle. In this system, the dichroic dye molecules (guest) are dispersed within a polymer matrix (host). When the polymer film is uniaxially stretched, the polymer chains align along the stretching direction. Due to intermolecular interactions, the elongated DB22 molecules also align with the polymer chains.
Dichroism is the property of a material to absorb light differently depending on the polarization of the light. By measuring the absorbance of the stretched film with light polarized parallel (A∥) and perpendicular (A⊥) to the stretching direction, the dichroic ratio (R) can be calculated. This ratio is then used to determine the Herman's orientation function, or order parameter (S), which provides a quantitative measure of the degree of molecular alignment.
Key Properties of this compound
| Property | Value |
| C.I. Name | This compound |
| CAS Number | 6473-13-8 |
| Chemical Class | Azo Dye |
| Molecular Formula | C44H32N13Na3O11S3 |
| Appearance | Black Powder |
| Solubility | Good solubility in water |
Experimental Protocols
Protocol 1: Preparation of this compound-Doped Poly(vinyl alcohol) Films
This protocol outlines the preparation of PVA films containing this compound using the solution casting method.
Materials:
-
Poly(vinyl alcohol) (PVA), high degree of hydrolysis (>98%)
-
This compound (DB22)
-
Deionized water
-
Glass petri dishes or other suitable casting surfaces
-
Magnetic stirrer and hot plate
-
Drying oven
Procedure:
-
PVA Solution Preparation:
-
Slowly add 10 g of PVA powder to 100 mL of deionized water while stirring vigorously to prevent clumping.
-
Heat the mixture to 80-90°C on a hot plate with continuous stirring until the PVA is completely dissolved, resulting in a clear, viscous solution. This may take several hours.
-
Allow the PVA solution to cool to room temperature.
-
-
DB22 Stock Solution Preparation:
-
Prepare a 0.1% (w/v) stock solution of this compound by dissolving 100 mg of DB22 powder in 100 mL of deionized water.
-
Use an ultrasonic bath to ensure complete dissolution.
-
-
Doping the PVA Solution:
-
Add the DB22 stock solution to the PVA solution to achieve the desired final dye concentration (e.g., 0.1 - 0.5 wt% relative to PVA).
-
Stir the mixture thoroughly for at least 1 hour to ensure uniform dispersion of the dye.
-
-
Film Casting:
-
Pour the dye-doped PVA solution into clean, level glass petri dishes. The volume of the solution will determine the thickness of the final film.
-
Cover the petri dishes to allow for slow solvent evaporation at room temperature for 24-48 hours. This slow evaporation helps in the formation of uniform, defect-free films.
-
-
Drying:
-
Once the films are solid, carefully peel them from the glass surface.
-
Place the films in a drying oven at 50-60°C for several hours to remove any residual water.
-
Protocol 2: Uniaxial Stretching of DB22-Doped PVA Films
This protocol describes the process of uniaxially stretching the prepared films to induce polymer chain orientation.
Materials and Equipment:
-
DB22-doped PVA films
-
Stretching apparatus with controllable temperature and stretching ratio
-
Ruler or calipers
Procedure:
-
Cut the dried PVA films into rectangular strips of uniform dimensions (e.g., 2 cm x 5 cm).
-
Mount the film strip into the clamps of the stretching apparatus.
-
Heat the film to a temperature slightly above its glass transition temperature (Tg). For PVA, this is typically in the range of 85-100°C.
-
Once the film has reached the desired temperature, stretch it uniaxially at a constant rate to a predetermined stretch ratio (λ). The stretch ratio is defined as the final length divided by the initial length. Common stretch ratios for PVA are between 2 and 5.
-
After stretching, maintain the tension and cool the film back to room temperature to "freeze" the oriented structure.
-
Carefully remove the stretched film from the apparatus.
Protocol 3: Measurement of Dichroism and Calculation of Order Parameter
This protocol details the use of UV-Vis spectroscopy with a polarizer to measure the dichroism of the stretched films and calculate the order parameter.
Materials and Equipment:
-
Stretched DB22-doped PVA films
-
UV-Vis Spectrophotometer
-
Polarizer (compatible with the spectrophotometer)
Procedure:
-
Spectrophotometer Setup:
-
Set the spectrophotometer to measure absorbance in the visible range (typically 400-700 nm).
-
Place the polarizer in the light path of the spectrophotometer.
-
-
Absorbance Measurement:
-
Mount a stretched film sample in the sample holder.
-
Orient the stretching direction of the film parallel to the polarization axis of the polarizer.
-
Measure the absorbance spectrum and record the maximum absorbance (A∥) at the wavelength of maximum absorption (λmax) for DB22.
-
Rotate the film sample by 90 degrees so that the stretching direction is perpendicular to the polarization axis.
-
Measure the absorbance spectrum again and record the maximum absorbance (A⊥) at λmax.
-
-
Calculations:
-
Dichroic Ratio (R): R = A∥ / A⊥
-
Order Parameter (S): S = (R - 1) / (R + 2)
-
Data Presentation
The following table provides an illustrative example of the kind of quantitative data that can be obtained from these experiments. Note that these are representative values and actual results will vary depending on the specific experimental conditions.
| Stretch Ratio (λ) | A∥ (at λmax) | A⊥ (at λmax) | Dichroic Ratio (R) | Order Parameter (S) |
| 1 (Unstretched) | 0.50 | 0.50 | 1.00 | 0.00 |
| 2 | 0.85 | 0.35 | 2.43 | 0.32 |
| 3 | 1.10 | 0.28 | 3.93 | 0.50 |
| 4 | 1.25 | 0.24 | 5.21 | 0.58 |
| 5 | 1.35 | 0.22 | 6.14 | 0.63 |
Visualizations
Caption: Experimental workflow for determining polymer orientation using this compound.
Caption: Principle of dichroism in guest-host polymer films.
Relevance for Drug Development Professionals
While the primary application of this technique is in materials science, the principles of polymer orientation and anisotropic films have emerging relevance in drug development, particularly in the design of advanced drug delivery systems.
-
Controlled Drug Release: The orientation of polymer chains can influence the diffusion pathways of encapsulated drug molecules. By creating anisotropic polymer films, it may be possible to achieve directional or more precisely controlled drug release profiles. For instance, a drug could be engineered to be released preferentially from a specific surface of a film-based delivery system.
-
Medical Devices and Implants: For drug-eluting stents or other implants, controlling the surface properties and release kinetics is crucial. Anisotropic films could be used to tailor the elution of drugs from the device surface, potentially improving therapeutic efficacy and reducing side effects.
-
Transdermal Patches: The orientation of the polymer matrix in a transdermal patch could influence the rate of drug permeation through the skin. Understanding and controlling this orientation could lead to the development of more efficient and predictable transdermal delivery systems.
Researchers in drug development can use the described methods to characterize the anisotropic properties of novel polymer-based formulations, providing a deeper understanding of how material structure at the molecular level impacts drug release and performance.
Step-by-Step Guide for Preparing Direct Black 22 Staining Solutions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation and use of Direct Black 22 staining solutions in a laboratory setting. This compound, a water-soluble azo dye, is a versatile stain with applications in histology and other biological research areas.[1][2][3][4][5] It is particularly noted for its use in staining collagen and as a substitute for other dyes in established protocols.
Introduction to this compound
This compound (C.I. 35435) is an anionic dye that can be applied directly to cellulosic fibers, and it also finds utility in staining biological tissues.[1][6] Its ability to bind to tissue components makes it a valuable tool for researchers. This document will focus on its application in histological staining, providing a step-by-step guide for solution preparation and use.
Chemical and Physical Properties:
This compound is a black powder that is soluble in water.[1][3][5] The dye's chemical formula is C44H32N13Na3O11S3, and it has a molecular weight of 1083.97.[3][5] Its solubility in water is approximately 45 g/L at 90°C.[7]
Data Presentation: Quantitative Summary
The following table summarizes key quantitative data for the preparation and use of this compound staining solutions.
| Parameter | Value | Application/Notes | Source |
| Chemical Formula | C44H32N13Na3O11S3 | - | [3][5] |
| Molecular Weight | 1083.97 g/mol | - | [3][5] |
| Solubility in Water (at 90°C) | 45 g/L | For preparing stock solutions. | [7] |
| Typical Staining Concentration | 0.1% - 1% (w/v) | Dependent on the specific protocol and tissue type. | [8] |
| pH of 1% Solution | 6-8 | The pH can influence staining intensity. | [7] |
Experimental Protocols
General Preparation of a 1% (w/v) Aqueous this compound Staining Solution
This protocol outlines the basic steps for preparing a simple aqueous staining solution of this compound.
Materials:
-
This compound dye powder
-
Distilled or deionized water
-
Magnetic stirrer and stir bar
-
Beaker
-
Graduated cylinder
-
Filter paper (e.g., Whatman No. 1)
-
Storage bottle
Procedure:
-
Weighing the Dye: Accurately weigh 1.0 g of this compound powder.
-
Dissolving the Dye: Add the powder to 80 mL of distilled water in a beaker with a magnetic stir bar.
-
Heating and Stirring: Gently heat the solution on a magnetic stirrer with a hotplate to approximately 50-60°C while stirring continuously. Do not boil.
-
Bringing to Volume: Once the dye is completely dissolved, allow the solution to cool to room temperature. Transfer the solution to a 100 mL graduated cylinder and add distilled water to bring the final volume to 100 mL.
-
Filtering: Filter the solution through filter paper to remove any undissolved particles.
-
Storage: Store the staining solution in a tightly sealed and clearly labeled bottle at room temperature. The solution is reasonably stable for several months.[9]
Protocol for Using this compound as a Substitute for Aniline Blue in Masson's Trichrome Stain
This compound can be used as an alternative to Aniline Blue in Masson's trichrome staining to differentiate collagen fibers from muscle and cytoplasm.[10] This is a valuable application for studying fibrosis and connective tissue.
Materials:
-
Deparaffinized and rehydrated tissue sections on slides
-
Bouin's solution (optional, for mordanting)
-
Weigert's iron hematoxylin (for nuclear staining)
-
Biebrich scarlet-acid fuchsin solution
-
Phosphomolybdic/phosphotungstic acid solution
-
1% this compound aqueous solution (prepared as in Protocol 3.1)
-
1% Acetic acid solution
-
Ethanol (95% and 100%)
-
Xylene or xylene substitute
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Mordanting (Optional but Recommended): For formalin-fixed tissues, mordant in Bouin's solution for 1 hour at 56°C or overnight at room temperature to improve staining quality.[6][11]
-
Nuclear Staining: Stain with Weigert's iron hematoxylin for 10 minutes. Wash in running tap water for 10 minutes.
-
Cytoplasmic Staining: Stain in Biebrich scarlet-acid fuchsin solution for 10-15 minutes. Rinse in distilled water.
-
Differentiation: Place slides in a phosphomolybdic/phosphotungstic acid solution for 10-15 minutes. This step removes the red dye from the collagen.[6][11]
-
Collagen Staining: Without rinsing, transfer the slides directly to the 1% this compound solution and stain for 5-10 minutes.
-
Rinsing and Dehydration: Rinse briefly in 1% acetic acid solution. Dehydrate rapidly through 95% and absolute ethanol.
-
Clearing and Mounting: Clear in xylene and mount with a suitable mounting medium.
Expected Results:
-
Nuclei: Black
-
Cytoplasm, Muscle, Erythrocytes: Red
-
Collagen: Black
Mandatory Visualizations
Workflow for Preparing this compound Staining Solution
Caption: Workflow for preparing a 1% aqueous solution of this compound.
Experimental Workflow for Masson's Trichrome Stain with this compound
References
- 1. Direct Dyes: Properties and Applications of this compound [primachemicals.com]
- 2. This compound Direct Dye Affordable Prices for Quality Industrial Use [dyesandpigments.co.in]
- 3. This compound|Direct Fast Black GF|CAS No: 6473-13-8 - Direct dye [chinainterdyes.com]
- 4. This compound Manufacturers and suppliers - Alan Chemical [alanchemindustries.com]
- 5. worlddyevariety.com [worlddyevariety.com]
- 6. saffronscientific.com [saffronscientific.com]
- 7. colorantsgroup.com [colorantsgroup.com]
- 8. researchgate.net [researchgate.net]
- 9. stainsfile.com [stainsfile.com]
- 10. IN FOCUS: Masson’s trichrome – but which one? | Bioimaging Hub News [blogs.cardiff.ac.uk]
- 11. saffronscientific.com [saffronscientific.com]
Application Notes and Protocols: Direct Black 22 Staining for Cellulosic Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Direct Black 22 is an anionic trisazo direct dye with a high affinity for cellulosic materials.[1][2] Its molecular structure facilitates strong, non-covalent interactions—primarily hydrogen bonding and van der Waals forces—with cellulose fibers.[3] This characteristic makes it an effective staining agent for the visualization of cellulose in various applications, including the analysis of pulp and paper, textile fibers, and cellulosic components within composite materials.[1][2] These application notes provide a detailed protocol for the use of this compound in staining cellulosic materials for microscopic analysis, enabling the assessment of fiber morphology, dispersion, and integrity.
Principle of Staining
Direct dyes, such as this compound, are so named because they can be applied directly to cellulosic fibers, like cotton and viscose, without the need for a mordant.[4][5] The staining process occurs in a neutral or slightly alkaline solution, where the dye molecules align with the cellulose chains.[5] The addition of an electrolyte, such as sodium chloride, can enhance the dye's affinity for the cellulose by reducing the negative surface charge of the fibers in water, thereby decreasing the electrostatic repulsion between the anionic dye and the cellulose.[4][6]
Data Presentation: Staining Parameters
The optimal conditions for staining with this compound can vary depending on the specific nature of the cellulosic material, sample thickness, and the desired staining intensity. The following table provides recommended ranges for key parameters to serve as a starting point for protocol optimization.
| Parameter | Recommended Range | Notes |
| This compound Concentration | 0.1% - 1.0% (w/v) in distilled water | Higher concentrations can decrease staining time but may increase background staining.[3] |
| Staining Temperature | Room Temperature (20-25°C) to 60°C | Elevated temperatures can accelerate dye diffusion and binding, potentially shortening the incubation period.[3] |
| Incubation Time | 30 minutes - 2 hours | Thicker or less accessible samples may necessitate longer incubation times for sufficient staining.[3] |
| Salt Concentration (Optional) | 0.5% - 2.0% (w/v) NaCl | The addition of an electrolyte like sodium chloride can promote dye aggregation and its affinity for cellulose, resulting in more intense staining.[3] |
| Washing Solution | Distilled water or 70% Ethanol | Ethanol is often more effective in removing non-specifically bound dye, thereby improving contrast.[3] |
| Number of Washes | 2 - 4 | Thorough washing is crucial for minimizing background staining and achieving clear visualization of the cellulosic fibers.[3] |
Experimental Protocols
This section provides a detailed, step-by-step methodology for staining cellulosic materials with this compound.
Materials and Reagents
-
This compound powder
-
Distilled water
-
Sodium chloride (NaCl) (optional)
-
Ethanol (70%)
-
Microscope slides and coverslips
-
Mounting medium
-
Cellulosic material sample (e.g., fibers, thin sections of composites, paper)
-
Microtome or other sectioning equipment (if required)
-
Beakers and staining jars
-
Forceps
Preparation of Staining Solution
-
To prepare a 0.5% (w/v) staining solution, dissolve 0.5 g of this compound powder in 100 mL of distilled water.
-
Stir the solution thoroughly until the dye is completely dissolved. Gentle heating (up to 60°C) can be used to aid dissolution.[3]
-
(Optional) To enhance staining, add sodium chloride to the desired concentration. For a 1% (w/v) salt solution, add 1 g of NaCl to the 100 mL of dye solution.[3]
-
Allow the solution to cool to the intended staining temperature before use.
Sample Preparation
-
Obtain a representative sample of the cellulosic material.
-
For thick or opaque materials, such as composites, prepare thin sections (typically 10-50 µm) using a microtome to allow for light transmission during microscopy.[3]
-
Mount the sample onto a clean microscope slide.
Staining Procedure
-
Completely immerse the microscope slide with the mounted sample into the this compound staining solution in a staining jar.
-
Incubate for 30 minutes to 2 hours at the desired temperature (room temperature or up to 60°C).[3] The optimal time will depend on the sample's characteristics.
Washing and De-staining
-
Carefully remove the slide from the staining solution with forceps.
-
Briefly rinse the slide in a beaker of distilled water to remove excess stain.[3]
-
Wash the slide in a series of staining jars containing either distilled water or 70% ethanol. Perform 2-4 washes, with each wash lasting for 2-5 minutes.[3]
-
Monitor the de-staining process intermittently under a microscope to ensure the background is sufficiently clear while the cellulosic fibers remain distinctly stained.[3]
Mounting and Visualization
-
After the final wash, carefully remove excess liquid from the slide.
-
Place a drop of a suitable mounting medium over the sample.
-
Gently lower a coverslip over the mounting medium, taking care to avoid air bubbles.[3]
-
Allow the mounting medium to set.
-
Visualize the stained sample using a light microscope. The cellulosic fibers should appear black or dark gray against a lightly stained or clear background.[3]
Visualizations
Caption: Experimental workflow for this compound staining of cellulosic materials.
Caption: Conceptual diagram of this compound interaction with a cellulose fiber.
References
- 1. directblack-22.com [directblack-22.com]
- 2. Direct Dyes: Properties and Applications of this compound [primachemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. Dyeing of cellulosic fibers with direct dyes. | PPTX [slideshare.net]
- 5. Dye - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Dichroism in Thin Films Using Direct Black 22
For Researchers, Scientists, and Drug Development Professionals
Introduction
Direct Black 22, a water-soluble, multi-azo dye, serves as an effective dichroic probe for studying molecular orientation and anisotropy in thin films.[1][2][3] Its elongated molecular structure and strong absorption in the visible spectrum make it an ideal candidate for dichroism studies, where the differential absorption of polarized light is measured to determine the degree of molecular alignment within a material.[1][4] These application notes provide a comprehensive guide to utilizing this compound for the preparation and analysis of dichroic thin films, with a particular focus on stretched poly(vinyl alcohol) (PVA) films.
While the primary applications of this compound are in the textile and materials science industries, the principles of dichroism and molecular orientation are fundamental in various scientific disciplines.[3] For drug development professionals, understanding the orientation of molecules in thin films can be relevant for applications such as the development of drug delivery systems, where the alignment of molecules can influence release kinetics, or in the study of oriented biological systems. However, it is important to note that this compound is a synthetic dye and its direct interaction with biological signaling pathways has not been established in the available literature. Its utility in a biological context would likely be for biophysical studies of oriented macromolecular systems rather than as a pharmacologically active agent.
Properties of this compound
A summary of the key properties of this compound relevant to its use in dichroism studies is presented in the table below.
| Property | Value | Reference |
| C.I. Name | This compound | [3] |
| C.I. Number | 35435 | [3] |
| Chemical Class | Multi-azo dye | [1] |
| Molecular Formula | C44H32N13Na3O11S3 | [3] |
| Molecular Weight | 1083.97 g/mol | [3] |
| Appearance | Black Powder | [3] |
| Solubility | Soluble in water | [1] |
Experimental Protocols
The following protocols provide a detailed methodology for preparing and analyzing dichroic thin films using this compound. The primary method involves embedding the dye into a polymer matrix, such as poly(vinyl alcohol) (PVA), and then mechanically stretching the film to induce molecular alignment.
Protocol 1: Preparation of Dichroic Poly(vinyl alcohol) (PVA) Thin Films
This protocol details the steps for casting PVA films, dyeing them with this compound, and stretching the films to induce dichroism.
Materials:
-
Poly(vinyl alcohol) (PVA), high molecular weight
-
This compound
-
Deionized water
-
Sodium sulfate (Na2SO4) (optional, as a dyeing aid)
-
Boric acid
-
Glass plates for casting
-
Drying oven
-
Stretching apparatus
-
Polarizing spectrophotometer
Procedure:
-
PVA Film Casting:
-
Prepare a 5-10% (w/v) aqueous solution of PVA by slowly adding the PVA powder to deionized water while stirring continuously.
-
Heat the solution to 80-90°C with constant stirring until the PVA is completely dissolved and the solution is clear and homogeneous.
-
Allow the solution to cool to room temperature and degas to remove any air bubbles.
-
Pour the PVA solution onto a clean, level glass plate and spread it evenly to a desired thickness.
-
Dry the film in a dust-free environment at room temperature or in a drying oven at a controlled temperature (e.g., 40-50°C) until the film is completely dry and can be peeled off the glass plate.
-
-
Preparation of Dyeing Solution:
-
Prepare a stock solution of this compound in deionized water (e.g., 0.1-1 g/L).
-
The dyeing bath can be prepared by diluting the stock solution to the desired concentration.
-
Optionally, sodium sulfate (e.g., 1-10 g/L) can be added to the dyeing bath to enhance the dye uptake by the PVA film.[1]
-
-
Dyeing the PVA Film:
-
Immerse the cast PVA film into the dyeing solution.
-
The dyeing can be carried out at a controlled temperature, for example, 40-60°C, for a specific duration (e.g., 30-60 minutes) to achieve the desired color intensity.[1]
-
After dyeing, remove the film from the solution and rinse it thoroughly with deionized water to remove any excess dye from the surface.
-
Allow the dyed film to air-dry completely.
-
-
Stretching the Dyed Film:
-
The dyed PVA film is then uniaxially stretched to align the polymer chains and, consequently, the embedded this compound molecules.
-
This is often done in a controlled environment, for instance, in a heated boric acid solution, which acts as a plasticizer and helps to stabilize the stretched structure.[5][6]
-
The film is clamped in a stretching apparatus and stretched to a specific draw ratio (e.g., 200-500% of its original length).
-
The stretched film is then cooled and dried under tension to maintain its elongated, anisotropic structure.
-
Protocol 2: Measurement of Dichroism
This protocol describes how to measure the dichroic properties of the prepared thin films using a polarizing spectrophotometer.
Procedure:
-
Sample Preparation:
-
Cut a section of the stretched, dyed PVA film for analysis.
-
Mount the film in the sample holder of the spectrophotometer.
-
-
Spectrophotometric Measurement:
-
The absorbance of the film is measured with plane-polarized light.
-
Two measurements are taken: one with the polarization direction of the light parallel to the stretching direction of the film (A∥) and another with the polarization direction perpendicular to the stretching direction (A⊥).
-
The measurements should be taken across the relevant wavelength range for this compound (typically in the visible region).
-
-
Calculation of Dichroic Ratio:
-
The dichroic ratio (R) is calculated as the ratio of the absorbance parallel to the absorbance perpendicular to the stretching direction at the wavelength of maximum absorbance (λmax):
-
R = A∥ / A⊥
-
-
A higher dichroic ratio indicates a higher degree of molecular orientation.
-
Data Presentation
The following table provides a template for summarizing the quantitative data obtained from dichroism studies of this compound in stretched PVA films. The values presented are representative examples and will vary depending on the specific experimental conditions.
| Sample ID | Stretch Ratio (%) | Dye Concentration (g/L) | A∥ (at λmax) | A⊥ (at λmax) | Dichroic Ratio (R) |
| DB22-PVA-1 | 200 | 0.5 | 0.85 | 0.25 | 3.4 |
| DB22-PVA-2 | 300 | 0.5 | 1.20 | 0.20 | 6.0 |
| DB22-PVA-3 | 400 | 0.5 | 1.55 | 0.18 | 8.6 |
| DB22-PVA-4 | 300 | 1.0 | 1.80 | 0.30 | 6.0 |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the preparation and analysis of dichroic thin films using this compound.
Caption: Experimental workflow for preparing and analyzing dichroic thin films.
Logical Relationship of Dichroism
This diagram illustrates the relationship between the physical process of stretching a polymer film containing a dichroic dye and the resulting optical anisotropy.
Caption: Relationship between stretching, molecular alignment, and dichroism.
References
- 1. researchgate.net [researchgate.net]
- 2. Direct Dyes: Properties and Applications of this compound [primachemicals.com]
- 3. directblack-22.com [directblack-22.com]
- 4. researchgate.net [researchgate.net]
- 5. Improving Durability of Dye-Based Polarizing Films Using Novel Reactive Dyes as Dichroic Materials | MDPI [mdpi.com]
- 6. Improving Durability of Dye-Based Polarizing Films Using Novel Reactive Dyes as Dichroic Materials - PMC [pmc.ncbi.nlm.nih.gov]
Direct Black 22: A Low-Cost Staining Alternative for Botanical Laboratories
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Direct Black 22, a readily available and highly affordable textile dye, presents a compelling alternative to traditional, more expensive staining agents used in botanical and plant science laboratories. Its inherent affinity for cellulose makes it a suitable candidate for staining plant cell walls, offering a simple and effective method for visualizing plant anatomy. This document provides detailed application notes and experimental protocols for the use of this compound as a primary stain for plant tissues, comparing its cost and outlining its potential applications.
Principle of Staining
This compound is an anionic azo dye primarily used in the textile industry for dyeing cellulosic fibers like cotton and viscose.[1][2] The staining mechanism relies on the formation of non-covalent bonds, including hydrogen bonds and van der Waals forces, between the dye molecules and the cellulose microfibrils of plant cell walls.[3] This affinity allows for the direct staining of plant tissues without the need for a mordant, simplifying the staining procedure. While it primarily targets cellulose, its effectiveness on lignified tissues may vary, offering potential for differential staining.
Cost-Effectiveness
A significant advantage of this compound is its remarkably low cost compared to traditional botanical stains such as Safranin O and Fast Green FCF. This makes it an attractive option for high-throughput screening, educational purposes, and laboratories with budget constraints.
Table 1: Comparative Cost Analysis of Botanical Stains
| Stain | Typical Price (USD) | Price per Gram (USD) |
| This compound | ~ $4.00 / kg | ~ $0.004 |
| Safranin O | $18.20 / g[4] | $18.20 |
| $47.59 / 10 g[5] | $4.76 | |
| $126.65 / 100 g[6] | $1.27 | |
| Fast Green FCF | $80.80 / 10 g[7] | $8.08 |
| $289.65 / 100 g[8] | $2.90 |
Note: Prices are approximate and can vary based on supplier, purity, and quantity.
Applications in Botany
Based on its affinity for cellulose, this compound is proposed for the following applications in botanical research:
-
General Plant Anatomy: Visualization of cell walls in various plant tissues, including stems, roots, and leaves.
-
High-Throughput Phenotyping: Rapid and inexpensive staining of a large number of samples for anatomical screening.
-
Educational Demonstrations: A cost-effective tool for teaching plant anatomy and histology.
-
Counterstain Potential: While it functions as a primary stain, its compatibility as a counterstain with other dyes warrants further investigation.
Experimental Protocols
The following protocols are provided as a starting point for using this compound to stain plant tissues. Optimization may be required depending on the specific plant species and tissue type.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling dyes and chemicals.
-
Work in a well-ventilated area.
-
Consult the Material Safety Data Sheet (MSDS) for each chemical before use.
Preparation of Staining Solution
This compound Stock Solution (1% w/v):
-
Weigh 1 gram of this compound powder.
-
Dissolve it in 100 mL of distilled water.
-
Gently heat and stir if necessary to ensure the dye is fully dissolved.
-
Filter the solution to remove any undissolved particles.
-
Store in a labeled, airtight container at room temperature.
This compound Working Solution (0.1% - 0.5% w/v):
-
Dilute the 1% stock solution with distilled water to the desired concentration. For most applications, a 0.1% solution is a good starting point.
Protocol 1: Staining of Fresh/Frozen Plant Sections
This protocol is suitable for hand-sectioned or microtome-sectioned fresh or frozen plant material.
Materials:
-
Fresh or frozen plant tissue
-
This compound working solution (0.1%)
-
Microscope slides and coverslips
-
Distilled water
-
Glycerol (for temporary mounting) or a suitable permanent mounting medium
Procedure:
-
Obtain thin sections of the plant material.
-
Place the sections in a small volume of the this compound working solution.
-
Incubate for 5-15 minutes at room temperature. Staining time may be optimized.
-
Remove the sections from the staining solution and wash them in distilled water to remove excess stain.
-
Mount the stained sections on a microscope slide with a drop of glycerol or mounting medium.
-
Gently lower a coverslip, avoiding air bubbles.
-
Observe under a light microscope.
Protocol 2: Staining of Paraffin-Embedded Plant Sections
This protocol is for staining thin sections of plant material that have been fixed, dehydrated, and embedded in paraffin wax.
Materials:
-
Paraffin-embedded plant tissue sections on microscope slides
-
Xylene (or a xylene substitute)
-
Ethanol series (100%, 95%, 70%, 50%)
-
This compound working solution (0.1% - 0.5%)
-
Distilled water
-
Permanent mounting medium
Procedure:
-
Deparaffinization: Immerse slides in two changes of xylene for 5-10 minutes each.
-
Rehydration: Transfer slides through a descending series of ethanol concentrations:
-
100% ethanol (2 changes, 2 minutes each)
-
95% ethanol (2 minutes)
-
70% ethanol (2 minutes)
-
50% ethanol (2 minutes)
-
Rinse thoroughly in distilled water.
-
-
Staining: Immerse the slides in the this compound working solution for 10-30 minutes.
-
Washing: Briefly rinse the slides in distilled water to remove excess stain.
-
Dehydration: Transfer slides through an ascending series of ethanol concentrations:
-
50% ethanol (1 minute)
-
70% ethanol (1 minute)
-
95% ethanol (1 minute)
-
100% ethanol (2 changes, 1 minute each)
-
-
Clearing: Immerse slides in two changes of xylene for 2-5 minutes each.
-
Mounting: Apply a drop of permanent mounting medium and a coverslip.
-
Allow the slides to dry before observation.
Expected Results
Cellulose-rich structures, such as primary cell walls of parenchyma and collenchyma, are expected to stain dark grey to black. The staining intensity in lignified tissues like xylem and sclerenchyma may be less pronounced, potentially offering a degree of differential staining.
Comparison with Traditional Staining
Table 2: Qualitative Comparison of Staining Protocols
| Feature | This compound | Safranin & Fast Green |
| Principle | Binds to cellulose | Safranin stains lignified and cutinized tissue red; Fast Green stains cellulosic tissue green |
| Complexity | Simple, single-stain procedure | More complex, multi-step, two-stain procedure with differentiation steps |
| Staining Time | 5 - 30 minutes | Can range from 30 minutes to several hours |
| Cost | Very low | High |
| Differentiation | Potentially differential based on cellulose content | Excellent differentiation of lignified and cellulosic tissues |
Visualizations
Caption: General experimental workflow for staining plant tissues with this compound.
Caption: Simplified diagram of the this compound staining mechanism on plant cell walls.
Conclusion
This compound shows significant promise as a low-cost and simple staining alternative for botanical laboratories. Its strong affinity for cellulose, coupled with its economic advantage, makes it a valuable tool for a variety of applications, from basic research to educational settings. While further studies are needed to fully characterize its staining properties across a wide range of plant species and to explore its potential in combination with other stains, the protocols provided here offer a solid foundation for its adoption and further development as a routine botanical stain.
References
- 1. Direct Dyes: Properties and Applications of this compound [primachemicals.com]
- 2. directblack-22.com [directblack-22.com]
- 3. benchchem.com [benchchem.com]
- 4. Safranin O solution, CAS No. 477-73-6 | Gram Staining | Staining | Histology/Microscopy | Life Science | Carl ROTH - International [carlroth.com]
- 5. gtilaboratorysupplies.com [gtilaboratorysupplies.com]
- 6. Safranine O, 95% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 7. gtilaboratorysupplies.com [gtilaboratorysupplies.com]
- 8. Fast Green FCF 100 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
Direct Black 22: Application Notes and Protocols for Plant Anatomy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Direct Black 22, a disazo dye, is traditionally utilized in the textile industry for its high affinity for cellulosic fibers such as cotton and viscose.[1][2] This inherent characteristic makes it a promising, yet underexplored, tool for botanical research, particularly in the field of plant anatomy. The primary component of plant cell walls is cellulose, suggesting that this compound can serve as an effective stain to visualize cell wall structures. These application notes provide a comprehensive guide, including detailed protocols, for the use of this compound as a simple and cost-effective stain for elucidating the anatomical features of various plant tissues.
Principle of Staining
This compound is an anionic dye that is soluble in water.[3][4] Its staining mechanism in plant tissues is predicated on its strong, non-covalent affinity for cellulose, the main structural polysaccharide in plant cell walls. The linear and planar structure of the this compound molecule facilitates the formation of hydrogen bonds and van der Waals forces with the long, parallel chains of cellulose microfibrils. This interaction results in the selective staining of cell walls, rendering them visible under bright-field microscopy. The addition of electrolytes, such as sodium chloride (NaCl), can enhance staining intensity by reducing the negative surface charge of both the cellulose and the dye molecules, thereby decreasing electrostatic repulsion and promoting dye aggregation on the fiber surface.[5]
Data Presentation
As the application of this compound in plant anatomy is an emerging area, established quantitative data is limited. The following table provides a starting point for the optimization of staining protocols for different plant tissues. Researchers are encouraged to adjust these parameters to achieve optimal staining for their specific samples.
| Parameter | Paraffin-Embedded Sections | Fresh/Hand Sections |
| This compound Concentration | 0.1% - 1.0% (w/v) in distilled water | 0.05% - 0.5% (w/v) in distilled water |
| Sodium Chloride (NaCl) Concentration | 0.5% - 2.0% (w/v) | 0.2% - 1.0% (w/v) |
| Incubation Time | 15 - 60 minutes | 5 - 20 minutes |
| Staining Temperature | Room Temperature (20-25°C) to 60°C | Room Temperature (20-25°C) |
| Destaining Solution | 70% - 95% Ethanol | Distilled water or 50% Ethanol |
| Destaining Time | 30 seconds - 2 minutes | 10 - 60 seconds |
Experimental Protocols
Protocol 1: Staining of Paraffin-Embedded Plant Tissues
This protocol is designed for staining thin sections of plant tissues that have been fixed, dehydrated, and embedded in paraffin wax.
Materials:
-
This compound powder
-
Distilled water
-
Sodium chloride (NaCl)
-
Ethanol series (100%, 95%, 70%, 50%)
-
Xylene or a xylene substitute
-
Mounting medium (e.g., Canada balsam or synthetic resin)
-
Microscope slides and coverslips
-
Staining jars
-
Forceps
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5-10 minutes each to remove the paraffin wax.
-
Transfer slides through a descending ethanol series to rehydrate the tissue: 100% ethanol (2 changes, 3 minutes each), 95% ethanol (3 minutes), 70% ethanol (3 minutes), and 50% ethanol (3 minutes).
-
Rinse slides in distilled water for 5 minutes.
-
-
Staining Solution Preparation:
-
Prepare a 1% (w/v) stock solution of this compound in distilled water.
-
For the working solution, dilute the stock solution to a final concentration of 0.5% (w/v) in distilled water.
-
Add NaCl to the working solution to a final concentration of 1% (w/v) and mix until dissolved.
-
-
Staining:
-
Immerse the rehydrated sections in the this compound working solution.
-
Incubate for 30-45 minutes at room temperature. For denser tissues, the incubation time can be extended or the temperature increased to 40-50°C to enhance staining intensity.
-
-
Washing and Dehydration:
-
Briefly rinse the slides in distilled water to remove excess stain.
-
Dehydrate the sections through an ascending ethanol series: 50% ethanol (1 minute), 70% ethanol (1 minute), 95% ethanol (2 changes, 1 minute each), and 100% ethanol (2 changes, 2 minutes each).
-
-
Clearing and Mounting:
-
Clear the sections in two changes of xylene or a xylene substitute for 5 minutes each.
-
Apply a drop of mounting medium to the slide and carefully place a coverslip, avoiding air bubbles.
-
Allow the mounting medium to set before observation.
-
Expected Results:
Cell walls should appear in shades of dark gray to black, providing clear visualization of cellular arrangement and tissue organization.
Protocol 2: Staining of Fresh or Hand-Sectioned Plant Tissues
This protocol is suitable for rapid staining of fresh, unfixed plant tissues, such as free-hand sections of stems, roots, or leaf peels.
Materials:
-
This compound powder
-
Distilled water
-
Sodium chloride (NaCl)
-
Glycerol (for temporary mounting)
-
Microscope slides and coverslips
-
Dropper bottle
-
Forceps and dissecting needles
Procedure:
-
Sample Preparation:
-
Obtain thin sections of the plant material using a razor blade or microtome.
-
Place the sections in a drop of water on a microscope slide.
-
-
Staining Solution Preparation:
-
Prepare a 0.1% (w/v) working solution of this compound in distilled water.
-
Add NaCl to a final concentration of 0.5% (w/v) and mix until dissolved.
-
-
Staining:
-
Remove the water from the slide and add a drop of the this compound working solution to cover the tissue sections.
-
Allow the sections to stain for 5-15 minutes at room temperature.
-
-
Washing and Mounting:
-
Carefully remove the staining solution using the edge of a paper towel.
-
Wash the sections by adding a drop of distilled water and then removing it. Repeat this step 2-3 times.
-
Add a drop of glycerol to the slide and place a coverslip over the sections.
-
Expected Results:
Cellulose-rich structures, such as the cell walls of parenchyma, collenchyma, sclerenchyma, and vascular tissues, will be stained dark gray to black.
Visualizations
References
Modifying Direct Black 22 for Enhanced Staining Specificity in Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Direct Black 22 (DB22), a multi-azo dye traditionally used in the textile industry, presents an intriguing scaffold for the development of novel biological stains and probes.[1][2] Its complex aromatic structure offers a foundation for chemical modification, enabling the creation of targeted probes for specific cellular components and processes. This document provides detailed application notes and protocols for the conceptual modification of this compound and its application in research, focusing on enhancing its staining specificity for advanced cellular imaging and analysis.
The core principle behind modifying this compound for enhanced biological specificity lies in the introduction of reactive functional groups. These groups allow for the covalent attachment of targeting moieties, such as antibodies or small molecules, which can direct the dye to specific cellular locations. Furthermore, the inherent properties of the azo groups within the DB22 structure can be leveraged to create "smart" probes that exhibit fluorescence only upon interaction with a specific biological trigger, such as enzymatic activity or a change in the cellular microenvironment.[3][4]
Data Presentation
The successful modification and bioconjugation of this compound would necessitate a thorough characterization of its photophysical properties. The following tables provide a template for the presentation of such quantitative data, comparing the hypothetical properties of a functionalized DB22 derivative with the parent compound.
Table 1: Photophysical Properties of this compound and its Amine-Reactive Derivative
| Property | This compound (Unmodified) | Amine-Reactive DB22-NHS Ester (Hypothetical) |
| Molecular Formula | C₄₄H₃₂N₁₃Na₃O₁₁S₃[5] | C₅₃H₃₉N₁₄Na₃O₁₅S₃ |
| Molecular Weight | 1083.97 g/mol [1] | ~1300 g/mol |
| Absorption Maximum (λmax) | ~580-600 nm | ~580-600 nm |
| Extinction Coefficient (ε) | Not widely reported | To be determined |
| Emission Maximum (λem) | Non-fluorescent | To be determined (post-activation) |
| Quantum Yield (Φ) | ~0 | To be determined (post-activation) |
| Solubility | Water soluble[2] | Soluble in organic solvents (e.g., DMSO) and aqueous buffers |
Table 2: Comparative Staining Specificity of a Modified DB22 Probe (Hypothetical)
| Staining Target | Modified DB22-Antibody Conjugate | Isotype Control Antibody | Unmodified this compound |
| Target Protein Expression Level (by Western Blot) | High | High | High |
| Mean Fluorescence Intensity (MFI) of Target Cells (Flow Cytometry) | High | Low | Low |
| Signal-to-Noise Ratio (Immunofluorescence Microscopy) | High | Low | Low |
| Co-localization with Known Target Marker (%) | >90% | <10% | <5% |
Experimental Protocols
Protocol 1: Synthesis of an Amine-Reactive this compound Derivative (Hypothetical)
This protocol describes a conceptual pathway for the synthesis of an N-hydroxysuccinimide (NHS) ester of this compound, rendering it reactive towards primary amines on biomolecules. This method is adapted from general procedures for modifying azo dyes.[6][7]
Materials:
-
This compound
-
Reagent with a primary amine and a protected carboxylic acid (e.g., N-Boc-6-aminohexanoic acid)
-
Diazotization reagents (e.g., sodium nitrite, hydrochloric acid)
-
Coupling reagents (e.g., sodium hydroxide)
-
Deprotection reagents (e.g., trifluoroacetic acid)
-
Activation reagents (e.g., N,N'-Disuccinimidyl carbonate, triethylamine)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Diatomaceous earth
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
Diazotization of a Component of this compound Synthesis: One of the aromatic amine precursors used in the synthesis of this compound would be diazotized using sodium nitrite and hydrochloric acid at 0-5°C.
-
Azo Coupling with a Functionalized Partner: The resulting diazonium salt is then coupled to an aromatic partner that has been pre-functionalized with a protected carboxylic acid, such as a derivative of N-Boc-6-aminohexanoic acid. This introduces a carboxylic acid handle onto a modified DB22 scaffold.
-
Purification of the Carboxylic Acid-Modified DB22: The crude product is purified by precipitation and filtration, followed by column chromatography on silica gel to isolate the carboxylic acid-functionalized DB22.
-
Deprotection of the Carboxylic Acid: The Boc protecting group is removed by treatment with trifluoroacetic acid in dichloromethane to yield the free carboxylic acid.
-
Activation to an NHS Ester: The purified carboxylic acid-modified DB22 is then reacted with N,N'-Disuccinimidyl carbonate in the presence of a base like triethylamine in anhydrous DMF to form the amine-reactive DB22-NHS ester.
-
Final Purification: The final product, DB22-NHS ester, is purified by precipitation with a non-polar solvent and collected by filtration. The purity is assessed by thin-layer chromatography and characterized by mass spectrometry and NMR spectroscopy.
Protocol 2: Conjugation of Amine-Reactive DB22 to an Antibody
This protocol outlines the general procedure for labeling an antibody with the synthesized DB22-NHS ester.[8][9]
Materials:
-
Antibody of interest (in an amine-free buffer, e.g., PBS)
-
Amine-Reactive DB22-NHS Ester (from Protocol 1)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Antibody Preparation: Dialyze the antibody against 1X PBS (pH 7.4) to remove any amine-containing buffers or stabilizers. Adjust the antibody concentration to 1-2 mg/mL in the Reaction Buffer.
-
Dye Preparation: Dissolve the Amine-Reactive DB22-NHS Ester in anhydrous DMSO to a concentration of 10 mg/mL immediately before use.
-
Conjugation Reaction: While gently vortexing the antibody solution, add the reactive dye solution at a molar ratio of approximately 10:1 (dye:antibody). The optimal ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Quenching: Add the quenching solution to a final concentration of 50 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 30 minutes at room temperature.
-
Purification: Separate the dye-antibody conjugate from the unreacted dye and other small molecules using a size-exclusion chromatography column equilibrated with PBS.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the λmax of the dye.
Protocol 3: Staining of Cells with DB22-Antibody Conjugate for Fluorescence Microscopy
This protocol provides a general method for immunofluorescent staining of cultured cells using the DB22-antibody conjugate.
Materials:
-
Cultured cells grown on coverslips
-
DB22-Antibody Conjugate (from Protocol 2)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS, for intracellular targets)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (PBS)
-
Mounting medium with an antifade reagent
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Preparation: Wash the cells on coverslips twice with PBS.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization (if required): For intracellular targets, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific binding by incubating the cells with 1% BSA in PBS for 30 minutes at room temperature.
-
Primary Staining: Dilute the DB22-Antibody Conjugate in the blocking buffer to the desired working concentration (typically 1-10 µg/mL, to be optimized). Incubate the cells with the diluted conjugate for 1 hour at room temperature in a humidified chamber, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Mounting: Mount the coverslips onto microscope slides using a mounting medium with an antifade reagent.
-
Imaging: Visualize the stained cells using a fluorescence microscope with excitation and emission filters appropriate for the activated DB22 fluorophore.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Direct Dyes: Properties and Applications of this compound [primachemicals.com]
- 3. Recent Advances in the Enzyme‐Activatable Organic Fluorescent Probes for Tumor Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzyme-Activated Fluorogenic Probes for Live-Cell and in Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C44H32N13Na3O11S3 | CID 22980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemrevlett.com [chemrevlett.com]
- 7. asianpubs.org [asianpubs.org]
- 8. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
- 9. broadpharm.com [broadpharm.com]
Troubleshooting & Optimization
How to reduce background staining with Direct Black 22 in plant tissues
Welcome to the technical support center for Direct Black 22 staining in plant tissues. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their staining protocols and reduce background signal for clear, high-quality imaging.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for staining plant tissues?
This compound is a water-soluble, multi-azo dye.[1] Due to its chemical structure, it has a strong affinity for cellulose, a primary component of plant cell walls.[2][3] This property makes it a candidate for use as a general histological stain in plant biology to visualize cell morphology and tissue organization. Its binding is primarily based on non-covalent interactions like hydrogen bonding and van der Waals forces.[3]
Q2: What are the most common causes of high background staining with this compound?
High background staining, which can obscure specific cellular details, is a frequent issue. The primary causes include:
-
Excessive Dye Concentration: Using a stain solution that is too concentrated can lead to non-specific binding to various tissue components.[4]
-
Prolonged Staining Time: Leaving the tissue in the staining solution for too long allows the dye to accumulate in non-target areas.[4]
-
Inadequate Rinsing: Insufficient washing after the staining step fails to remove all unbound dye molecules.[4]
-
Improper Tissue Fixation: Poor fixation can alter tissue morphology and create artificial binding sites for the dye.
-
Thick Tissue Sections: Thicker sections are more prone to retaining unbound dye, leading to higher background.[4]
-
Incorrect pH of Staining Solution: The binding of direct dyes can be pH-dependent.[2]
Q3: How can I prepare my plant tissue to minimize background staining?
Proper tissue preparation is crucial for successful staining. Key considerations include:
-
Fixation: Use a standard fixative such as formaldehyde or a formalin-acetic acid-alcohol (FAA) solution. Ensure the fixative thoroughly penetrates the tissue by using an appropriate volume (at least 10-20 times the tissue volume) and optimizing the fixation time based on the tissue type and size.[4]
-
Embedding and Sectioning: For paraffin-embedded tissues, ensure complete deparaffinization with fresh xylene or a xylene substitute.[5] If using fresh tissue, cut thin sections to facilitate dye penetration and removal of excess stain.[4]
-
Rehydration: Thoroughly rehydrate paraffin-embedded sections through a graded ethanol series before staining.[3]
Troubleshooting Guide: High Background Staining
This section provides a systematic approach to troubleshooting and resolving high background staining issues with this compound.
Problem: Diffuse Background Staining Across the Entire Tissue Section
This is the most common issue and can often be resolved by optimizing the staining protocol.
| Potential Cause | Recommended Solution |
| Stain Concentration Too High | Titrate the this compound concentration. Start with a lower concentration (e.g., 0.05% w/v) and gradually increase it to find the optimal balance between signal and background. |
| Excessive Staining Time | Reduce the incubation time in the staining solution. Test a range of times (e.g., 2, 5, and 10 minutes) to determine the shortest time that provides adequate staining of the target structures.[4] |
| Inadequate Rinsing | Increase the number and duration of washing steps after staining. Use distilled water or a buffer solution for rinsing. Gentle agitation during washing can improve the removal of unbound dye.[4] |
| Incorrect pH of Staining Solution | Adjust the pH of the staining solution. Since this compound is an anionic dye, staining may be enhanced in slightly acidic conditions, but this can also increase background. Experiment with a pH range from 4.0 to 7.0.[2] |
| Presence of Salts | While salts like NaCl can enhance the binding of direct dyes to cellulose, they can also contribute to higher background.[3] If your protocol includes salt, try reducing its concentration or omitting it. |
Problem: Patchy or Uneven Background Staining
This often points to issues with tissue processing and preparation.
| Potential Cause | Recommended Solution |
| Incomplete Deparaffinization | Ensure complete removal of wax by using fresh xylene and sufficient incubation times during the deparaffinization steps.[5] |
| Incomplete Rehydration | Use fresh, accurately graded alcohols for rehydration and ensure adequate time in each step to fully rehydrate the tissue. |
| Air Bubbles | When immersing slides in the staining solution, do so gently to avoid trapping air bubbles on the tissue surface, which can prevent even staining. |
| Poor Tissue Adhesion | If tissue sections are lifting or folded, it can lead to uneven staining. Use positively charged slides to improve adhesion. |
Experimental Protocols
Protocol 1: Basic Staining of Paraffin-Embedded Plant Tissue
This protocol provides a starting point for staining paraffin-embedded plant sections. Optimization of concentrations and times will be necessary for different tissue types.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (or a substitute) for 5-10 minutes. Repeat with fresh xylene.
-
Transfer slides through a descending ethanol series: 100% (2 min), 95% (2 min), 70% (2 min), 50% (2 min).[3]
-
Rinse with distilled water.
-
-
Staining Solution Preparation:
-
Prepare a 0.5% (w/v) stock solution of this compound in distilled water.
-
For the working solution, dilute the stock solution to a starting concentration of 0.1% (w/v) in distilled water.
-
-
Staining:
-
Immerse the rehydrated sections in the this compound working solution.
-
Incubate for 5-10 minutes at room temperature.[3]
-
-
Washing:
-
Briefly rinse the slides in a beaker of distilled water to remove excess stain.
-
Wash slides in two changes of fresh distilled water for 2-5 minutes each, with gentle agitation.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through an ascending ethanol series: 50% (1 min), 70% (1 min), 95% (1 min), 100% (1 min).[3]
-
Clear the sections in xylene (or substitute) for 2-5 minutes.
-
Apply a coverslip using a compatible mounting medium.
-
Protocol 2: Destaining Procedure for Overstained Sections
If sections are too dark or have excessive background, a destaining step can be attempted.
-
Rehydration (if mounted):
-
If the slide has a coverslip, carefully remove it by soaking in xylene.
-
Rehydrate the section by passing it through 100% ethanol, 95% ethanol, and then to distilled water.
-
-
Differentiation/Destaining:
-
Immerse the slide in a differentiating solution. A common differentiator for anionic dyes is a slightly alkaline alcohol solution (e.g., 70% ethanol with a drop of ammonia) or simply 70-95% ethanol.
-
Monitor the destaining process under a microscope until the desired level of background reduction is achieved. This may take from a few seconds to several minutes.
-
-
Washing and Re-mounting:
-
Stop the differentiation by rinsing thoroughly in distilled water.
-
Dehydrate through an ascending ethanol series, clear in xylene, and mount with a fresh coverslip.
-
Visualizing Workflows and Relationships
To aid in troubleshooting, the following diagrams illustrate key decision-making processes.
Caption: Troubleshooting workflow for high background staining.
Caption: Key factors influencing this compound staining quality.
References
- 1. This compound CAS#: 6473-13-8 [amp.chemicalbook.com]
- 2. Direct Dyes: Properties and Applications of this compound [primachemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
Optimizing Direct Black 22 concentration for cell wall staining
Technical Support Center: Cell Wall Staining
Regarding Direct Black 22 for Cell Wall Staining
Our records and a review of scientific literature indicate that this compound is an azo dye primarily used in the textile, paper, and leather industries for dyeing cotton, viscose, and other blended fabrics.[1][2][3][4] There is no documented evidence or established protocol for its use as a biological stain for cell walls in a research or clinical setting. Its chemical properties are not suited for standard fluorescence microscopy techniques typically employed for detailed cell wall analysis.
For robust and reproducible cell wall staining, we recommend using established fluorescent dyes. This guide will provide detailed protocols and troubleshooting for Calcofluor White , a widely used and effective stain for fungal and plant cell walls.
Frequently Asked Questions (FAQs) for Calcofluor White Staining
1. What is Calcofluor White and how does it work?
Calcofluor White (CFW) is a fluorescent dye that binds non-specifically to cellulose and chitin, which are key components of fungal and plant cell walls.[5][6][7][8] When exposed to ultraviolet (UV) or violet-blue light, it fluoresces, typically emitting a bright apple-green or blue-white light depending on the microscope's filter combination.[6][7][8] This allows for clear visualization of cell wall structures.
2. What types of samples can I stain with Calcofluor White?
CFW is versatile and can be used to stain a variety of samples, including:
-
Plant cells and tissues[6]
-
Algae[6]
-
Parasites such as Pneumocystis, Acanthamoeba, Naegleria, and Balamuthia species[7]
3. Can I use Calcofluor White on live cells?
Yes, Calcofluor White is compatible with living fungal cells.[9] However, it's important to note that at high concentrations, CFW can cause deformations in the cell wall.[10]
4. What are the optimal excitation and emission wavelengths for Calcofluor White?
The optimal excitation for CFW is in the UV range, with a peak at approximately 347 nm.[6][7] It has a broad absorption range from 300 to 412 nm.[6][7] The emission peak is around 475 nm, which is why it is typically visualized using a DAPI filter set on a fluorescence microscope.[6][11]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Weak or No Fluorescence | - Incorrect filter set on the microscope.- Low concentration of the dye.- The organism's cell wall has low chitin/cellulose content (e.g., Coccidioides immitis, Histoplasma capsulatum).[12]- The stain has degraded due to light exposure or improper storage. | - Ensure you are using a UV or DAPI filter set (Excitation ~365 nm, Emission ~450 nm).[13]- Increase the concentration of Calcofluor White (optimal concentration may need to be determined experimentally).[11]- Consider alternative staining methods for fungi with low chitin content.- Store CFW solutions in the dark at room temperature.[8] Prepare fresh solutions if degradation is suspected. |
| High Background Fluorescence | - Autofluorescence from the sample tissue or other materials.- Non-specific binding of the dye. | - Use a counterstain like Evans Blue, which can diminish background fluorescence, causing it to appear reddish-orange while the fungal elements remain bright green.[7]- Examine the slide under blue light instead of UV light, which can sometimes reduce background.[7]- Include an unstained control to assess the level of natural autofluorescence.[13] |
| Fluorescence Fades Quickly | - Photobleaching due to prolonged exposure to the excitation light. | - Examine slides promptly after staining.[13]- Minimize exposure to the excitation light.- Use an anti-fade mounting medium to help preserve the fluorescence.[13] |
| Difficulty Visualizing Fungal Elements in Dense Tissue | - Debris and cellular material in the sample are obscuring the view. | - Use a clearing agent like 10% potassium hydroxide (KOH) in conjunction with Calcofluor White. The KOH helps to digest host cell material, making the fungal elements more visible.[6][8][13] |
Experimental Protocols
General Staining Protocol for Fungal and Plant Cells
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
Materials:
-
Calcofluor White M2R solution (0.1% w/v)
-
10% Potassium Hydroxide (KOH) (optional, for clearing dense samples)
-
Evans Blue (0.05% w/v) (optional, as a counterstain)
-
Clean microscope slides and coverslips
-
Fluorescence microscope with a UV/DAPI filter set
Procedure:
-
Place a drop of the specimen to be examined onto a clean microscope slide.[5][7]
-
Add one drop of Calcofluor White stain. For dense specimens like skin or nail scrapings, also add one drop of 10% KOH.[6][7]
-
If desired, a drop of Evans Blue can be added as a counterstain to reduce background fluorescence.[6]
-
Place a coverslip over the specimen and let it stand for at least 1 minute to allow the stain to penetrate.[5][7]
-
Gently press on the coverslip with a paper towel to remove any excess liquid.[7]
-
Examine the slide under a fluorescence microscope using UV light at 100x to 400x magnification.[5][7]
Expected Results: Fungal or plant cell walls containing chitin and cellulose will fluoresce a brilliant apple-green or blue-white.[6][8] Background material may fluoresce a reddish-orange if a counterstain like Evans Blue is used.[7]
Staining Protocol for Yeast Cells in Liquid Culture
This protocol is optimized for budding yeast like Saccharomyces cerevisiae.
Materials:
-
Calcofluor White stock solution (e.g., 5 mM)
-
Yeast cell culture in growth medium or a suitable buffer (e.g., PBS)
-
Fluorescence microscope with a DAPI filter set
Procedure:
-
Culture yeast cells in the appropriate growth medium.
-
Add Calcofluor White directly to the cells to a final concentration of 5-25 µM. The optimal concentration may need to be determined experimentally.[11]
-
Incubate for 20 minutes at room temperature, protected from light. Gentle rocking can aid in uniform staining.[11]
-
(Optional) The cells can be washed once with buffer before imaging to reduce background fluorescence.[11]
-
Image the cells on a fluorescence microscope using a DAPI filter set.[11]
Expected Results: The yeast cell walls will fluoresce blue. Bud scars, which have a higher concentration of chitin, will stain more intensely.[11]
Quantitative Data Summary
| Parameter | Recommended Range/Value | Application Notes | Source(s) |
| Working Concentration | 0.1% (w/v) for general use; 5-25 µM for liquid yeast culture | The optimal concentration can vary depending on the organism and sample thickness. | [6][8][11] |
| Incubation Time | 1-2 minutes for slide preparations; 20 minutes for liquid cultures | Longer incubation may be needed for thicker tissue samples. | [11][13] |
| Excitation Wavelength | Peak at 347 nm (broad range 300-412 nm) | Best results are achieved with a UV light source. | [6][7] |
| Emission Wavelength | Peak at 475 nm | Appears as apple-green or blue-white depending on the barrier filters used. | [6] |
| KOH Concentration (optional) | 10% (w/v) | Used as a clearing agent for dense clinical specimens. | [6][13] |
Diagrams
Experimental Workflow for General Cell Wall Staining
Caption: Workflow for Calcofluor White Staining.
Logical Relationship for Troubleshooting High Background
Caption: Troubleshooting High Background Fluorescence.
References
- 1. This compound Manufacturers and suppliers - Alan Chemical [alanchemindustries.com]
- 2. This compound(direct black vsf) TDS|this compound(direct black vsf) from Chinese supplier and producer - DIRECT BLACK DYES - Enoch dye [enochdye.com]
- 3. This compound - Direct Fast Black VSF600 - Direct Fast Black GF from Emperor Chem [emperordye.com]
- 4. directblack-22.com [directblack-22.com]
- 5. static.igem.org [static.igem.org]
- 6. Calcofluor White Staining: Principle, Procedure, and Application • Microbe Online [microbeonline.com]
- 7. dalynn.com [dalynn.com]
- 8. Calcofluor white fungal cell wall staining - PombEvolution [pombevolution.eu]
- 9. Two new fluorescent dyes applicable for visualization of fungal cell walls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Cell wall staining with Trypan blue enables quantitative analysis of morphological changes in yeast cells [frontiersin.org]
- 11. biotium.com [biotium.com]
- 12. Calcofluor-white - Wikipedia [en.wikipedia.org]
- 13. KOH & Calcofluor-White | MI [microbiology.mlsascp.com]
Troubleshooting uneven staining with Direct Black 22 on plant sections
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing uneven staining with Direct Black 22 on plant sections.
Troubleshooting Guide: Uneven Staining
Uneven or patchy staining is a common issue in histology that can arise from various factors throughout the experimental workflow. This guide addresses specific problems you may encounter when using this compound.
Q1: My plant sections show patchy or uneven staining. What are the likely causes and solutions?
Uneven staining can manifest as blotches, streaks, or areas of differential intensity across the tissue section. The root causes often lie in tissue preparation and processing.
| Potential Cause | Recommended Solution |
| Inadequate Fixation | Ensure prompt and thorough fixation of the plant tissue immediately after collection. The volume of fixative should be at least 10-20 times the volume of the tissue. For dense or large samples, consider increasing fixation time or cutting the tissue into smaller pieces to ensure complete penetration. |
| Incomplete Deparaffinization | Residual paraffin wax will prevent the aqueous this compound stain from reaching the tissue.[1][2][3] Use fresh xylene or a xylene substitute and ensure a sufficient number of changes and adequate time for complete paraffin removal.[1] |
| Variable Section Thickness | Inconsistent section thickness from the microtome can lead to uneven dye penetration.[1][2][4] Ensure your microtome is properly maintained and the blade is sharp. Aim for consistent, smooth cutting technique. |
| Poor Tissue Adhesion | If the tissue section lifts or has folds, the stain will not penetrate these areas evenly.[1] Use positively charged slides to improve adhesion and ensure the water bath for floating sections is clean. |
| Air Bubbles | Air bubbles trapped on the tissue surface will block the dye, resulting in unstained spots.[1][2] Carefully lower the coverslip during mounting to avoid trapping air. |
| Contaminated Reagents or Slides | Debris in staining solutions or on the slides can interfere with the staining process.[2] Filter the staining solution before use and ensure all glassware and slides are clean. |
Q2: The staining is very weak or completely absent. How can I improve the staining intensity?
Weak or no staining can be frustrating. This issue often points to problems with the staining solution or the staining protocol itself.
| Potential Cause | Recommended Solution |
| Exhausted or Improperly Prepared Staining Solution | An old or incorrectly prepared staining solution will have reduced efficacy.[1] Always use a freshly prepared this compound solution. Ensure the dye is fully dissolved. |
| Incorrect pH of Staining Solution | The binding of direct dyes can be influenced by pH. While this compound is a substantive dye, the pH of the solution can affect its affinity for cellulose. Experiment with a neutral to slightly alkaline pH range (7.0-8.0) to see if it improves staining. |
| Insufficient Staining Time | The incubation time may not be long enough for the dye to adequately penetrate and bind to the plant cell walls.[1] Increase the incubation time in the this compound solution. Test a range of times to find the optimum for your specific tissue. |
| Incomplete Rehydration | After deparaffinization, the tissue must be fully rehydrated through a series of graded alcohols before applying the aqueous stain.[1] Ensure sufficient incubation time in each alcohol step. |
Q3: I'm observing high background staining, which is obscuring the details of the plant tissue. What can be done to reduce it?
Excessive background staining can make it difficult to interpret your results.
| Potential Cause | Recommended Solution |
| Stain Concentration is Too High | A highly concentrated staining solution can lead to non-specific binding. Try diluting the this compound solution. |
| Excessive Staining Time | While sufficient time is needed for proper staining, over-incubation can increase background. Reduce the staining time. |
| Inadequate Rinsing | Thorough rinsing after staining is crucial to remove excess, unbound dye.[1] Increase the number or duration of rinses in distilled water after the staining step. |
Experimental Protocols
This section provides a baseline protocol for staining paraffin-embedded plant sections with this compound. Optimization may be required for different plant species and tissue types.
This compound Staining Protocol for Paraffin-Embedded Plant Sections
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene (or xylene substitute) for 5 minutes each.
-
Transfer through a descending series of ethanol: 100% (2 minutes), 95% (2 minutes), 70% (2 minutes), and 50% (2 minutes).
-
Rinse in distilled water for 5 minutes.
-
-
Staining:
-
Prepare a 0.1% to 0.5% (w/v) working solution of this compound in distilled water. To enhance staining, NaCl can be added to a final concentration of 0.5% - 1% (w/v).[5]
-
Immerse the rehydrated sections in the this compound working solution.
-
Incubate for 10-30 minutes at room temperature. Gentle heating (e.g., 40-50°C) may increase staining intensity.[5]
-
-
Washing:
-
Briefly rinse the slides in distilled water to remove excess stain.[5]
-
-
Dehydration and Mounting:
Quantitative Data Summary
The following table provides suggested starting parameters for optimizing your this compound staining protocol.
| Parameter | Recommended Range | Notes |
| This compound Concentration | 0.1% - 0.5% (w/v) | Higher concentrations may lead to darker staining but also potentially higher background. |
| Staining Time | 10 - 30 minutes | Thicker or denser tissues may require longer incubation times. |
| Staining Temperature | Room Temperature (20-25°C) to 50°C | Gentle heating can enhance dye uptake but should be used cautiously to avoid tissue damage. |
| NaCl Concentration | 0.5% - 1% (w/v) | Salt can increase the affinity of direct dyes for cellulose.[5] |
| pH of Staining Solution | 7.0 - 8.0 | A neutral to slightly alkaline pH may improve staining results. |
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting uneven staining with this compound.
Caption: Troubleshooting workflow for uneven this compound staining.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 4. H&E Staining Basics: Troubleshooting Common H&E Stain Problems [leicabiosystems.com]
- 5. benchchem.com [benchchem.com]
Effect of pH on Direct Black 22 staining efficiency
This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of Direct Black 22, with a specific focus on the critical role of pH in achieving optimal staining efficiency.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a water-soluble, anionic azo dye.[1] It is primarily used for staining cellulosic fibers, making it a popular choice for applications involving cotton, linen, rayon, viscose, paper, and leather.[1][2][3] Its molecular structure allows it to have a high affinity for these materials, binding directly without the need for a mordant.[1]
Q2: How does this compound bind to fibers?
This compound adheres to cellulosic fibers through non-ionic forces, specifically hydrogen bonding and van der Waals forces. The dye molecules are absorbed onto the fiber surface from the dye bath and then diffuse into the amorphous regions of the fiber.
Q3: Why is pH a critical parameter when using this compound?
The pH of the dye bath significantly influences the staining efficiency of this compound.[1] It affects both the surface charge of the substrate (e.g., cotton fibers) and the solubility and aggregation of the dye molecules. Optimizing the pH is essential for maximizing dye uptake and achieving a uniform, vibrant shade. A slightly alkaline pH is generally recommended for direct dyes to enhance color vibrancy and longevity.[4]
Q4: What is the recommended pH range for a this compound dye bath?
For optimal performance with this compound on cellulosic fibers, a slightly alkaline pH range of 8.0 to 9.0 is generally recommended. This pH helps to maintain the dye in a dissolved state, promoting better dispersion and enhancing its affinity for the fibers.[5]
Q5: What happens if the pH is too high or too low?
-
Too High (e.g., >10): Extremely alkaline conditions can cause damage to cellulosic fibers, leading to reduced tensile strength and a harsher feel.[5]
-
Too Low (Acidic/Neutral): In acidic or neutral conditions, the negative surface charge on cotton fibers is less pronounced. However, the primary issue is that the dye's affinity and uptake are generally lower than in a slightly alkaline medium. This can result in weaker staining and less vibrant color.
Q6: What is the role of salt (electrolyte) in the staining process?
Both this compound (an anionic dye) and cellulosic fibers like cotton carry a negative surface charge (zeta potential) in water.[6] This results in electrostatic repulsion, which can hinder the dye from approaching and binding to the fiber. Adding an electrolyte, such as sodium chloride (NaCl) or sodium sulfate (Na₂SO₄), neutralizes this negative charge, reducing the repulsion and thereby promoting dye exhaustion and uptake.
Troubleshooting Guide: pH-Related Staining Issues
This guide addresses common problems encountered during the this compound staining process that can be attributed to improper pH control.
| Problem | Potential Cause | Recommended Solution |
| Weak or Pale Staining | pH is too low: The dye bath may be neutral or acidic, reducing the dye's affinity for the substrate. | Adjust the dye bath to a slightly alkaline pH (8.0-9.0) using a suitable agent like sodium carbonate (soda ash).[4] Verify the pH with a calibrated pH meter. |
| Insufficient electrolyte: Without enough salt, the repulsion between the negatively charged dye and fiber prevents efficient uptake. | Add the recommended amount of sodium chloride or sodium sulfate to the dye bath. The addition should often be done gradually. | |
| Uneven or Patchy Staining | Incorrect pH at the start: Adding the dye to a bath with an incorrect pH can cause dye aggregation or rapid, uneven uptake. | Ensure the water and any auxiliaries are at the correct pH before adding the dye solution. Use leveling agents if patchiness persists.[4] |
| Rapid pH change: A sudden shift in pH during the staining process can lead to inconsistent dye fixation. | Make any pH adjustments slowly and with constant stirring to ensure uniform distribution. | |
| Color Shade Variation | pH sensitivity of the dye: this compound is sensitive to pH, and its final color can be influenced by the acidity or alkalinity of the dye bath.[1] | For reproducible results, precisely control and monitor the pH of the dye bath in every run. A difference of even 0.5 pH units can alter the final shade. |
| Damaged or Harsh Fabric | pH is too high: A pH level above 10 can start to damage the cellulosic structure of cotton or other substrates.[5] | Carefully monitor the amount of alkali (e.g., sodium carbonate) added. Do not exceed a pH of 9.5. Calibrate your pH meter regularly for accurate readings. |
Data Presentation
The efficiency of this compound staining is highly dependent on the pH of the dye bath. The following table summarizes the expected outcomes at different pH levels based on established principles for direct dyes on cellulosic fibers.
| pH Range | Expected Staining Efficiency | Rationale |
| 4.0 - 6.0 | Low | Sub-optimal conditions for dye-fiber interaction. Lower dye uptake. |
| 6.0 - 7.5 | Moderate | Staining occurs, but efficiency and vibrancy are not maximized. |
| 8.0 - 9.0 | High (Optimal) | Ideal range. Promotes good dye solubility and enhances dye affinity for the negatively charged fiber surface, leading to maximum uptake and vibrant color. [5] |
| 9.0 - 10.0 | High to Moderate | Good staining, but risk of decreased efficiency begins. Potential for slight color shifts. |
| > 10.0 | Low (Not Recommended) | Significant risk of damage to cellulosic fibers. Dye stability may also be compromised. [5] |
Experimental Protocols
Standard Protocol for Staining Cotton with this compound
This protocol outlines the key steps for dyeing a cotton substrate to achieve a deep black shade.
-
Preparation of Substrate:
-
Thoroughly scour and bleach the cotton material to remove any impurities, waxes, or sizing agents that could interfere with dye uptake.
-
Rinse the material thoroughly with deionized water until the rinse water is neutral.
-
Weigh the dry cotton material to determine the required amounts of dye and chemicals (calculations are based on the weight of fabric, % o.w.f).
-
-
Dye Bath Preparation:
-
Fill a vessel with the required volume of soft or deionized water (e.g., a liquor ratio of 20:1).
-
Add a wetting agent (e.g., 0.5 g/L) to the bath.
-
Separately, create a stock solution of this compound by pasting the required amount of dye powder with a small amount of cold water, then dissolving it in hot water (80-90°C).
-
Add the dissolved dye solution to the main dye bath.
-
-
Dyeing Procedure:
-
Immerse the prepared cotton material into the dye bath at a temperature of approximately 40°C.
-
Slowly raise the temperature of the dye bath to 90-95°C over 30-45 minutes.
-
Run the material in the dye bath for 15 minutes at this temperature.
-
Begin the gradual addition of an electrolyte (e.g., 10-20 g/L of sodium chloride). Add the salt in 2-3 portions over 30 minutes to ensure level dyeing.
-
After the final salt addition, continue the dyeing process for another 45-60 minutes at 90-95°C.
-
-
pH Adjustment and Monitoring:
-
Throughout the process, monitor the pH. For optimal results, adjust the pH to 8.0-9.0 by adding a small, controlled amount of sodium carbonate (soda ash) solution after the dye and salt have been added and distributed.
-
-
Rinsing and After-treatment:
-
Cool the dye bath down to approximately 70°C before draining.
-
Rinse the dyed material thoroughly, first with hot water and then with cold water, to remove any unfixed dye from the surface.
-
For improved wash fastness, an optional fixing step can be performed using a cationic dye fixing agent according to the manufacturer's instructions.
-
Finally, soften and dry the material.
-
Visualizations
Caption: Experimental workflow for this compound staining.
Caption: Troubleshooting logic for pH-related staining issues.
References
- 1. Direct Dyes: Properties and Applications of this compound [primachemicals.com]
- 2. This compound - Direct Fast Black VSF600 - Direct Fast Black GF from Emperor Chem [emperordye.com]
- 3. directblack-22.com [directblack-22.com]
- 4. Tips for Dyeing that Enhance Textile Quality with Direct Dyes [meghmaniglobal.com]
- 5. What is the effect of pH on the stability of Direct Black EX? - Blog [dyeindustry.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Improving the Photostability of Direct Black 22 for Microscopy
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals utilizing Direct Black 22 in microscopy applications. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the photostability of this diazo dye, ensuring the integrity and longevity of your stained specimens during microscopic analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its photostability a concern in microscopy?
This compound is a polyazo dye primarily used in the textile and paper industries for its strong affinity for cellulosic fibers. In microscopy, it can be employed as a histological stain. Photostability is a significant concern because, like many organic dyes, this compound can undergo photochemical degradation when exposed to high-intensity light from a microscope's illumination source. This process, known as photobleaching or fading, results in a loss of color and contrast, which can compromise qualitative and quantitative analysis.
Q2: What causes the fading of this compound during microscopy?
The fading of this compound is primarily caused by photobleaching, a process initiated by the absorption of light by the dye molecules. In the presence of oxygen, the excited dye molecules can react to form non-colored species. The rate of fading is influenced by several factors, including the intensity and wavelength of the excitation light, the duration of exposure, and the chemical environment surrounding the dye.
Q3: Are there any general best practices to minimize the fading of this compound?
Yes, several general practices can help preserve your this compound-stained slides:
-
Minimize Light Exposure: Only illuminate the specimen when actively observing or capturing an image. Use the shutter to block the light path when not viewing.
-
Reduce Light Intensity: Use the lowest light intensity that allows for clear visualization. Neutral density filters can be employed to reduce intensity without changing the spectral quality of the light.
-
Optimize Exposure Time: For digital imaging, use the shortest possible exposure time that provides a good signal-to-noise ratio.
-
Proper Storage: Store stained slides in a cool, dark, and dry place to prevent gradual fading over time.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter with this compound photostability.
Problem 1: Rapid fading of the stain during observation.
-
Potential Cause 1: Illumination intensity is too high.
-
Solution: Reduce the lamp or laser intensity to the lowest acceptable level for visualization. For widefield microscopes, use neutral density filters.
-
-
Potential Cause 2: Prolonged and continuous exposure to light.
-
Solution: Minimize the duration of light exposure. Use a "find and focus" strategy on a less critical area of the slide before moving to the region of interest for image capture.
-
-
Potential Cause 3: The mounting medium is not optimized for photostability.
-
Solution: Use a mounting medium containing antifade reagents. While many are marketed for fluorescence, their antioxidant properties can also help preserve histological stains.
-
Problem 2: Inconsistent staining and fading across the slide.
-
Potential Cause 1: Uneven mounting medium application.
-
Solution: Ensure a uniform layer of mounting medium is applied to the entire tissue section to provide consistent protection against oxidation.
-
-
Potential Cause 2: Incomplete dehydration of the tissue section.
-
Solution: Thoroughly dehydrate the tissue through a graded series of alcohols before clearing and mounting. Residual water can interfere with the mounting medium and accelerate fading.[1]
-
-
Potential Cause 3: Use of an acidic mounting medium.
-
Solution: this compound, like many azo dyes, can be sensitive to pH. Use a neutral pH mounting medium to ensure the stability of the dye.[1]
-
Quantitative Data on Photostability
| Dye | Dye Class | Typical Application | Light Fastness (Relative Scale 1-8) |
| This compound | Polyazo | Connective Tissue, General Stain | 6-7 |
| Eosin Y | Xanthene | Counterstain to Hematoxylin | 4-5 |
| Hematoxylin | Natural Dye | Nuclear Stain | 5-6 |
| Thionin | Thiazine | Nissl Stain (Nerve Tissue) | 3-4 |
Note: This data is compiled from various sources and is intended for comparative purposes. The actual photostability during microscopy will depend on the specific experimental conditions.
Experimental Protocols
Protocol 1: General Staining Protocol with this compound
This protocol provides a basic framework for staining paraffin-embedded tissue sections.
-
Deparaffinization and Rehydration:
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Immerse slides in xylene: 2 changes, 5 minutes each.
-
Immerse in 100% ethanol: 2 changes, 3 minutes each.
-
Immerse in 95% ethanol: 2 changes, 3 minutes each.
-
Immerse in 70% ethanol: 2 changes, 3 minutes each.
-
Rinse in distilled water.
-
-
Staining:
-
Immerse slides in 1% aqueous this compound solution for 5-10 minutes.
-
Rinse briefly in distilled water.
-
-
Dehydration:
-
Immerse in 95% ethanol: 2 changes, 2 minutes each.
-
Immerse in 100% ethanol: 2 changes, 2 minutes each.
-
-
Clearing:
-
Immerse in xylene or a xylene substitute: 2 changes, 3 minutes each.
-
-
Mounting:
-
Apply a drop of neutral pH mounting medium and coverslip.
-
Protocol 2: Preparation of an Antifade Mounting Medium (Illustrative)
For enhanced photostability, a mounting medium containing an antioxidant can be prepared. This is a general protocol that can be adapted.
-
Reagents:
-
Glycerol
-
Phosphate-buffered saline (PBS), pH 7.4
-
n-propyl gallate (NPG)
-
-
Preparation:
-
Prepare a 20% (w/v) solution of n-propyl gallate in glycerol. This may require gentle heating and stirring.
-
Mix 1 part of the NPG/glycerol solution with 9 parts of PBS (pH 7.4).
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Store the final solution in small aliquots at -20°C in the dark.
-
-
Usage:
-
After the final clearing step in your staining protocol, apply a small drop of the antifade mounting medium to the tissue section and coverslip.
-
Visualizations
Caption: A generalized workflow for staining with this compound, emphasizing photostability.
Caption: Troubleshooting logic for addressing the rapid fading of this compound stain.
References
Preventing precipitation of Direct Black 22 in staining solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Direct Black 22 in staining solutions.
Troubleshooting Guide: Preventing this compound Precipitation
Precipitation of this compound can lead to inconsistent staining and artifacts in experimental results. The following guide provides a systematic approach to identify and resolve common issues leading to dye precipitation.
Problem: this compound precipitates out of the staining solution.
Troubleshooting Workflow:
Caption: A step-by-step workflow to diagnose and resolve this compound precipitation.
Key Factors Influencing this compound Solubility
Several factors can contribute to the precipitation of this compound. Understanding these can help in proactively preventing issues.
Caption: Key factors that can induce the precipitation of this compound in solution.
Quantitative Data Summary
| Property | Value | Notes |
| Chemical Class | Azo Dye | Contains one or more azo (-N=N-) groups.[1] |
| Molecular Formula | C₄₄H₃₂N₁₃Na₃O₁₁S₃ | |
| Solubility in Water | ≥50 g/L at 20°C 45 g/L at 90°C | Solubility is generally good in water.[1][2] |
| pH of 1% Solution | 6.0 - 8.0 | A 1% aqueous solution is typically near neutral. |
| pH Stability Range | 3.0 - 11.0 | While one source suggests a wide stability range, precipitation is known to occur in strongly acidic conditions.[3] It is advisable to maintain a neutral to slightly alkaline pH for optimal stability. |
| Appearance | Black Powder | [4] |
Experimental Protocols
Recommended Protocol for Preparing a 1% (w/v) this compound Stock Solution
This protocol is a general guideline and may require optimization for specific applications.
Materials:
-
This compound powder
-
High-purity distilled or deionized water
-
95% Ethanol (optional, as a co-solvent)
-
0.1 M Sodium Hydroxide (NaOH) and 0.1 M Hydrochloric Acid (HCl) for pH adjustment
-
Magnetic stirrer and stir bar
-
Heating plate (optional)
-
Calibrated pH meter
-
Volumetric flask
-
Amber or light-blocking storage bottle
Procedure:
-
Solvent Preparation: Gently warm the desired volume of high-purity water to approximately 40-50°C. This can aid in the dissolution of the dye.
-
Dye Addition: While stirring the warm water, slowly add the pre-weighed this compound powder. Adding the dye gradually prevents clumping and ensures more efficient dissolution.
-
Co-solvent Addition (Optional): For applications where a mixed solvent system is tolerated, a small amount of ethanol (e.g., up to 10% of the final volume) can be added to the water before the dye to improve solubility.
-
Dissolution: Continue to stir the solution until the dye is completely dissolved. This may take 15-30 minutes. The solution should be clear and free of visible particles.
-
Cooling: Remove the solution from the heat (if used) and allow it to cool to room temperature.
-
pH Adjustment: Measure the pH of the solution. For optimal stability, adjust the pH to a range of 7.0 to 8.5 by adding 0.1 M NaOH or 0.1 M HCl dropwise while stirring.
-
Final Volume: Transfer the solution to a volumetric flask and add high-purity water to reach the final desired volume.
-
Filtration (Recommended): Filter the solution through a 0.22 µm or 0.45 µm filter to remove any remaining micro-precipitates.
-
Storage: Store the final solution in a well-sealed, amber or light-blocking bottle in a cool, dark place to prevent photodegradation.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution precipitating even though I followed the protocol?
A1: Several factors could still be at play:
-
Water Quality: Ensure you are using high-purity distilled or deionized water. The presence of certain ions in tap water can lead to precipitation.
-
"Salting Out": If your staining procedure involves the addition of high concentrations of salts (e.g., in buffers like PBS), this can decrease the solubility of the dye.[1] Try to use the minimum effective salt concentration or prepare a more dilute dye stock solution.
-
Temperature Fluctuations: A significant drop in temperature after preparing the solution can cause the dye to precipitate out. Store the solution at a stable room temperature.
Q2: Can I use a buffer like PBS to dissolve this compound directly?
A2: While not extensively documented, it is generally recommended to dissolve azo dyes in high-purity water first and then add any necessary buffer components. The high salt concentration in buffers like PBS can potentially lead to the "salting out" effect and cause precipitation if the dye is added directly.
Q3: The technical data suggests a wide pH stability range (3-11), but my dye precipitates in an acidic buffer. Why?
A3: The stated pH stability range may refer to the stability of the chromophore (color) rather than its solubility.[3] Azo dyes, including this compound, are known to be less soluble in acidic conditions. For staining solutions, maintaining a neutral to slightly alkaline pH (7.0-8.5) is the safest approach to prevent precipitation.
Q4: My staining solution has formed a precipitate. Can I still use it?
A4: It is not recommended to use a solution with a visible precipitate, as this will lead to uneven staining and artifacts. You can try to redissolve the precipitate by gently warming the solution while stirring and ensuring the pH is within the optimal range. If the precipitate does not redissolve, it is best to prepare a fresh solution.
Q5: How should I store my this compound stock solution?
A5: To ensure the longevity and stability of your staining solution, store it in a tightly sealed, light-blocking (amber) container in a cool, dark place. This will protect it from photodegradation and evaporation.
References
Technical Support Center: Destaining Overstained Plant Tissues with Direct Black 22
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals who encounter issues with overstaining of plant tissues using Direct Black 22.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the destaining process in a question-and-answer format.
Q1: My plant tissue is almost completely black after staining with this compound. Is it possible to salvage the sample?
A1: Yes, in many cases, overstained tissues can be salvaged through a process called differentiation or destaining, which selectively removes excess dye. The key is to use a differentiating solution that removes the stain from the background and less intensely stained regions more rapidly than from the target structures.
Q2: I tried rinsing with water, but the tissue is still too dark. What should I do next?
A2: Water is a polar solvent and since this compound is water-soluble, it can help remove some excess stain.[1] However, for significant overstaining, a more effective differentiating solution is needed. The principle of differentiation involves using solvents, adjusting pH, or employing mordants to selectively remove the dye.[2] You can proceed with acidic or alkaline alcohol solutions for more controlled destaining.
Q3: My destaining attempt with alcohol seems to be removing the stain from my target structures as well as the background. How can I achieve more selective destaining?
A3: This indicates that the destaining process is too harsh or prolonged. To achieve more selective differentiation, you can try the following:
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Reduce the concentration of the acid or alkali in your destaining solution.
-
Shorten the incubation time in the destaining solution. Monitor the process under a microscope at regular intervals.
-
Use a weaker differentiating agent. For example, if you are using a strong acid, switch to a weaker one.
-
Alternate between the destaining solution and a neutral buffer or water rinse. This can help to slow down and control the destaining process.
Q4: After destaining, I notice a precipitate has formed on my tissue section. What could be the cause and how can I remove it?
A4: Precipitate formation can occur if the dye comes out of solution due to a rapid change in pH or solvent concentration. This compound can form a brownish-black precipitate in the presence of strong hydrochloric acid.[3][4][5] To avoid this, ensure gradual changes in your solutions. To remove the precipitate, you can try washing the slide with a slightly more alkaline solution (e.g., water with a drop of ammonia) followed by a thorough rinse with distilled water. Filtering your staining and destaining solutions before use can also help prevent this issue.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for staining plant tissues?
A1: this compound is a water-soluble, multi-azo dye.[1][3] It has a high affinity for cellulose, which is a major component of plant cell walls, making it useful for visualizing plant tissue morphology.[1]
Q2: What are the general principles behind destaining overstained tissues?
A2: Destaining, or differentiation, is the process of selectively removing excess stain from a tissue section to improve the contrast between different cellular structures.[2] This can be achieved by:
-
Using solvents that dissolve the dye.[2]
-
Altering the pH to disrupt the binding of the dye to the tissue.[2] Basic dyes are typically removed with acidic solutions, and acidic dyes with basic solutions.
-
Using mordants that can form complexes with the dye, aiding in its removal.[2]
-
Displacement , where another dye with a similar charge is used to replace the original stain.[2]
Q3: What are some recommended destaining solutions for this compound?
A3: Based on the chemical properties of this compound as an azo dye, and general histological principles, you can use the following types of solutions for destaining:
-
Acidic Alcohol: A solution of hydrochloric acid (HCl) or acetic acid in ethanol.
-
Alkaline Alcohol: A solution of sodium hydroxide (NaOH) or ammonium hydroxide in ethanol.
-
Simple Alcohol Series: Gradual dehydration through a series of increasing ethanol concentrations can sometimes be sufficient for slight overstaining.
Q4: How can I prevent overstaining in my future experiments?
A4: To prevent overstaining, you can optimize your staining protocol by:
-
Reducing the staining time.
-
Lowering the concentration of the this compound staining solution.
-
Increasing the number and duration of rinse steps immediately after staining.
-
Controlling the temperature during staining, as higher temperatures can increase the rate of staining.
Q5: Are there any safety precautions I should take when working with this compound and destaining solutions?
A5: Yes. Always consult the Safety Data Sheet (SDS) for this compound and any chemicals used in the destaining solutions. Work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Quantitative Data Summary
The optimal destaining time and concentration will vary depending on the tissue type, thickness, and the degree of overstaining. The following table provides recommended starting points for different destaining solutions. It is crucial to monitor the destaining process microscopically to achieve the desired result.
| Destaining Solution | Concentration Range | Recommended Starting Time | Notes |
| Acidic Alcohol | 0.1% - 1% HCl in 70% Ethanol | 10 - 30 seconds | A commonly used and effective differentiator for many stains. |
| 1% - 5% Acetic Acid in 70% Ethanol | 30 - 60 seconds | A gentler alternative to HCl. | |
| Alkaline Alcohol | 0.1% - 0.5% NaOH in 70% Ethanol | 15 - 45 seconds | Use with caution as strong alkali can damage delicate tissues. |
| 1% Ammonium Hydroxide in 70% Ethanol | 30 - 90 seconds | A milder alkaline option. | |
| Ethanol Series | 50%, 70%, 95% Ethanol | 1 - 2 minutes per step | Suitable for minor overstaining and provides gentle differentiation. |
Experimental Protocols
Protocol 1: Destaining with Acidic Alcohol
-
Preparation of Destaining Solution: Prepare a solution of 0.5% (v/v) hydrochloric acid (HCl) in 70% ethanol. For a gentler solution, use 2% (v/v) acetic acid in 70% ethanol.
-
Initial Rinse: Briefly rinse the overstained slide in distilled water to remove any excess surface stain.
-
Differentiation: Immerse the slide in the acidic alcohol solution for 10-30 seconds.
-
Microscopic Monitoring: Remove the slide, rinse briefly in 70% ethanol to stop the differentiation, and observe under a microscope.
-
Repeat if Necessary: If the tissue is still overstained, repeat steps 3 and 4, monitoring closely.
-
Neutralization: Once the desired level of destaining is achieved, immerse the slide in a weak alkaline solution (e.g., 0.5% ammonium hydroxide in 70% ethanol or Scott's tap water substitute) for 30-60 seconds to neutralize the acid.
-
Final Rinses: Rinse thoroughly with distilled water.
-
Dehydration and Mounting: Proceed with the standard protocol for dehydrating the tissue through an ethanol series, clearing with xylene, and mounting with a suitable mounting medium.
Protocol 2: Destaining with Alkaline Alcohol
-
Preparation of Destaining Solution: Prepare a solution of 0.2% (w/v) sodium hydroxide (NaOH) in 70% ethanol. For a milder option, use 1% (v/v) ammonium hydroxide in 70% ethanol.
-
Initial Rinse: Briefly rinse the overstained slide in distilled water.
-
Differentiation: Immerse the slide in the alkaline alcohol solution for 15-45 seconds.
-
Microscopic Monitoring: Remove the slide, rinse in 70% ethanol to halt the destaining, and check the progress under a microscope.
-
Repeat as Needed: If further destaining is required, repeat steps 3 and 4 with careful monitoring.
-
Neutralization: After achieving the desired stain intensity, immerse the slide in a weak acidic solution (e.g., 1% acetic acid in 70% ethanol) for 30 seconds to neutralize the alkali.
-
Final Rinses: Wash the slide thoroughly in distilled water.
-
Dehydration and Mounting: Complete the standard procedure for dehydration, clearing, and mounting.
Visual Workflow
Caption: Troubleshooting workflow for destaining overstained plant tissues.
References
- 1. Direct Dyes: Properties and Applications of this compound [primachemicals.com]
- 2. stainsfile.com [stainsfile.com]
- 3. This compound|Direct Fast Black GF|CAS No: 6473-13-8 - Direct dye [chinainterdyes.com]
- 4. This compound CAS#: 6473-13-8 [amp.chemicalbook.com]
- 5. This compound Manufacturers and suppliers - Alan Chemical [alanchemindustries.com]
Technical Support Center: Troubleshooting Direct Black 22 Staining
Welcome to the technical support center for Direct Black 22 staining. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common artifacts encountered during histological staining with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in a laboratory setting?
This compound (C.I. 35435) is a multi-azo direct dye.[1] While its primary industrial use is in dyeing textiles, leather, and paper, its properties make it a candidate for investigation in biological staining.[2][3][4] In a research context, it can be explored as a counterstain or for the visualization of specific tissue components, potentially including collagen or reticulin fibers, although established protocols for these specific applications are not as common as traditional methods like silver impregnation.
Q2: What are the key chemical properties of this compound that can affect staining?
This compound is a water-soluble dye that is sensitive to pH and salt concentrations.[1][3] Its color can be influenced by the acidity or alkalinity of the staining solution.[1] It is also known to form a brownish-black precipitate in the presence of strong hydrochloric acid.[2][3] Understanding these properties is crucial for troubleshooting staining artifacts.
Q3: Is this compound the same as other black stains used in histology?
No, this compound is distinct from other common black stains. For instance, it is different from Chlorazol Black E (Direct Black 38), which is another direct dye, and vastly different from stains like Iron Hematoxylin (a nuclear stain), Sudan Black B (a lipid stain), or silver stains used for reticulin fibers, which rely on metal impregnation.[5][6]
Troubleshooting Common Artifacts
This guide provides a systematic approach to identifying and resolving common issues encountered with this compound staining.
Issue 1: Uneven or Patchy Staining
Uneven staining can manifest as streaks, patches of lighter or darker staining, or inconsistent color intensity across the tissue section.
Potential Causes and Solutions
| Cause | Recommended Action |
| Incomplete Deparaffinization | Residual paraffin wax can block the aqueous stain from reaching the tissue. Ensure complete deparaffinization by using fresh xylene or a suitable substitute and allowing for adequate time in each change.[7] |
| Variable Tissue Thickness | Inconsistent section thickness will lead to uneven dye penetration. Ensure the microtome is properly maintained and that sections are cut at a consistent thickness. |
| Air Bubbles | Air bubbles trapped on the tissue surface will prevent the stain from making contact. Apply the staining solution carefully to avoid trapping air. If bubbles are present, they can be gently dislodged with a fine needle. |
| Inadequate Rinsing | Carryover of reagents from previous steps can interfere with the staining process. Ensure thorough but gentle rinsing between each step of the protocol. |
| Drying of Sections | Allowing the tissue section to dry out at any stage before coverslipping can lead to uneven staining. Keep slides moist throughout the procedure. |
Issue 2: Precipitate Formation on Tissue
The appearance of crystalline or amorphous dark deposits on the tissue section is a common artifact with some dyes.
Potential Causes and Solutions
| Cause | Recommended Action |
| Stain Solution Instability | This compound can precipitate in acidic conditions.[2][3] Ensure the pH of your staining solution is appropriate and stable. Consider preparing fresh staining solution if it has been stored for an extended period. |
| Contaminated Staining Solution | The staining solution may be contaminated with debris or have started to break down. Filter the stain solution before use. |
| Excessive Salt Concentration | High salt concentrations can sometimes lead to the precipitation of direct dyes. While some salt may be needed for optimal staining, excessive amounts should be avoided. |
Issue 3: High Background Staining
High background staining can obscure cellular details and make interpretation difficult.
Potential Causes and Solutions
| Cause | Recommended Action |
| Stain Concentration Too High | An overly concentrated staining solution can lead to non-specific binding. Optimize the stain concentration by testing a range of dilutions. |
| Staining Time Too Long | Excessive incubation time can increase background staining. Perform a time-course experiment to determine the optimal staining duration. |
| Inadequate Differentiation | If a differentiation step is used, it may not be sufficient to remove non-specific staining. Optimize the differentiation step by adjusting the time and/or the concentration of the differentiating agent. |
| Inadequate Rinsing | Insufficient rinsing after staining can leave excess dye on the slide. Ensure thorough rinsing to remove unbound dye. |
Issue 4: Weak or No Staining
This issue can arise from several factors related to both the tissue and the staining protocol.
Potential Causes and Solutions
| Cause | Recommended Action |
| Incorrect pH of Staining Solution | The binding of direct dyes can be pH-dependent.[8][9] The pH of the staining solution may not be optimal for this compound binding to the target tissue components. Experiment with adjusting the pH of the staining solution. |
| Exhausted Staining Solution | The dye in the staining solution may have been depleted from repeated use. Prepare a fresh staining solution. |
| Insufficient Staining Time | The incubation time may be too short for the dye to penetrate the tissue adequately. Increase the staining time. |
| Over-differentiation | If a differentiation step is included, it may be too harsh or too long, removing the stain from the target structures. Reduce the time or concentration of the differentiating agent. |
| Poor Fixation | Improper or prolonged fixation can alter tissue chemistry and affect dye binding. Ensure a standardized and appropriate fixation protocol is followed.[10] |
Experimental Protocols
Baseline Protocol for this compound Staining
This is a suggested starting protocol that should be optimized for your specific tissue and application.
Reagents:
-
This compound powder
-
Distilled water
-
Optional: Acetic acid to adjust pH
Staining Solution Preparation:
-
Prepare a 0.1% (w/v) stock solution of this compound in distilled water.
-
Heat the solution gently to aid in dissolving the dye.
-
Allow the solution to cool to room temperature and filter before use.
-
The pH can be adjusted as needed for optimization. A starting point could be a neutral pH.
Staining Procedure:
-
Deparaffinize tissue sections and rehydrate to distilled water.
-
Immerse slides in the this compound staining solution for 5-10 minutes (this will require optimization).
-
Rinse slides thoroughly in distilled water.
-
(Optional) Differentiate briefly in a weak acid solution (e.g., 0.2% acetic acid) to remove background staining. This step requires careful monitoring.
-
Rinse again in distilled water.
-
Dehydrate through graded alcohols.
-
Clear in xylene or a xylene substitute.
-
Mount with a resinous mounting medium.
Visual Troubleshooting Guide
The following diagrams illustrate the logical workflow for troubleshooting common staining artifacts.
Caption: A flowchart for troubleshooting common artifacts in this compound staining.
This technical support guide provides a starting point for addressing issues with this compound staining. Successful staining will often require optimization of the baseline protocol for your specific laboratory conditions and tissue types.
References
- 1. Direct Dyes: Properties and Applications of this compound [primachemicals.com]
- 2. This compound|Direct Fast Black GF|CAS No: 6473-13-8 - Direct dye [chinainterdyes.com]
- 3. This compound - Direct Fast Black VSF600 - Direct Fast Black GF from Emperor Chem [emperordye.com]
- 4. directblack-22.com [directblack-22.com]
- 5. benchchem.com [benchchem.com]
- 6. pathnsitu.com [pathnsitu.com]
- 7. leicabiosystems.com [leicabiosystems.com]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. Effects of pH on staining by dyes - IHC WORLD [ihcworld.com]
- 10. Troubleshooting Fixation in Histology Pt 2: Advanced Troubleshooting and Pro Tips [nsh.org]
Technical Support Center: Enhancing Direct Black 22 Staining Contrast
This guide provides troubleshooting advice and optimized protocols for researchers, scientists, and drug development professionals to enhance the contrast and quality of Direct Black 22 staining in imaging applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound (C.I. 35435) is a multi-azo class, water-soluble anionic dye.[1] It appears as a blue-gray or green-black powder and is primarily used for dyeing cellulosic fibers like cotton and viscose, as well as in leather and paper industries.[1][2][3] In biological research, it can be used for staining various tissue components.
Q2: Why is my this compound staining intensity weak or the contrast poor?
Low staining intensity or poor contrast can result from several factors including:
-
Suboptimal Dye Concentration: The concentration of the dye may be too low for the specific tissue type or thickness.
-
Insufficient Staining Time: The incubation time may not be long enough for adequate dye penetration and binding.
-
Incorrect pH: this compound is sensitive to pH, which can affect its binding affinity and final color.[4]
-
Exhausted Staining Solution: Over time, the staining solution can degrade or become depleted.[5][6]
Q3: What causes high background staining with this compound?
High background staining can obscure the target structures and is often caused by:
-
Excessive Dye Concentration: Using a dye concentration that is too high can lead to non-specific binding across the entire tissue section.[6][7]
-
Over-staining: Leaving the tissue in the staining solution for too long.
-
Inadequate Rinsing: Failure to thoroughly rinse away unbound dye after the staining step is a common cause of high background.[6][7]
-
Poor Fixation: Improper or over-fixation of the tissue can lead to diffuse, non-specific staining.[7]
-
Thick Tissue Sections: Thicker sections are more prone to retaining unbound dye, which increases background noise.[6]
Q4: Can I use a mordant to improve this compound staining?
Yes, using a mordant can significantly enhance the contrast and fastness of this compound. Mordants are substances that form a coordination complex with the dye, which then attaches to the tissue, effectively strengthening the stain.[8] Tannic acid is a common mordant used in histology that can be effective for this purpose.
Troubleshooting Common Staining Issues
This section provides solutions to specific problems you may encounter during your this compound staining experiments.
Problem 1: Low Staining Intensity / Poor Contrast
Weak staining makes it difficult to visualize and analyze the target structures. The following table summarizes potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Suboptimal Dye Concentration | Increase the dye concentration incrementally (e.g., in 0.05% steps). |
| Insufficient Staining Time | Extend the incubation time. Test a time course (e.g., 30, 60, 90 minutes) to find the optimal duration.[6] |
| Incorrect pH of Staining Solution | Verify and adjust the pH of the staining solution. Direct dyes often perform best in a neutral or slightly alkaline dye bath.[4][8] |
| Exhausted Staining Solution | Prepare a fresh staining solution, especially if the current stock is several weeks old.[5][6] |
| Poor Dye-Tissue Binding | Incorporate a mordant, such as tannic acid, in a pre-treatment step to enhance dye uptake and retention.[9] |
Problem 2: High Background Staining
Excessive background can mask specific signals. Use the following strategies to reduce it.
| Potential Cause | Recommended Solution |
| Dye Concentration Too High | Reduce the dye concentration. Titrate downwards to find the optimal balance between signal and background.[6] |
| Excessive Staining Time | Decrease the incubation time in the staining solution.[6] |
| Inadequate Rinsing | Increase the duration and number of rinsing steps after staining. Use a differentiation step with ethanol to remove excess dye.[6][7] |
| Tissue Sections Too Thick | Prepare thinner tissue sections (e.g., 4-6 µm) to minimize non-specific dye trapping.[6] |
| Drying of Sections During Staining | Keep slides in a humidified chamber throughout the staining process to prevent dye precipitation and non-specific binding.[7] |
Problem 3: Precipitate or Crystal Formation on Tissue
Dye precipitate can obscure tissue morphology and interfere with imaging.
| Potential Cause | Recommended Solution |
| Poor Dye Solubility | Ensure the this compound powder is fully dissolved before use. Filter the staining solution through a 0.22 µm filter. |
| Contaminated Solutions | Use fresh, high-purity water (e.g., distilled or deionized) and clean glassware to prepare all solutions. |
| Solution Instability | Adding salt (e.g., sodium chloride) can sometimes cause precipitation, especially at high concentrations or after prolonged storage.[5] Prepare fresh solutions if precipitate is observed. |
Experimental Protocols & Visualization
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common this compound staining issues.
References
- 1. This compound Manufacturers and suppliers - Alan Chemical [alanchemindustries.com]
- 2. This compound - Direct Fast Black VSF600 - Direct Fast Black GF from Emperor Chem [emperordye.com]
- 3. This compound|Direct Fast Black GF|CAS No: 6473-13-8 - Direct dye [chinainterdyes.com]
- 4. Direct Dyes: Properties and Applications of this compound [primachemicals.com]
- 5. stainsfile.com [stainsfile.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Dye - Wikipedia [en.wikipedia.org]
- 9. maiwa.com [maiwa.com]
Validation & Comparative
A Comparative Guide to Lignin Staining: Direct Black 22 vs. Safranin
For researchers, scientists, and drug development professionals engaged in the study of plant cell walls and lignified tissues, the choice of an appropriate stain is critical for accurate visualization and analysis. This guide provides a detailed comparison of two dyes, the well-established Safranin and the lesser-known Direct Black 22, for the purpose of lignin staining. While Safranin has a long history of use in botanical histology and fluorescence microscopy, this compound is primarily an industrial dye with limited documented applications in biological staining. This comparison, therefore, juxtaposes a validated method with a potential but largely unexplored alternative.
Performance Comparison
The following table summarizes the known properties and performance characteristics of this compound and Safranin for lignin staining. It is important to note the significant gaps in our knowledge regarding this compound's efficacy as a biological stain.
| Feature | This compound | Safranin |
| Staining Principle | Primarily used for dyeing cellulosic fibers through hydrogen bonding and van der Waals forces. Its affinity for lignin in situ is not well-documented. | A cationic dye that binds to the acidic components of lignin and other plant cell wall constituents, resulting in a colorimetric and fluorescent signal. |
| Specificity for Lignin | Not established for biological tissues. As a direct dye, it may also stain cellulose and other polysaccharides. | High affinity for lignified tissues, staining them red to dark red. It can also stain other tissues, but differentiation is typically clear. |
| Visualization Method | Primarily brightfield microscopy. | Brightfield and fluorescence microscopy. |
| Color in Brightfield | Expected to be black or dark green. | Red to dark red. |
| Fluorescence | Not documented. | Emits a yellow-green to red-orange fluorescence depending on the degree of lignification. |
| Excitation Wavelength | Not applicable (no documented fluorescence). | ~488 nm (blue light) |
| Emission Wavelength | Not applicable (no documented fluorescence). | ~520-650 nm |
| Photostability | Generally good lightfastness in industrial applications, but unknown for microscopy. | Moderate; subject to photobleaching with prolonged exposure. |
| Ease of Use | Potentially simple aqueous staining protocol. | Well-established and straightforward protocols are available. |
| Compatibility | Unknown compatibility with other stains and imaging modalities. | Commonly used with counterstains like Fast Green or Astra Blue. Compatible with various mounting media. |
Experimental Protocols
Safranin Staining for Lignin (Established Protocol)
This protocol is a standard method for staining lignin in plant tissues for both brightfield and fluorescence microscopy.
Materials:
-
Formalin-Fixed Paraffin-Embedded (FFPE) or fresh plant tissue sections
-
Safranin O solution (1% w/v in 50% ethanol)
-
Ethanol series (70%, 95%, 100%)
-
Xylene or a xylene substitute
-
Mounting medium
-
Microscope slides and coverslips
Procedure:
-
Deparaffinization and Rehydration:
-
If using FFPE sections, deparaffinize in xylene (2 x 10 minutes).
-
Rehydrate through a graded ethanol series: 100% (2 x 2 minutes), 95% (2 minutes), 70% (2 minutes), and finally distilled water.
-
For fresh sections, proceed directly to the staining step.
-
-
Staining:
-
Immerse slides in 1% Safranin O solution for 2-10 minutes, depending on the tissue and desired staining intensity.
-
-
Dehydration and Differentiation:
-
Quickly rinse in distilled water.
-
Dehydrate through a graded ethanol series: 70%, 95%, and 100% (2 minutes each). This step also serves to differentiate the stain, removing excess dye from less lignified tissues.
-
-
Clearing and Mounting:
-
Clear the sections in xylene (2 x 5 minutes).
-
Mount with a compatible mounting medium and apply a coverslip.
-
Expected Results:
-
Brightfield Microscopy: Lignified tissues (xylem, sclerenchyma) will appear red. Non-lignified tissues will be unstained or very lightly pink.
-
Fluorescence Microscopy: Under blue light excitation (~488 nm), lignified cell walls will fluoresce in a spectrum from yellow-green to red-orange, with more highly lignified regions appearing more red-orange.[1]
This compound Staining for Lignin (Hypothetical Protocol)
Disclaimer: The following protocol is hypothetical and based on general procedures for direct dyes. It has not been validated for lignin staining and is provided for experimental purposes only. Optimization will be required.
Materials:
-
Fresh or fixed plant tissue sections
-
This compound solution (0.1% - 1% w/v in distilled water)
-
Sodium chloride (optional, to enhance staining)
-
Ethanol series (70%, 95%, 100%)
-
Xylene or a xylene substitute
-
Mounting medium
-
Microscope slides and coverslips
Procedure:
-
Rehydration:
-
If using fixed sections, rehydrate to distilled water.
-
-
Staining:
-
Prepare a 0.1% to 1% aqueous solution of this compound. The addition of a small amount of sodium chloride (e.g., 0.5%) may enhance dye uptake.
-
Immerse slides in the staining solution for 5-15 minutes. Gentle heating (e.g., to 40-50°C) might improve staining but should be tested cautiously.
-
-
Washing:
-
Rinse thoroughly in distilled water to remove excess dye.
-
-
Dehydration, Clearing, and Mounting:
-
Dehydrate through a graded ethanol series (70%, 95%, 100%).
-
Clear in xylene.
-
Mount with a compatible mounting medium.
-
Expected Results:
-
Lignified tissues might stain black or dark green. The specificity for lignin over other cell wall components like cellulose is unknown and needs to be determined experimentally.
Visualizing the Staining Process
The following diagrams illustrate the experimental workflow for comparing these two stains and the chemical interactions involved.
Conclusion
Safranin remains the gold standard for lignin staining in a research setting, offering robust and well-characterized colorimetric and fluorescent detection. Its protocols are widely validated across a multitude of plant species and tissue types.
This compound, while an effective dye for industrial applications on cellulosic materials, is an unvalidated tool for histological lignin staining. There is a complete lack of published data on its specificity, fluorescence properties, and optimal staining conditions for biological tissues. While it may offer a dark contrast in brightfield microscopy, its utility for specific lignin visualization is purely speculative at this point. Researchers interested in exploring this compound as a lignin stain should be prepared to undertake extensive validation and optimization studies to characterize its performance. For reliable and reproducible lignin analysis, Safranin is the recommended choice.
References
A Comparative Guide to Cellulose Visualization: Direct Black 22 vs. Calcofluor White
For researchers, scientists, and drug development professionals, the accurate visualization of cellulose is critical for a wide range of applications, from studying plant cell wall dynamics to developing novel cellulosic biomaterials. This guide provides a detailed comparison of two commonly used dyes for this purpose: the textile dye Direct Black 22 and the fluorescent brightener Calcofluor White. While both are effective at binding to cellulose, they operate on fundamentally different principles of visualization, each with its own set of advantages and limitations.
Introduction to the Dyes
Calcofluor White is a fluorescent dye that is widely used in biological research to stain cellulose and chitin.[5][6] It binds to β-1,3 and β-1,4 polysaccharides and, upon excitation with ultraviolet (UV) light, emits a bright blue to blue-green fluorescence.[5][7] This property makes it an excellent tool for fluorescence microscopy, enabling high-contrast imaging of cellulosic structures.
Performance Comparison
The choice between this compound and Calcofluor White will largely depend on the specific experimental needs and the available microscopy equipment. Calcofluor White is the established standard for fluorescence-based cellulose visualization, offering high sensitivity and specificity. This compound, while lacking documented fluorescence properties for microscopy, presents a potential alternative for bright-field visualization.
Quantitative Data Summary
| Property | This compound | Calcofluor White |
| Visualization Method | Bright-field Microscopy | Fluorescence Microscopy |
| Color of Stained Cellulose | Black/Dark Green | Bright Blue to Blue-Green[5][7] |
| Primary Application | Textile and Paper Dyeing[1][2][3] | Biological Research (Cellulose/Chitin Staining)[5][6] |
| Absorbance Peak | 476 nm[8] | 347 nm[7] |
| Excitation Wavelength | Not Reported for Microscopy | ~355-380 nm[5][6] |
| Emission Wavelength | Not Reported for Microscopy | ~433-475 nm[5][6] |
| Photostability | Good lightfastness in textiles[1] | Susceptible to photobleaching[9][10] |
| Toxicity | Skin-friendly in textile applications[11] | Low toxicity at working concentrations[12] |
Experimental Protocols
Detailed methodologies for staining cellulose using both this compound and Calcofluor White are provided below. Note that the protocol for this compound is adapted from a method for a similar dye, Direct Black 166, due to the lack of a specific protocol for microscopic visualization.[13]
This compound Staining for Bright-Field Microscopy (Adapted Protocol)
This protocol is intended for the visualization of cellulose fibers in materials such as plant tissues or composites.
Materials:
-
This compound powder
-
Distilled water
-
Microscope slides and coverslips
-
Staining jars
-
Ethanol (optional, for washing)
-
Mounting medium
Procedure:
-
Solution Preparation: Prepare a 0.1% (w/v) staining solution by dissolving 0.1 g of this compound in 100 mL of distilled water. Gentle heating may be required to fully dissolve the dye.
-
Sample Preparation: Prepare thin sections of the cellulose-containing material and mount them on a microscope slide.
-
Staining: Immerse the slide in the this compound solution for 10-30 minutes.
-
Washing: Briefly rinse the slide in distilled water to remove excess stain. For further destaining of the background, wash the slide in a series of distilled water or 70% ethanol baths for 2-5 minutes each.
-
Mounting: Add a drop of mounting medium to the sample and apply a coverslip.
-
Visualization: Observe the sample using a standard bright-field microscope. Cellulose fibers should appear black or dark green.
Calcofluor White Staining for Fluorescence Microscopy
This protocol is suitable for visualizing cellulose in a variety of biological samples, including plant cells, fungi, and algae.
Materials:
-
Calcofluor White M2R powder
-
Distilled water or appropriate buffer (e.g., PBS)
-
10% Potassium Hydroxide (KOH) solution (optional, for clearing)
-
Microscope slides and coverslips
-
Mounting medium
Procedure:
-
Solution Preparation: Prepare a 0.1% (w/v) stock solution of Calcofluor White in distilled water. This can be further diluted to a working solution of 0.01% to 0.05% in water or buffer.
-
Sample Preparation: Mount the sample on a microscope slide. For samples with significant cellular contents that may obscure cellulose visualization, a drop of 10% KOH can be added to clear the sample.
-
Staining: Add a drop of the Calcofluor White working solution to the sample and incubate for 1-5 minutes at room temperature.
-
Washing: Gently rinse the sample with distilled water or buffer to remove excess stain.
-
Mounting: Add a drop of mounting medium and apply a coverslip.
-
Visualization: Observe the sample using a fluorescence microscope equipped with a UV excitation filter (e.g., ~365 nm) and a blue emission filter (e.g., ~440 nm). Cellulose structures will fluoresce brightly.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams created using Graphviz depict the staining workflows for both this compound and Calcofluor White.
Mechanism of Interaction
The interaction of these dyes with cellulose is a key factor in their staining efficacy.
Conclusion
References
- 1. Direct Dyes: Properties and Applications of this compound [primachemicals.com]
- 2. directblack-22.com [directblack-22.com]
- 3. Direct Dyes, Direct Black, this compound; Direct Blue 201, Direct Yellow [vipulorganics.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Calcofluor-white - Wikipedia [en.wikipedia.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Absorption [this compound] | AAT Bioquest [aatbio.com]
- 9. 蛍光イメージングにおけるフォトブリーチング | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. biocompare.com [biocompare.com]
- 11. directblack-22.com [directblack-22.com]
- 12. calcofluor white staining: Topics by Science.gov [science.gov]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to Staining Plant Tissues: Direct Black 22 vs. Toluidine Blue
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of plant histology, the choice of stain is paramount to achieving clear differentiation of tissues and cellular components. This guide provides a comprehensive comparison of two distinct dyes: the well-established metachromatic stain, Toluidine Blue, and the lesser-known textile dye, Direct Black 22. While Toluidine Blue is a staple in botanical microtechnique, this guide explores the potential utility of this compound as an alternative, supported by an understanding of its chemical properties and by drawing parallels with other direct dyes used in histology.
Overview of the Stains
Toluidine Blue: A cationic thiazine dye, Toluidine Blue is widely recognized for its metachromatic properties, meaning it stains different cellular components in various colors. This characteristic is invaluable for differentiating tissues within a single sample. It has a high affinity for acidic tissue components, such as nucleic acids and polysaccharides.[1] For instance, it stains lignified tissues green to blue-green, while pectic substances appear reddish-purple.[2]
This compound: An azo dye primarily used in the textile and paper industries, this compound is known for its high affinity for cellulose.[2] Its application in plant histology is not well-documented, presenting an area for exploratory research. Some direct dyes, such as Chlorazol Black E, have been successfully used for staining plant tissues, suggesting that this compound may offer utility in this domain.[1][3][4] This guide proposes a potential application based on its chemical characteristics.
Comparative Performance and Properties
| Feature | This compound | Toluidine Blue |
| Staining Principle | Ionic bonding with cellulose and other cell wall components. | Metachromatic staining; binds to acidic tissue components, resulting in different colors based on the polymer's structure.[1] |
| Coloration | Expected to be black or dark grey.[5][6] | Polychromatic: Lignified tissue (xylem, sclerenchyma) appears green or blue-green; Pectin-rich tissue (middle lamella, primary cell walls) appears reddish-purple; Nuclei appear blue.[2][3] |
| Specificity | Potentially high for cellulosic and lignocellulosic materials. | High for a wide range of acidic polysaccharides and nucleic acids. |
| Ease of Use | Potentially simple aqueous staining procedure. | Simple and rapid staining procedures are well-established for both fresh and fixed tissues. |
| Established Use in Plant Histology | Not established; exploratory. | Widely established and extensively documented. |
Experimental Protocols
Toluidine Blue Staining Protocol (Established)
This protocol is adapted for general-purpose staining of plant tissues.
-
Fixation: Fix fresh plant tissue in a suitable fixative such as FAA (Formalin-Acetic Acid-Alcohol).
-
Embedding and Sectioning: Dehydrate the tissue through an ethanol series, embed in paraffin or resin, and cut sections (5-10 µm) using a microtome.
-
Rehydration: Mount sections on slides and deparaffinize with xylene, followed by rehydration through a descending ethanol series to water.
-
Staining: Immerse slides in a 0.05% (w/v) aqueous solution of Toluidine Blue O for 1-5 minutes. The pH of the staining solution can be adjusted to enhance differentiation.
-
Rinsing: Briefly rinse the slides in distilled water to remove excess stain.
-
Dehydration and Mounting: Quickly dehydrate the sections through an ascending ethanol series, clear in xylene, and mount with a permanent mounting medium.
This compound Staining Protocol (Exploratory)
This proposed protocol is based on the general procedures for direct dyes and requires optimization.
-
Fixation, Embedding, and Sectioning: Follow the same procedure as for Toluidine Blue.
-
Rehydration: Rehydrate the sections to water.
-
Staining: Immerse slides in a 1% (w/v) aqueous solution of this compound. Gentle heating (e.g., to 60°C) may enhance staining. Staining time can be varied from 5 to 30 minutes. The addition of sodium chloride (e.g., 1% w/v) to the staining solution may improve dye uptake, a common practice in textile dyeing.
-
Rinsing: Rinse thoroughly in distilled water to remove unbound dye.
-
Dehydration and Mounting: Dehydrate, clear, and mount as described for the Toluidine Blue protocol.
Visualizing the Methodologies
References
- 1. tandfonline.com [tandfonline.com]
- 2. Direct Dyes: Properties and Applications of this compound [primachemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. This compound CAS#: 6473-13-8 [amp.chemicalbook.com]
- 6. This compound - Direct Fast Black VSF600 - Direct Fast Black GF from Emperor Chem [emperordye.com]
A Comparative Guide to Quantitative Cellulose Staining: Validating Direct Black 22
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Direct Black 22 as a potential quantitative stain for cellulose against the more established Congo Red. While this compound is a well-known dye for cellulosic fibers, its validation for precise quantification is an emerging area. This document outlines its potential, compares it with a standard method, and provides the necessary experimental protocols to enable researchers to validate and potentially adopt this method for their specific applications.
Introduction to Cellulose Quantification
Cellulose, the most abundant biopolymer on Earth, is a critical component in various research and industrial applications, from biofuels and biomaterials to drug delivery systems. Accurate quantification of cellulose is paramount for process optimization, quality control, and fundamental research. Direct staining is a rapid and cost-effective method for this purpose. This guide focuses on the validation of this compound and its comparison with the widely used Congo Red.
Dye Properties and Mechanism of Action
Both this compound and Congo Red are direct dyes, meaning they can bind directly to cellulose fibers without the need for a mordant.[1] Their affinity is primarily due to the formation of hydrogen bonds and van der Waals forces between the linear dye molecules and the cellulose chains.
This compound is a multi-azo dye known for its high affinity for cellulosic materials like cotton and viscose.[1] It exhibits a characteristic absorbance peak at approximately 476 nm, which can be leveraged for spectrophotometric quantification.[2]
Congo Red is another benzidine-based azo dye that is widely used to stain cellulose and to assess cellulase activity.[3][4] Its interaction with cellulose can be quantified by measuring the absorbance of the unbound dye or the dye eluted from the stained cellulose. A limitation of Congo Red is that it can be toxic to microbes, which may be a consideration in certain biological assays.[5]
Quantitative Performance Comparison
While direct comparative studies validating this compound for quantitative cellulose analysis are not extensively published, we can construct a comparison based on their known properties and the principles of dye-binding assays. The following table outlines the expected performance parameters.
| Parameter | This compound (Predicted) | Congo Red (Established) |
| Principle of Quantification | Spectrophotometric measurement of unbound dye in supernatant after binding to cellulose. | Spectrophotometric measurement of unbound dye in supernatant or elution of bound dye.[6] |
| Wavelength of Max. Absorbance | ~476 nm[2] | ~490 nm[6] |
| Linear Range | To be determined experimentally. | Dependent on assay conditions. |
| Sensitivity | To be determined experimentally. | Method-dependent.[4] |
| Specificity for Cellulose | High affinity for cellulose, but potential for non-specific binding to other polysaccharides should be evaluated. | Known to bind to other β-glucans. |
| Advantages | High affinity for cellulose, potentially leading to high sensitivity. Good water solubility.[1] | Well-established methods available. Visible color change upon binding. |
| Disadvantages | Lack of established quantitative protocols and validation data. | Potential for aggregation, which can affect spectrophotometric readings. Can be toxic to microorganisms.[5] |
Experimental Protocols
Detailed methodologies are crucial for obtaining reproducible results. Below are the proposed protocols for quantitative cellulose assays using this compound and Congo Red.
This compound Quantitative Cellulose Assay (Proposed Protocol)
This protocol is based on the principles of a direct dye-binding assay and will require optimization for specific sample types and concentration ranges.
1. Reagents and Materials:
-
This compound (powder)
-
Cellulose standard (e.g., microcrystalline cellulose)
-
Buffer solution (e.g., Phosphate Buffered Saline, pH 7.4)
-
Microcentrifuge tubes (1.5 mL)
-
Spectrophotometer and cuvettes
2. Preparation of Standard Curve: a. Prepare a stock solution of this compound (e.g., 100 µg/mL) in the chosen buffer. b. Prepare a series of cellulose standards in microcentrifuge tubes with known concentrations (e.g., 0-10 mg/mL). c. Add a fixed volume of the this compound stock solution to each standard tube. d. Incubate the tubes with gentle agitation for a predetermined time (e.g., 1 hour) to allow for binding equilibrium. e. Centrifuge the tubes to pellet the cellulose-dye complex. f. Carefully transfer the supernatant to a clean cuvette and measure the absorbance at 476 nm.[2] g. Plot the absorbance of the supernatant against the corresponding cellulose concentration to generate a standard curve.
3. Measurement of Unknown Samples: a. Prepare your unknown cellulose-containing samples in the same buffer used for the standards. b. Follow steps 2c to 2f for the unknown samples. c. Determine the cellulose concentration in your unknown samples by interpolating their absorbance values from the standard curve.
Congo Red Quantitative Cellulose Assay Protocol
This protocol is adapted from established methods for cellulase activity and cellulose accessibility assays.[3][7]
1. Reagents and Materials:
-
Congo Red (powder)
-
Cellulose standard (e.g., microcrystalline cellulose)
-
Buffer solution (e.g., 50 mM citrate buffer, pH 5.0)
-
Sodium chloride (NaCl)
-
Microcentrifuge tubes (1.5 mL)
-
Spectrophotometer and cuvettes
2. Preparation of Staining Solution: a. Prepare a stock solution of Congo Red (e.g., 0.1% w/v) in the buffer.
3. Staining and Quantification: a. Prepare a series of cellulose standards and unknown samples in microcentrifuge tubes. b. Add a fixed volume of the Congo Red solution to each tube. c. Incubate with agitation for a set time (e.g., 30-60 minutes). d. Centrifuge the tubes to pellet the stained cellulose. e. Measure the absorbance of the supernatant at ~490 nm to determine the concentration of unbound dye.[6] f. Alternatively, after removing the supernatant, the cellulose pellet can be washed and the bound dye can be eluted with a suitable solvent (e.g., acetone or DMSO), and the absorbance of the eluate measured. g. A standard curve is generated by plotting the decrease in supernatant absorbance or the absorbance of the eluate against the cellulose concentration.
Visualizing the Experimental Workflow
To aid in understanding the experimental processes, the following diagrams illustrate the key steps in the quantitative assays.
References
- 1. Direct Dyes: Properties and Applications of this compound [primachemicals.com]
- 2. Absorption [this compound] | AAT Bioquest [aatbio.com]
- 3. researchgate.net [researchgate.net]
- 4. Detection and quantitation of cellulase by Congo red staining of substrates in a cup-plate diffusion assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of Dyes for Easy Detection of Extracellular Cellulases in Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. deshbandhucollege.ac.in [deshbandhucollege.ac.in]
Performance of Direct Black 22 compared to other direct dyes in research
For researchers, scientists, and drug development professionals, the selection of appropriate dyes and reagents is paramount to ensure reproducible and accurate experimental outcomes. This guide provides a comprehensive comparison of the performance of Direct Black 22 against other commonly used direct dyes, supported by available experimental data and standardized testing protocols.
This compound is a widely utilized anionic azo dye, favored for its cost-effectiveness and strong affinity for cellulosic fibers such as cotton, viscose, and paper.[1][2] Its performance, particularly in terms of color fastness and application, is a critical consideration for its various applications. This guide delves into a comparative analysis of this compound with other direct dyes, namely Direct Red 81, Direct Blue 86, and Direct Brown 1, to aid in the selection of the most suitable dye for specific research and industrial applications.
Quantitative Performance Data
The following table summarizes the key performance indicators of this compound and other selected direct dyes based on standardized testing methods. The fastness properties are rated on a scale of 1 to 5 for ISO standards and 1 to 8 for the AATCC light fastness standard, with higher numbers indicating better performance.
| Performance Metric | This compound | Direct Red 81 | Direct Blue 86 | Direct Brown 1 |
| Light Fastness | 4 (ISO) | 4-5 (ISO)[3][4] | 6-7 (ISO)[5] | 1-2 (ISO)[6][7] |
| Washing Fastness (Color Change) | 3 (ISO) | 1-2 (ISO)[4] | 2 (ISO)[5] | 2-3 (ISO)[6] |
| Washing Fastness (Staining) | 3 (ISO) | - | - | - |
| Rubbing Fastness (Dry) | 4 (ISO) | 4-5 (ISO)[1] | - | 4 (ISO) |
| Rubbing Fastness (Wet) | 3 (ISO) | 3 (ISO)[1] | - | 3 (ISO)[8] |
| Acid Resistance (Fading) | 5 (ISO) | 4 (ISO)[9] | 3 (ISO) | 2 (ISO)[6] |
| Acid Resistance (Staining) | 4 (ISO) | - | - | - |
| Alkali Resistance (Fading) | 4 (ISO) | 3 (ISO)[9] | 3 (ISO) | 3 (ISO)[6] |
| Alkali Resistance (Staining) | 4-5 (AATCC) | - | - | - |
Performance Overview
This compound demonstrates moderate to good fastness properties across several key metrics. Its light fastness is comparable to Direct Red 81 but inferior to the excellent light fastness of Direct Blue 86.[3][4][5] In terms of washing fastness, this compound shows moderate performance, which is a known limitation of direct dyes in general when compared to reactive dyes.[10] Its rubbing fastness is good in dry conditions and moderate in wet conditions.[1] A notable strength of this compound is its excellent resistance to acidic conditions and good resistance to alkaline environments.
In comparison, Direct Red 81 offers similar light fastness but poorer washing fastness.[3][4] Direct Blue 86 stands out for its superior light fastness, making it a suitable alternative when light stability is a primary concern.[5] Direct Brown 1, on the other hand, exhibits poor light and washing fastness, limiting its application in textiles requiring high durability.[6][7]
Experimental Protocols
The data presented in this guide is based on standardized experimental protocols developed by organizations such as the International Organization for Standardization (ISO) and the American Association of Textile Chemists and Colorists (AATCC). A general overview of the methodologies for key experiments is provided below.
Colorfastness to Light (ISO 105-B02)
This test method is designed to determine the resistance of the color of textiles to the action of an artificial light source that simulates natural daylight.
-
Specimen Preparation: A specimen of the dyed textile is mounted on a sample holder.
-
Exposure: The specimen is exposed to a xenon arc lamp under controlled conditions of temperature, humidity, and time.
-
Evaluation: The change in color of the exposed specimen is assessed by comparing it with an unexposed sample of the same material. The degree of fading is rated against a Blue Wool standard (scale of 1-8), where a higher number indicates better light fastness.
Colorfastness to Washing (ISO 105-C06)
This test evaluates the resistance of the color of textiles to domestic and commercial laundering procedures.
-
Specimen Preparation: A dyed fabric specimen is prepared and attached to a multi-fiber strip containing different types of fibers (e.g., cotton, wool, polyester).
-
Washing Procedure: The composite specimen is placed in a stainless-steel container with a specified volume of detergent solution and stainless-steel balls. The container is then agitated in a laundering machine at a specified temperature and for a set duration.
-
Evaluation: After washing and drying, the change in color of the specimen is assessed using the Grey Scale for Color Change (1-5 scale). The degree of color transfer to the different fibers on the multi-fiber strip is evaluated using the Grey Scale for Staining (1-5 scale).
Colorfastness to Rubbing (ISO 105-X12)
This test is used to determine the resistance of the color of textiles to rubbing off and staining other materials.
-
Specimen Preparation: A specimen of the dyed fabric is mounted on the base of a crockmeter.
-
Rubbing Procedure: A white cotton rubbing cloth is mounted on a rubbing finger, which is then moved back and forth over the test specimen for a specified number of cycles with a constant downward force. The test is performed under both dry and wet conditions.
-
Evaluation: The amount of color transferred to the white rubbing cloth is assessed by comparing it with the Grey Scale for Staining (1-5 scale).
Visualizing Experimental and Logical Workflows
To further clarify the processes involved in dye evaluation and selection, the following diagrams are provided.
References
- 1. Direct Red 81|Direct Fast Red 4B|CAS No: 2610-11-9/12237-71-7 - Direct dye [chinainterdyes.com]
- 2. Exploring Direct Dyeing of Dark Shades on Cotton Using Reactive Dyes via Cationization [textilesphere.com]
- 3. krishnadyes.net [krishnadyes.net]
- 4. colorantsgroup.com [colorantsgroup.com]
- 5. China Biggest C.I. Direct Blue 86 Suppliers & Manufacturers & Factory - MSDS Sheet - Sinoever [dyestuffscn.com]
- 6. worlddyevariety.com [worlddyevariety.com]
- 7. 3811-71-0|Direct Brown 1 Direct Brown D3G|Colorcom Group [colorcominternational.com]
- 8. Direct Brown 1|Direct Brown D3G|CAS No: 3811-71-0 - Direct dye [chinainterdyes.com]
- 9. worlddyevariety.com [worlddyevariety.com]
- 10. textilelearner.net [textilelearner.net]
Unveiling the Cross-Reactivity of Direct Black 22 with Non-Cellulosic Polysaccharides: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the interactions between dyes and polysaccharides is crucial for various applications, from drug delivery systems to diagnostics. This guide provides a comparative analysis of the cross-reactivity of Direct Black 22, an anionic azo dye, with a range of non-cellulosic polysaccharides. While primarily used for cellulosic materials, this guide explores its binding affinity to other common biopolymers, offering insights into its potential applications and limitations.
This compound is a multi-azo class dye known for its high affinity for cellulose fibers.[1][2] Its interactions with non-cellulosic polysaccharides are less documented but are of significant interest. This guide presents a comparative overview of the binding characteristics of this compound with starch, chitin, xylan, and mannan. The data presented herein is a synthesis of established principles of dye-polysaccharide interactions and provides a framework for empirical validation.
Comparative Analysis of Binding Affinity and Thermodynamics
The binding of this compound to non-cellulosic polysaccharides is influenced by the physicochemical properties of both the dye and the polysaccharide. As an anionic dye, this compound is expected to exhibit stronger interactions with cationic polysaccharides due to electrostatic attraction.[3] The data summarized below is based on hypothetical experimental outcomes derived from these principles.
Table 1: Binding Affinity of this compound with Various Polysaccharides (pH 7.0)
| Polysaccharide | Type | Binding Constant (K_a) (M⁻¹) | Binding Affinity |
| Cellulose | Neutral | 5.0 x 10⁵ | High |
| Chitosan | Cationic | 2.5 x 10⁵ | Moderate |
| Chitin | Neutral | 8.0 x 10³ | Low |
| Starch | Neutral | 5.0 x 10³ | Low |
| Xylan | Neutral | 4.5 x 10³ | Low |
| Mannan | Neutral | 4.2 x 10³ | Low |
Table 2: Thermodynamic Parameters for the Interaction of this compound with Polysaccharides
| Polysaccharide | ΔH (kcal/mol) | -TΔS (kcal/mol) | ΔG (kcal/mol) | Predominant Driving Force |
| Cellulose | -4.5 | -3.2 | -7.7 | Enthalpy Driven (Hydrogen Bonding, van der Waals) |
| Chitosan | -6.8 | -0.5 | -7.3 | Enthalpy Driven (Electrostatic Interactions) |
| Chitin | -2.1 | -3.2 | -5.3 | Entropy Driven (Hydrophobic Interactions) |
| Starch | -1.5 | -3.5 | -5.0 | Entropy Driven (Hydrophobic Interactions) |
| Xylan | -1.3 | -3.6 | -4.9 | Entropy Driven (Hydrophobic Interactions) |
| Mannan | -1.2 | -3.6 | -4.8 | Entropy Driven (Hydrophobic Interactions) |
Experimental Protocols
To empirically determine the binding characteristics of this compound with non-cellulosic polysaccharides, the following detailed experimental protocols are provided.
Spectrophotometric Binding Assay
This method relies on the change in the absorbance spectrum of the dye upon binding to the polysaccharide.
1. Materials:
-
This compound (analytical grade)
-
Polysaccharides: Starch (soluble), Chitin (practical grade, deacetylated), Xylan (from beechwood), Mannan (from Saccharomyces cerevisiae)
-
Buffer solution (e.g., 0.1 M Phosphate buffer, pH 7.0)
-
Spectrophotometer
2. Procedure:
- Prepare a stock solution of this compound (e.g., 1 mM) in the buffer.
- Prepare stock solutions of each polysaccharide (e.g., 10 mg/mL) in the same buffer. Note: Chitin may require initial wetting with ethanol and subsequent suspension in the buffer.[4]
- Determine the absorption maximum (λ_max) of the free this compound solution.
- In a series of cuvettes, maintain a constant concentration of this compound (e.g., 50 µM) and titrate with increasing concentrations of the polysaccharide stock solution.
- Incubate the mixtures for a set period (e.g., 30 minutes) at a constant temperature (e.g., 25°C) to reach equilibrium.
- Measure the absorbance of each solution at the λ_max of the free dye.
- The binding constant (K_a) can be determined using the Benesi-Hildebrand or Scatchard plot analysis of the absorbance data.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.[5][6]
1. Materials:
-
This compound (analytical grade)
-
Polysaccharides (as above)
-
Buffer solution (e.g., 0.1 M Phosphate buffer, pH 7.0), degassed
-
Isothermal Titration Calorimeter
2. Procedure:
- Prepare a solution of the polysaccharide (e.g., 0.1 mM) in the degassed buffer and load it into the sample cell of the calorimeter.
- Prepare a concentrated solution of this compound (e.g., 2 mM) in the same degassed buffer and load it into the injection syringe.
- Set the experimental temperature (e.g., 25°C).
- Perform a series of injections of the this compound solution into the polysaccharide solution.
- Record the heat released or absorbed after each injection.
- A control experiment should be performed by injecting the dye solution into the buffer alone to determine the heat of dilution.
- The raw data is then integrated, corrected for the heat of dilution, and fitted to a suitable binding model (e.g., one-site binding model) to determine the binding constant (K_a), stoichiometry (n), and enthalpy change (ΔH). The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated using the equation: ΔG = -RTln(K_a) = ΔH - TΔS.
Visualizing the Process and Interactions
To better understand the experimental workflow and the proposed binding mechanisms, the following diagrams are provided.
References
- 1. Toluidine Blue for the Determination of Binding of Anionic Polysaccharides to Lipid Raft Domains by Absorption Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Versatile Method for Preparing Polysaccharide Conjugates via Thiol-Michael Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Natural polysaccharides and their interactions with dye molecules: applications in effluent treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A dye binding assay for the quantification of soluble and cell-bound acidic polysaccharides produced by red algae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Preparation and Structure Analysis Methods of Natural Polysaccharides of Plants and Fungi: A Review of Recent Development - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Showdown: Direct Black 22 Versus Other Dichroic Dyes for Advanced Research Applications
For researchers, scientists, and drug development professionals navigating the complex world of dichroic dyes, selecting the optimal candidate for applications such as liquid crystal displays, polarization films, and guest-host systems is a critical decision. This guide provides a detailed spectroscopic comparison of Direct Black 22 with other prominent dichroic dyes, supported by experimental data and protocols to inform your selection process.
This compound, a multi-azo dye, is a common choice for applications requiring broad-spectrum absorption.[1][2] However, its performance characteristics, particularly its dichroic ratio and order parameter, warrant a close comparison with other classes of dichroic dyes, primarily azo and anthraquinone derivatives. This guide delves into the key spectroscopic parameters—absorption maximum (λmax), dichroic ratio (R), and order parameter (S)—to offer a clear, data-driven comparison.
Comparative Spectroscopic Data
The following table summarizes the key spectroscopic parameters for this compound and a selection of other dichroic dyes. It is important to note that the dichroic ratio and order parameter are highly dependent on the host material (e.g., liquid crystal) and the experimental conditions.
| Dye Name | Dye Class | Host Material | Absorption Maximum (λmax) (nm) | Dichroic Ratio (R) | Order Parameter (S) | Reference |
| This compound | Multi-azo | PVA film | ~481 | Not specified | Not specified | [3] |
| Disperse Red 19 | Azo | Ethanol | 495 | Not specified | Not specified | [4] |
| Sudan Black B | Azo | C7 Liquid Crystal | 604.95 - 614.75 | 5.2 - 6.1 | 0.62 - 0.63 | |
| Yellow Anthraquinone Dye (D-Y) | Anthraquinone | E7 Liquid Crystal | Not specified | High | Not specified | [5] |
| Greenish Blue Anthraquinone Dye (Class II) | Anthraquinone | Not specified | >760 | High | Not specified | [6] |
| Various Azo and Anthraquinone Dyes | Azo, Anthraquinone | 5CB Liquid Crystal | 350 - 700 | -0.22 to +0.66 (S) | -0.22 to +0.66 | [7][8] |
Note: The dichroic ratio and order parameter for this compound in a liquid crystal host were not explicitly found in the searched literature. The provided λmax is for the dye in solution. The performance of dichroic dyes is critically influenced by the host matrix.
Visualizing the Comparison Workflow
To understand the process of spectroscopic comparison, the following workflow diagram illustrates the key steps from sample preparation to data analysis.
References
- 1. Direct Dyes: Properties and Applications of this compound [primachemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. uv-visible light absorption spectra of azo dyes molecular structure chromophores disperse red 19 azo dye spectrum dyes dyestuffs chromophore group spectra Doc Brown's chemistry revision notes [docbrown.info]
- 5. Investigation of the Structure–Property Relation of Anthraquinone Dye Molecules with High Dichroism in Guest–Host Liquid Crystal Systems via Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Dyes for guest–host liquid crystal applications: a general approach to the rapid computational assessment of useful molecular designs - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP00178D [pubs.rsc.org]
- 8. Dyes for guest–host liquid crystal applications: a general approach to the rapid computational assessment of useful molecular designs - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Assessing the Specificity of Direct Black 22 for Primary vs. Secondary Cell Walls: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Direct Black 22 and other common histological stains for the differentiation of primary and secondary cell walls in plant tissues. Due to a lack of extensive research on the specific application of this compound for this purpose, this guide combines established data on alternative stains with a theoretical assessment of this compound's potential performance based on its known chemical properties.
Executive Summary
The differentiation of primary and secondary cell walls is crucial for understanding plant development, cell signaling, and the effects of therapeutic compounds on plant-derived materials. While stains like Toluidine Blue O and the Safranin-Fast Green combination are well-established for this purpose, the specificity of this compound, a dye with high affinity for cellulose, has not been thoroughly evaluated. This guide presents a comparative overview to aid researchers in selecting the appropriate staining method for their needs.
Primary cell walls are characteristic of young, growing cells and are primarily composed of cellulose, hemicellulose, and pectin. Secondary cell walls, which form after cell growth has ceased, are thicker and more rigid, with a higher concentration of cellulose and the addition of lignin, providing structural support. The key to differential staining lies in the varying chemical composition and density of these two wall types.
Comparative Analysis of Staining Properties
This compound is an anionic azo dye known for its strong affinity for cellulosic fibers, a property leveraged in the textile and paper industries.[1] Its potential as a botanical stain lies in its ability to bind to the primary component of both cell wall types. However, its specificity for differentiating between the less dense, non-lignified primary wall and the dense, lignified secondary wall is not well-documented. It is hypothesized that the presence of lignin in secondary walls may influence the binding or accessibility of this compound to cellulose, potentially leading to differential staining.
In contrast, alternative stains offer more predictable results based on extensive empirical data.
| Feature | This compound (Hypothesized) | Toluidine Blue O | Safranin & Fast Green |
| Target Molecules | Primarily cellulose.[1] Potential for differential binding in the presence of lignin. | Pectin (stains pink/purple), Lignin (stains blue/green). | Lignin and cutin (stain red), Cellulose and cytoplasm (stain green). |
| Specificity | Unknown for primary vs. secondary walls. May require optimization. | High. Polychromatic staining provides clear differentiation. | High. Provides strong color contrast between lignified and non-lignified tissues. |
| Staining Mechanism | Direct binding to cellulose via hydrogen bonds and van der Waals forces. | Metachromatic staining based on the chemical environment. | Differential staining based on chemical affinity. |
| Protocol Complexity | Likely simple, one-step process. | Simple, one-step process. | Multi-step process requiring differentiation. |
| Visualization | Bright-field microscopy. | Bright-field microscopy. | Bright-field microscopy. |
Experimental Protocols
Detailed methodologies for established staining procedures are provided below. A hypothetical protocol for this compound is also presented as a starting point for experimental validation.
Hypothetical Protocol for this compound Staining
This protocol is based on general procedures for direct dyes and has not been specifically validated for differentiating primary and secondary cell walls. Optimization will be required.
Materials:
-
This compound powder
-
Distilled water
-
Ethanol series (50%, 70%, 95%, 100%)
-
Xylene or xylene substitute
-
Mounting medium
-
Microscope slides and coverslips
-
Plant tissue sections (fresh or fixed)
Procedure:
-
Deparaffinization and Rehydration (for embedded tissue):
-
Immerse slides in xylene to remove paraffin.
-
Rehydrate through a descending ethanol series (100% to 50%).
-
Rinse with distilled water.
-
-
Staining:
-
Prepare a 0.1% (w/v) aqueous solution of this compound.
-
Immerse sections in the staining solution for 5-10 minutes. Gentle heating (40-50°C) may enhance staining.
-
-
Washing:
-
Rinse briefly in distilled water to remove excess stain.
-
-
Dehydration:
-
Dehydrate through an ascending ethanol series (50% to 100%).
-
-
Clearing and Mounting:
-
Clear in xylene.
-
Mount with a suitable mounting medium.
-
Established Protocol for Toluidine Blue O Staining
Materials:
-
Toluidine Blue O powder
-
Distilled water
-
Ethanol series
-
Xylene or xylene substitute
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: As described for this compound.
-
Staining:
-
Prepare a 0.05% (w/v) aqueous solution of Toluidine Blue O.
-
Immerse sections for 1-2 minutes.
-
-
Washing:
-
Rinse briefly in distilled water.
-
-
Dehydration, Clearing, and Mounting: As described for this compound.
Established Protocol for Safranin and Fast Green Staining
Materials:
-
Safranin O solution (1% in 50% ethanol)
-
Fast Green FCF solution (0.5% in 95% ethanol)
-
Acid alcohol (1% HCl in 70% ethanol)
-
Ethanol series
-
Xylene or xylene substitute
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: As described for this compound.
-
Staining with Safranin:
-
Immerse sections in Safranin O solution for 2-24 hours.
-
-
Washing and Differentiation:
-
Rinse with distilled water.
-
Differentiate in acid alcohol until lignified elements are red and other tissues are colorless.
-
-
Counterstaining with Fast Green:
-
Rinse thoroughly in distilled water.
-
Dehydrate to 95% ethanol.
-
Counterstain with Fast Green solution for 30-60 seconds.
-
-
Dehydration, Clearing, and Mounting:
-
Dehydrate rapidly in 100% ethanol.
-
Clear in xylene and mount.
-
Visualizing Experimental Workflows and Signaling Pathways
To aid in the conceptualization of the experimental process, the following diagrams, generated using Graphviz (DOT language), illustrate the logical workflow for assessing staining specificity and a simplified representation of cell wall structure.
Caption: Workflow for Assessing Staining Specificity.
Caption: Simplified Plant Cell Wall Structure.
Conclusion
While this compound shows theoretical promise for plant cell wall staining due to its high affinity for cellulose, its specificity for differentiating primary and secondary cell walls requires empirical validation. Researchers are encouraged to perform comparative studies against established methods like Toluidine Blue O and Safranin-Fast Green to determine its efficacy. The provided hypothetical protocol serves as a foundation for such investigations. For reliable and well-characterized differentiation of primary and secondary cell walls, Toluidine Blue O and the Safranin-Fast Green combination remain the recommended standards.
References
A Comparative Guide to the Quantitative Analysis of Dichroism: Direct Black 22 vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Direct Black 22 and other dyes for the quantitative analysis of dichroism. The performance of these dyes is evaluated based on experimental data, with detailed methodologies provided for key experiments. This document aims to assist researchers in selecting the most suitable dye for their specific applications in fields such as materials science and biophysics.
Introduction to Dichroism and its Quantification
Linear dichroism is an analytical technique that measures the differential absorption of polarized light by an oriented sample. This property is invaluable for characterizing the orientation of molecules, such as dyes, within a larger matrix, like a polymer film or fibrous material. The key quantitative metrics in dichroism analysis are the dichroic ratio (R) and the order parameter (S) .
The dichroic ratio is the ratio of the absorbance of light polarized parallel (A∥) to the orientation axis of the sample to the absorbance of light polarized perpendicular (A⊥) to the same axis.
R = A∥ / A⊥
The order parameter provides a measure of the degree of alignment of the dye molecules within the matrix and is calculated from the dichroic ratio. It ranges from 0 for a completely random orientation to 1 for a perfect alignment.
S = (R - 1) / (R + 2)
Comparative Analysis of Dichroic Dyes
This compound, an azo dye, is frequently used for inducing dichroism in materials like poly(vinyl alcohol) (PVA) films due to its linear molecular structure and strong absorption in the visible spectrum.[1][2] However, its performance relative to other dichroic dyes is a critical consideration for specific applications.
A key factor influencing dichroic performance is the interaction between the dye and the polymer matrix. While direct dyes like this compound primarily interact with PVA through hydrogen bonding, reactive dyes form covalent bonds, which can enhance durability under conditions of high temperature and humidity.[3]
A comparative study on reactive versions of this compound and Congo Red for polarizing films revealed distinct advantages for each. The PVA film dyed with reactive Congo Red demonstrated superior polarization efficiency, a measure of how well it can polarize light. In contrast, the film with reactive this compound exhibited better single-piece transmittance, meaning more light passes through it.[4]
Below is a summary of the comparative performance of reactive this compound and reactive Congo Red on stretched PVA films.
| Dye | Key Performance Characteristic | Implication for Application |
| Reactive this compound | Higher Single-Piece Transmittance | Suitable for applications where maximizing light throughput is crucial. |
| Reactive Congo Red | Higher Polarization Efficiency | Ideal for applications requiring a high degree of light polarization. |
It is important to note that while Congo Red can be used for linear dichroism studies, it is also widely used to study amyloid fibrils where it exhibits circular dichroism, a distinct phenomenon.[5][6]
Experimental Protocols
A generalized protocol for the quantitative analysis of dichroism using a dye like this compound on a polymer film is outlined below. This protocol is a composite of methodologies described in various studies.[7][8]
Materials
-
Poly(vinyl alcohol) (PVA) film
-
This compound dye
-
Sodium sulfate (Na₂SO₄)
-
Deionized water
-
Polarizing microscope or a spectrophotometer equipped with a polarizer
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. skl.hkust.edu.hk [skl.hkust.edu.hk]
- 4. pubs.aip.org [pubs.aip.org]
- 5. scholarly.org [scholarly.org]
- 6. Manufacturers of dyes in India | Direct Black22 | Textile dyes Manufacturers | [vipulorganics.com]
- 7. researchgate.net [researchgate.net]
- 8. Improving Durability of Dye-Based Polarizing Films Using Novel Reactive Dyes as Dichroic Materials - PMC [pmc.ncbi.nlm.nih.gov]
Trisazo Dyes: A Comparative Review of Their Applications in Research
Trisazo dyes, a class of synthetic organic compounds characterized by the presence of three azo (-N=N-) groups, are predominantly known for their extensive use in the textile industry to impart deep and fast colors to fabrics. However, their utility extends into various research applications, where they serve as valuable tools for biological staining, analytical chemistry, and antimicrobial studies. This guide provides a comparative analysis of the research applications of trisazo dyes, offering insights into their performance against alternative methods, supported by experimental data and detailed protocols.
Biological Staining: Visualizing Proteins and Collagen
While the arsenal of biological stains is vast, certain trisazo dyes have carved out a niche for their specific and vibrant staining of extracellular matrix components and proteins.
Sirius Red F3B (Direct Red 80): A Superior Method for Collagen Visualization
Sirius Red F3B, a polyazo dye, is the key component in the Picro-Sirius Red stain, a widely used and highly specific method for the visualization of collagen fibers in tissue sections.[1][2] When viewed under polarized light, collagen stained with Picro-Sirius Red exhibits a characteristic yellow-green birefringence, allowing for the differentiation of collagen types based on fiber thickness and orientation.[1][3]
Comparison with Other Collagen Stains:
| Stain | Principle | Advantages of Picro-Sirius Red | Disadvantages of Alternatives |
| Masson's Trichrome | Three-dye combination staining collagen blue or green. | Higher specificity for collagen. Birefringence allows for quantitative analysis of collagen subtypes. | Less specific, can also stain other tissue components. Does not offer birefringence for subtype analysis. |
| Van Gieson's Stain | A mixture of picric acid and acid fuchsin, staining collagen red. | More intense and stable color. Birefringence capability. | Picric acid is explosive when dry and can fade over time. |
Experimental Protocol: Picro-Sirius Red Staining for Collagen [2][4]
Reagents:
-
Picro-Sirius Red Solution: 0.1% Sirius Red F3B (C.I. 35782) in a saturated aqueous solution of picric acid.
-
Acidified Water: 0.5% glacial acetic acid in distilled water.
-
Weigert's Hematoxylin (optional, for nuclear counterstaining).
-
Ethanol (100%) and Xylene for dehydration and clearing.
Procedure:
-
Deparaffinize and rehydrate paraffin-embedded tissue sections.
-
(Optional) Stain nuclei with Weigert's hematoxylin and wash thoroughly.
-
Stain in Picro-Sirius Red solution for 60 minutes.
-
Wash in two changes of acidified water.
-
Dehydrate rapidly in three changes of 100% ethanol.
-
Clear in xylene and mount with a resinous medium.
Results:
-
Collagen fibers: Bright red
-
Muscle and cytoplasm: Yellow
-
Nuclei (if counterstained): Black
Direct Blue 71: A Versatile Stain for Proteins
Direct Blue 71, a trisazo dye, has found applications in staining proteins on blotting membranes and in tissue sections for proteome analysis.[5][6] It offers a rapid and sensitive method for visualizing protein bands with a bluish-violet color.[7]
Comparison with Other Protein Stains:
| Stain | Principle | Advantages of Direct Blue 71 | Disadvantages of Alternatives |
| Coomassie Brilliant Blue | Binds to proteins, forming a blue complex. | Higher sensitivity in some applications, rapid staining.[8] | Requires a destaining step. |
| Ponceau S | A rapid, reversible stain for proteins on membranes. | Higher sensitivity (5-10 ng vs. >250 ng for Ponceau S).[7] | Lower sensitivity. |
Experimental Protocol: Direct Blue 71 Staining of Proteins on Membranes [7]
Reagents:
-
Staining Solution: 0.1% (w/v) Direct Blue 71 in 0.1 M acetic acid.
-
Rinsing Solution: 0.1 M acetic acid.
-
Destaining Solution (optional, for subsequent immunostaining): Solution with adjusted pH and hydrophobicity (e.g., basic buffer with organic solvent).
Procedure:
-
Following protein transfer to a nitrocellulose or PVDF membrane, wash the membrane briefly with distilled water.
-
Immerse the membrane in the Direct Blue 71 staining solution for 5-7 minutes with gentle agitation.
-
Rinse the membrane with the rinsing solution to remove excess stain and visualize protein bands.
-
For subsequent immunostaining, destain the membrane until the protein bands are no longer visible.
dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} caption { font-family: "Arial", sans-serif; font-size: 12px; text-align: center; margin-top: 5px; }
Picro-Sirius Red Staining Workflow.Analytical Chemistry: Chromogenic Reagents for Metal Ion Detection
Trisazo dyes can act as sensitive chromogenic reagents, forming colored complexes with specific metal ions, which can then be quantified using spectrophotometry.[9][10] The formation of these complexes leads to a shift in the maximum absorbance wavelength (λmax) and an increase in absorbance intensity, allowing for the determination of metal ion concentrations.[11]
Performance Data for Metal Ion Determination:
| Trisazo Dye Derivative | Metal Ion | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Stoichiometry (Dye:Metal) | Reference |
| Chromotropic acid azo dye I | Th(IV) | 1.34 x 10⁴ | 2:1 | [11] |
| Chromotropic acid azo dye III | Th(IV) | 7.23 x 10³ | 2:1 | [11] |
| Chromotropic acid azo dye IV | Th(IV) | 8.33 x 10³ | 1:1 | [11] |
Experimental Protocol: Spectrophotometric Determination of Thorium(IV) [11]
Reagents:
-
Stock solution of the trisazo dye (e.g., 10⁻³ M in distilled water).
-
Stock solution of Thorium(IV) ions.
-
Buffer solutions to maintain optimal pH.
Procedure:
-
Prepare a series of standard solutions containing known concentrations of Th(IV) ions.
-
To each standard, add a specific volume of the trisazo dye solution and buffer to maintain the optimal pH for complex formation.
-
Allow the reaction to reach equilibrium.
-
Measure the absorbance of each solution at the λmax of the dye-metal complex using a spectrophotometer.
-
Construct a calibration curve by plotting absorbance versus Th(IV) concentration.
-
Measure the absorbance of the unknown sample prepared in the same manner and determine its concentration from the calibration curve.
dot graph { node [shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
} caption { font-family: "Arial", sans-serif; font-size: 12px; text-align: center; margin-top: 5px; }
Metal Ion Detection Workflow.Textile Industry: A Benchmark for Dye Performance
General Comparison of Dye Class Fastness: [12][13][14]
| Dye Class | Wash Fastness (1-5) | Rubbing Fastness (1-5) | Light Fastness (1-8) |
| Trisazo Dyes (Direct) | 2-4 | 2-4 | 3-6 |
| Reactive Dyes | 4-5 | 4-5 | 4-7 |
| Vat Dyes | 4-5 | 4-5 | 6-8 |
| Anthraquinone Dyes | 4-5 | 4-5 | 6-8 |
Note: The data represents typical ranges and can vary significantly based on the specific dye, fabric, and dyeing process.
Experimental Protocol: Evaluation of Wash Fastness (General)
Procedure:
-
A dyed fabric sample is stitched between two undyed cloths.
-
The composite sample is washed in a standardized soap or detergent solution under specified conditions of temperature and time.
-
The change in color of the dyed fabric and the staining of the undyed cloths are assessed using a standardized grey scale.
Synthesis of Trisazo Dyes
The synthesis of trisazo dyes typically involves a multi-step process of diazotization and coupling reactions.[15]
General Synthesis Procedure: [15][16]
-
Diazotization: A primary aromatic amine is treated with a source of nitrous acid (e.g., sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt. This process is repeated to create a bis-diazonium salt.
-
First Coupling: The bis-diazonium salt is reacted with a coupling component (an electron-rich aromatic compound like a phenol or aniline derivative) to form a disazo compound.
-
Second Diazotization: A different primary aromatic amine is diazotized separately.
-
Second Coupling: The diazonium salt from step 3 is coupled with the disazo compound from step 2 to form the final trisazo dye.
-
Isolation: The trisazo dye is typically isolated by salting out, followed by filtration, drying, and grinding.
References
- 1. Certification procedures for sirius red F3B (CI 35780, Direct red 80) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. med.emory.edu [med.emory.edu]
- 3. scribd.com [scribd.com]
- 4. benchchem.com [benchchem.com]
- 5. dawnscientific.com [dawnscientific.com]
- 6. scientificlabs.ie [scientificlabs.ie]
- 7. Direct Blue 71 staining of proteins bound to blotting membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Direct Blue 71 staining as a destaining-free alternative loading control method for Western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Physico-analytical studies on some heterocyclic azo dyes and their metal complexes with some transition metals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. benchchem.com [benchchem.com]
- 13. textilelearner.net [textilelearner.net]
- 14. researchgate.net [researchgate.net]
- 15. fsw.cc [fsw.cc]
- 16. The microscale synthesis of azo dyes | Class experiment | RSC Education [edu.rsc.org]
Safety Operating Guide
Proper Disposal of Direct Black 22: A Comprehensive Guide for Laboratory Professionals
For Immediate Reference: In the event of a spill or exposure to Direct Black 22, immediately consult the Safety Data Sheet (SDS) and follow all institutional and local environmental health and safety protocols. This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
This compound, a diazo dye, presents minimal immediate hazard but can cause sensitization through inhalation of dust. It may also cause eye, skin, and respiratory tract irritation, and is harmful if swallowed.[1][2] Proper handling and disposal are paramount to mitigate these risks.
Safety and Handling
Before handling this compound, ensure that all personnel are familiar with the following safety protocols and have access to the appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE)
Due to the powdered nature of this compound and the potential for dust generation, the following PPE is recommended:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles. | Protects against dust particles that can cause eye irritation.[2][3] |
| Hand Protection | Appropriate protective gloves (e.g., nitrile). | Prevents skin contact and potential irritation.[2][3] |
| Respiratory Protection | An approved dust respirator. | Recommended for prolonged handling or when adequate ventilation is unavailable to prevent inhalation of dust.[1][2] |
| Body Protection | Lab coat or other protective clothing. | Minimizes contact with skin.[2] |
Quantitative Exposure Limits
| Substance | Limit | Agency | Notes |
| Total Inhalable Dust | 10 mg/m³ (8-hour TWA) | - | General guidance for powders; specific limits for this compound are not established.[3] |
| Total Respirable Dust | 5 mg/m³ (8-hour TWA) | - | General guidance for powders; specific limits for this compound are not established.[3] |
TWA : Time-Weighted Average
Disposal Procedures
The primary and mandatory procedure for the disposal of this compound is to adhere to all federal, state, and local environmental regulations.[4] Waste generators are legally responsible for determining if a chemical waste is classified as hazardous.[2]
Step-by-Step Disposal Workflow
The following logical workflow outlines the decision-making and operational steps for the proper disposal of this compound waste.
Caption: Logical workflow for the disposal of this compound.
Key Experimental Protocols Cited
While specific, standardized experimental protocols for the chemical neutralization of this compound are not widely available in safety literature, research has explored advanced methods for its degradation. One such study investigated the use of the microalga Chlorella vulgaris for the removal of this compound from wastewater. The primary mechanisms of removal were identified as:
-
Photodegradation: Accounting for approximately 47.7% of dye removal.
-
Biodegradation: The microalga contributed to about 13.2% of the removal through enzymatic action.
It is important to note that while promising, such bioremediation techniques are currently within the research domain and are not standard industrial or laboratory disposal protocols. The standard and required practice remains disposal via a licensed waste management provider.
Accidental Release Measures
In the event of a spill, the immediate priority is to prevent the generation of dust.
-
Evacuate unnecessary personnel from the area.
-
Ensure adequate ventilation.
-
Wear appropriate PPE , including respiratory protection.
-
Clean up spills immediately. Use a method that does not generate dust, such as:
-
Gently sweeping or vacuuming the material.
-
Dampening the spilled material with a non-flammable dry agent (e.g., sand, earth) before shoveling into a container.[3]
-
-
Place the collected material into a suitable, labeled, and sealed container for disposal.[2][4]
-
Wash the spill area after the material has been removed.
-
Contaminated clothing should be removed and laundered before reuse.[3]
By adhering to these safety and disposal protocols, laboratories can ensure the safe handling of this compound, protecting both personnel and the environment. Always prioritize consultation with your institution's environmental health and safety department for specific guidance.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Direct Black 22
For researchers, scientists, and drug development professionals, ensuring a safe and efficient laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Direct Black 22, a common azo dye. Adherence to these procedures will minimize risk and ensure the integrity of your work.
Essential Safety and Personal Protective Equipment (PPE)
When handling this compound, particularly in its powdered form, a multi-layered approach to personal protection is crucial to prevent irritation and potential long-term health effects. The following table summarizes the recommended PPE.
| Protection Type | Required Equipment | Specifications and Standards |
| Respiratory Protection | NIOSH-approved respirator | Recommended for handling the powder form to avoid inhalation of dust particles.[1] |
| Eye and Face Protection | Chemical safety goggles or a face shield | Must provide a complete seal around the eyes to protect from dust and splashes.[1][2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) | Select gloves that are impervious to the chemical. Inspect for tears or holes before each use.[1][2] |
| Body Protection | Laboratory coat or chemical-resistant apron | Provides a barrier against spills and contamination of personal clothing.[1] |
| Foot Protection | Closed-toe shoes | Essential for protecting feet from spills and falling objects. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound will mitigate risks and ensure procedural consistency. The following workflow outlines the key stages from preparation to disposal.
Experimental Protocols
1. Assembling Personal Protective Equipment (PPE):
-
Before entering the designated handling area, don all required PPE as specified in the table above. Ensure a proper fit for all equipment.
2. Preparing the Work Area:
-
Designate a specific area for handling this compound, preferably within a chemical fume hood or a well-ventilated space.[1]
-
Cover the work surface with absorbent, disposable bench paper to contain any spills.[2]
-
Ensure that an eyewash station and safety shower are readily accessible.[1]
3. Weighing Powdered Dye:
-
To minimize the generation of airborne dust, weigh the powdered dye in a draft-free environment, such as a fume hood or an enclosure.[3]
-
Use a dedicated, clean spatula and weighing boat.
-
Close the container of the powdered dye immediately after use.
4. Preparing the Dye Solution:
-
Slowly add the weighed powder to the solvent (typically water) while stirring to prevent clumping and splashing.
-
Prepare the solution in a container that can be securely closed.
5. Conducting the Experiment:
-
Handle all solutions containing this compound with care to avoid spills and aerosol generation.
-
Keep containers covered when not in use.
6. Decontaminating Surfaces and Equipment:
-
Wipe down all work surfaces and equipment with a suitable decontaminating solution. A 10% bleach solution followed by a water rinse is often effective for azo dyes.
-
Thoroughly wash all glassware and equipment with soap and water after decontamination.[4]
7. Disposing of Waste:
-
All waste materials, including contaminated bench paper, gloves, and weighing boats, should be collected in a designated, labeled hazardous waste container.[5]
-
Aqueous waste solutions containing this compound should be collected for proper disposal. Depending on local regulations, this may involve chemical treatment to degrade the dye or collection by a certified hazardous waste disposal company.[6]
-
Never dispose of this compound solutions down the drain without prior treatment and authorization.[7]
8. Removing PPE and Personal Hygiene:
-
Remove PPE in the reverse order it was put on, taking care to avoid contaminating your skin or clothing.
-
Wash hands thoroughly with soap and water after removing PPE.[1]
Disposal Plan: Managing this compound Waste
Proper disposal of this compound is critical to prevent environmental contamination. The following table outlines the recommended disposal plan.
| Waste Type | Collection and Storage | Disposal Method |
| Solid Waste (Contaminated PPE, bench paper, etc.) | Collect in a clearly labeled, sealed plastic bag or container designated for hazardous chemical waste. | Dispose of through your institution's hazardous waste management program. |
| Aqueous Waste (Dye solutions, rinsates) | Collect in a sealed, leak-proof container labeled "Hazardous Waste: this compound." | Treatment options include bioremediation or chemical oxidation.[6] Consult with your institution's environmental health and safety office for approved disposal procedures. |
| Empty Containers | Triple-rinse with a suitable solvent. The first rinse should be collected as hazardous waste.[8] | After triple-rinsing, deface the label and dispose of the container according to institutional guidelines for non-hazardous waste.[8] |
By implementing these comprehensive safety and handling procedures, you can effectively manage the risks associated with this compound and maintain a secure and productive research environment. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for the most detailed and up-to-date information.
References
- 1. etad.com [etad.com]
- 2. How to Work with and Dispose of Dyes Safely | dummies [dummies.com]
- 3. ehs.wisc.edu [ehs.wisc.edu]
- 4. epa.gov [epa.gov]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. gsconlinepress.com [gsconlinepress.com]
- 7. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 8. olseh.iisc.ac.in [olseh.iisc.ac.in]
Retrosynthesis Analysis
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|---|---|
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| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
